PIGMENT YELLOW 151
Description
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; PVC (soft); ABS; PVC (rigid); (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-8,15H,1H3,(H,19,25)(H,26,27)(H2,20,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFWVWDPPIWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865612 | |
| Record name | 2-[2-[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid | |
| Record name | Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31837-42-0 | |
| Record name | Pigment Yellow 151 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31837-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Yellow 151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031837420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to C.I. Pigment Yellow 151
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Yellow 151 (PY 151) is a high-performance organic pigment belonging to the benzimidazolone class. Valued for its bright, greenish-yellow shade, excellent light and weather fastness, and high heat stability, it serves as a critical colorant in demanding applications such as automotive coatings, industrial paints, high-grade plastics, and specialized printing inks.[1][2] For drug development professionals, the core benzimidazolone structure is of particular interest as it is considered a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and performance characteristics of this compound, along with a discussion of the potential biological relevance of its core chemical scaffold.
Chemical Structure and Identification
This compound is a monoazo pigment characterized by the presence of a benzimidazolone moiety. This structural feature is largely responsible for its exceptional stability.
Caption: Chemical structure of C.I. This compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 13980[2] |
| CAS Number | 31837-42-0[2] |
| IUPAC Name | 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid[1][3] |
| Molecular Formula | C18H15N5O5[4] |
| Molecular Weight | 381.34 g/mol [4] |
| Chemical Class | Benzimidazolone, Monoazo |
Physicochemical and Performance Properties
This compound is recognized for its robust physical and chemical properties, making it suitable for high-performance applications. The data presented below is a consolidation from various technical sources.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Yellow Powder[5] |
| Density | 1.50 - 1.6 g/cm³[2][5] |
| Melting Point | >320 °C[5] |
| Specific Surface Area | 18 - 26 m²/g[2][6] |
| Oil Absorption | 33 - 52 g/100g [5] |
| pH (10% slurry) | 6.5 - 7.0[6] |
| Water Solubility | 17.8 µg/L at 25 °C |
Table 3: Performance and Fastness Properties of this compound (Scale: 1=Poor, 5=Excellent; Lightfastness: 1=Poor, 8=Excellent)
| Property | Rating |
| Lightfastness (Full Shade) | 7-8[6] |
| Lightfastness (Reduced Tint) | 7[5] |
| Weather Fastness | 4-5[5] |
| Heat Stability (in HDPE) | 260 °C for 5 min[1] |
| Water Resistance | 5[2] |
| Oil Resistance | 5[2] |
| Acid Resistance | 5[6] |
| Alkali Resistance | 3-4[5] |
| Migration Resistance | 5[6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[6]
Caption: A simplified workflow for the laboratory synthesis of this compound.
Detailed Protocol:
-
Diazotization:
-
Combine anthranilic acid (1.0 eq), deionized water, and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and thermometer.
-
Cool the resulting solution to below 0°C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) (approx. 1.05 eq) dropwise, ensuring the reaction temperature is maintained below 0°C.
-
After the addition is complete, stir the diazonium salt solution at low temperature for at least 30 minutes.[6]
-
-
Coupling Component Preparation:
-
In a separate vessel, dissolve the coupling component, 5-acetoacetylamino-benzimidazolone (AABI) (approx. 1.02 eq), in an aqueous solution of sodium hydroxide.
-
Prepare a third solution containing deionized water, glacial acetic acid, and sodium hydroxide.
-
Add the AABI solution to this third mixture to form a fine, white colloidal suspension of the coupling component.[6]
-
-
Azo Coupling:
-
Vigorously stir the suspension of the coupling component at room temperature.
-
Add the cold diazonium salt solution dropwise to the coupling component suspension. A yellow slurry of this compound will form immediately.
-
Continue stirring the slurry for a minimum of 6 hours to ensure the reaction goes to completion.[6]
-
-
Isolation and Finishing:
-
Filter the crude pigment slurry under vacuum.
-
Wash the resulting pigment wetcake by reslurrying it in deionized water and filtering again. This washing step is typically repeated.
-
Dry the purified pigment, for instance by freeze-drying, to obtain the final product as a fine yellow powder.[6]
-
Performance Testing Protocols
The following outlines the principles of standard methodologies used to determine the fastness properties of pigments like PY 151.
4.2.1 Lightfastness (Based on ISO 105-B02) This method determines the effect of an artificial light source representative of natural daylight (D65) on the color of the material.
-
Apparatus: A xenon arc lamp weathering apparatus equipped with appropriate light filters (e.g., Window-IR) and controls for irradiance, temperature, and humidity.
-
Procedure:
-
Prepare test specimens by dispersing the pigment in a suitable medium (e.g., a coating or plastic) and applying it to a substrate.
-
Mount the specimens in the apparatus alongside a set of blue wool references (Scale 1-8).
-
Expose the specimens and references to the xenon arc light under specified conditions of irradiance (e.g., 42 W/m² from 300-400 nm), temperature, and humidity.
-
Periodically assess the change in color (fading) of the test specimen by comparing it to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.
-
4.2.2 Heat Stability (Based on ISO 787-21) This method compares the heat stability of a pigment in a stoving medium against an agreed-upon standard.
-
Apparatus: Laboratory mill or high-speed stirrer, film applicator, stoving oven with precise temperature control.
-
Procedure:
-
Prepare a dispersion of the test pigment in a suitable heat-curable binder (stoving medium).
-
Apply the dispersion to test panels at a uniform thickness.
-
Prepare a parallel set of panels with a standard reference pigment.
-
Cure one strip of each panel at the lowest temperature required for a full cure.
-
Stove the remaining strips at progressively higher temperatures or for longer durations as agreed (e.g., 260°C for 5 minutes).
-
After cooling, compare the color change of the test pigment strips against the reference standard at each temperature interval.
-
4.2.3 Chemical Resistance (Based on ASTM D1308) This method determines the effect of various chemical reagents on a pigmented surface.
-
Apparatus: Pipettes, watch glasses, and standardized chemical reagents (e.g., acids, alkalis, solvents).
-
Procedure (Covered Spot Test):
-
Prepare coated panels with the pigment under test.
-
Place a small amount of the test reagent onto the panel surface.
-
Immediately cover the reagent with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour), remove the watch glass and wipe the surface clean.
-
Evaluate the tested area for any changes, such as discoloration, change in gloss, blistering, softening, or loss of adhesion, and rate the resistance on a scale.
-
Spectral Properties
-
UV-Vis-NIR Reflectance Spectroscopy: Reflectance spectra show that this compound strongly absorbs light in the blue-violet region of the visible spectrum, which is responsible for its yellow appearance. The major reflectance occurs between approximately 500 nm and 750 nm, with a steep drop-off in reflectance below 500 nm.
-
FTIR Spectroscopy: The Fourier-transform infrared spectrum of PY 151 would show characteristic absorption bands corresponding to its functional groups, including N-H stretching from the benzimidazolone and amide groups, C=O stretching from the amide, keto, and carboxylic acid groups, and C=C stretching from the aromatic rings.
-
Raman Spectroscopy: Raman spectra provide complementary vibrational information useful for identifying the pigment's molecular structure.
Relevance for Drug Development Professionals
While this compound is an industrial colorant and not a therapeutic agent, its core benzimidazolone structure is a well-known "privileged scaffold" in medicinal chemistry. This means the benzimidazolone moiety is a recurring structural feature in molecules that exhibit a wide range of biological activities. Derivatives of this core have been developed as potent antimicrobial, antiviral, and anticancer agents.
For researchers in drug development, understanding the properties of related structures can provide insights for new molecular design. Two prominent mechanisms of action for antimicrobial benzimidazole (B57391) derivatives are:
-
Inhibition of Bacterial DNA Gyrase: Certain benzimidazole compounds can interfere with bacterial DNA replication by inhibiting DNA gyrase (a type II topoisomerase). This enzyme is essential for relieving torsional strain in bacterial DNA during replication and is a validated target for antibiotics.
-
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis: In fungi, some benzimidazole derivatives act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical in the biosynthetic pathway of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. Its disruption leads to fungal cell death.
Caption: Conceptual pathway for antibacterial action via DNA gyrase inhibition.
Caption: Conceptual pathway for antifungal action via ergosterol synthesis inhibition.
Toxicological Information and Safety
This compound exhibits low acute toxicity.
Table 4: Toxicological Data for this compound
| Test | Result | Species |
| Oral LD50 | > 5000 mg/kg | Rat |
| Inhalation LC50 | > 1274 mg/m³ | Rat |
Standard handling procedures for fine chemical powders should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and respiratory protection to avoid dust inhalation.
Conclusion
C.I. This compound is a high-performance benzimidazolone pigment with a well-characterized profile of excellent stability and fastness properties, making it indispensable in high-end material applications. Its robust chemical nature, stemming from its molecular structure, provides a foundation for its durability. For scientists in materials and drug development, PY 151 serves not only as a benchmark for stable organic molecules but also as a reference point for the biologically significant benzimidazolone scaffold, which continues to be a fruitful starting point for the discovery of new therapeutic agents.
References
- 1. Preparation method of C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102391663A - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 4. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hengyitek.com [hengyitek.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Pigment Yellow 151 (CAS No. 31837-42-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 151 (PY 151), identified by CAS number 31837-42-0, is a high-performance benzimidazolone organic pigment.[1][2] It is characterized by its bright, greenish-yellow shade and is lauded for its excellent lightfastness, weather resistance, and thermal stability.[3][4] These robust properties make it a preferred colorant in demanding applications such as automotive and industrial coatings, plastics, and high-quality printing inks.[3][4][5] Chemically, it is an azo pigment, specifically 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid.[6][7] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis protocols, and relevant safety data, tailored for a scientific audience.
Physicochemical and Technical Data
The following tables summarize the key quantitative data for this compound, compiled from various technical and safety data sheets.
Table 1: General and Chemical Properties
| Property | Value | References |
| Chemical Name | 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid | [6][7] |
| CAS Number | 31837-42-0 | [7][8] |
| EC Number | 250-830-4 | [9][10] |
| C.I. Name | This compound | [11][12] |
| C.I. Number | 13980 | [11][13] |
| Molecular Formula | C₁₈H₁₅N₅O₅ | [6][8][10] |
| Molecular Weight | 381.34 g/mol | [6][8][10] |
| Appearance | Yellow powder | [3][8] |
| Shade | Greenish Yellow | [3][14] |
Table 2: Physical Properties
| Property | Value | References |
| Density / Specific Gravity | 1.41 - 1.70 g/cm³ | [3][4][8][11][13][15][16][17][18] |
| Melting Point | > 320 °C | [15] |
| Oil Absorption | 33 - 70 g/100g | [1][3][4][13][18] |
| Specific Surface Area | 18 - 26 m²/g | [3][4][18] |
| pH Value | 5.0 - 8.5 | [3][4][11][13][18] |
| Water Solubility | Insoluble (17.8 µg/L at 25 °C) | [7][8][15][19] |
Table 3: Fastness and Resistance Properties (Scale 1-5 or 1-8)
| Property | Rating | System/Conditions | References |
| Light Fastness (Full Shade) | 7 - 8 (Excellent) | Wool Scale | [3][4][13][17][18][20] |
| Light Fastness (Tint) | 6 - 7 (Very Good) | Wool Scale | [4][13][18] |
| Weather Fastness | 4 - 5 (Very Good - Excellent) | Gray Scale | [4][17][18] |
| Heat Resistance | 200 - 260 °C | HDPE / Alkyd-Melamine | [1][3][4][13][17][18] |
| Acid Resistance | 4 - 5 (Good - Excellent) | 5% HCl | [1][4][13][17][18] |
| Alkali Resistance | 3 - 4 (Fair - Good) | 5% NaOH | [1][4][13][17][18] |
| Migration Resistance | 4 (Good) | - | [4][18] |
| Solvent Resistance (Ethanol) | 4 - 5 (Good - Excellent) | - | [4][13][17][18] |
Table 4: Toxicological Data
| Endpoint | Value | Species | References |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw | Rat (female) | [15] |
| Acute Inhalation Toxicity (LC50) | > 1274 mg/m³ air | Rat (male/female) | [15] |
| Skin Corrosion/Irritation | No data available; not expected to be an irritant | - | [8][11][15] |
| Serious Eye Damage/Irritation | No data available; may cause irritation | - | [8][15] |
| Carcinogenicity | No carcinogenic effect observed | - | [8][21] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the conventional diazotization and coupling reaction described in the literature.[22][23][24]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
5-Acetoacetylamino-benzimidazolone (AABI)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 5 M
-
Sodium hydroxide (B78521) (NaOH)
-
Glacial acetic acid
-
Deionized water
Procedure:
Part A: Preparation of the Diazo Component
-
In a 3-neck round bottom flask equipped with a thermometer and magnetic stirrer, mix 2.0 g (0.0146 mol) of anthranilic acid with 35 mL of deionized water and 8.5 mL of 5 M hydrochloric acid.[22]
-
Stir the mixture until a clear solution is obtained.[22]
-
Cool the solution to below 0°C in an ice-salt bath.[22]
-
Prepare a solution of 1.058 g (0.0153 mol) of sodium nitrite in 6 mL of deionized water.[22]
-
Add the sodium nitrite solution dropwise to the cooled anthranilic acid solution, maintaining the internal temperature below 0°C.[22]
-
After the addition is complete, continue stirring the cold diazo solution for at least 30 minutes.[22]
Part B: Preparation of the Coupling Component
-
In a separate beaker, prepare a basic solution by dissolving 1.715 g (0.0429 mol) of NaOH in 10 mL of deionized water.[22]
-
Add 3.47 g (0.0149 mol) of 5-acetoacetylamino-benzimidazolone to the NaOH solution and mix.[22]
-
In a larger reaction vessel, prepare a third mixture containing 195 mL of deionized water, 6 mL of glacial acetic acid, and 2.29 g (0.0573 mol) of sodium hydroxide.[22]
-
Add the solution from step B2 to the mixture from step B3 to form a finely suspended colloidal solution of the coupling component.[22]
Part C: Coupling Reaction
-
Vigorously stir the suspension of the coupling component (from Part B) at room temperature.[22]
-
Add the cold diazo solution (from Part A) dropwise to the coupling component suspension. A yellow pigment slurry will form immediately.[22]
-
Continue stirring the yellow mixture for at least 6 hours to ensure complete color development.[22]
Part D: Isolation and Purification
-
Filter the pigment slurry under vacuum through a suitable filter membrane (e.g., 0.8 µm).[22]
-
Resuspend the pigment wet cake in 200 mL of deionized water and filter again. Repeat this washing step twice more.[22]
-
Dry the final pigment product. Freeze-drying for 48 hours is one effective method.[22] The final product is a dark yellow powder.[22]
Visualizations
Synthesis Pathway
The synthesis of this compound involves a classic azo coupling reaction. The primary steps are the diazotization of an aromatic amine (anthranilic acid) and its subsequent coupling with a coupling component (5-acetoacetylamino-benzimidazolone).
Caption: Synthesis pathway of this compound.
Experimental Workflow: Quality Control Analysis
A typical quality control workflow for a batch of synthesized this compound would involve assessing its physical and chemical properties to ensure it meets specifications.
Caption: Quality control workflow for this compound.
References
- 1. pigments.com [pigments.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]
- 5. Best Hermcol® Yellow H4G (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]
- 6. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 31837-42-0: this compound | CymitQuimica [cymitquimica.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. zeyachem.net [zeyachem.net]
- 13. colors-india.com [colors-india.com]
- 14. vibrantz.com [vibrantz.com]
- 15. echemi.com [echemi.com]
- 16. sypigment.com [sypigment.com]
- 17. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 18. icdn.tradew.com [icdn.tradew.com]
- 19. navpadpigments.com [navpadpigments.com]
- 20. admin.heubach.com [admin.heubach.com]
- 21. angenechemical.com [angenechemical.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. denizboya.com [denizboya.com]
- 24. Preparation method of C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Yellow 151
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Pigment Yellow 151 (C.I. 13980), a high-performance benzimidazolone monoazo pigment.[1] Renowned for its bright greenish-yellow shade, excellent lightfastness, and thermal stability, this compound finds extensive application in high-grade paints, printing inks, and plastics.[2][3][4] This document details the underlying chemistry, experimental protocols, and purification methodologies, presenting quantitative data in structured tables and visualizing key processes through diagrams.
Chemical Synthesis
The synthesis of this compound is primarily achieved through an azo coupling reaction. This process involves two critical stages: the diazotization of an aromatic amine (diazo component) and the subsequent coupling with a nucleophilic coupling component.[5]
-
Diazo Component: 2-Aminobenzoic acid (Anthranilic acid)[1]
-
Coupling Component: 5-Acetoacetylamino-benzimidazolone (AABI)[2][6]
The overall reaction is the diazotization of anthranilic acid followed by coupling with 5-acetoacetylamino-benzimidazolone.[1]
The synthesis proceeds via the formation of a diazonium salt from anthranilic acid, which then acts as an electrophile in an aromatic substitution reaction with the enol form of 5-acetoacetylamino-benzimidazolone.
Caption: Synthesis pathway of this compound.
Two primary methodologies for the synthesis of this compound are prevalent: a conventional low-temperature method and an alternative single-stage, higher-temperature process.
Protocol 1: Conventional Low-Temperature Synthesis
This widely cited method involves the separate preparation of the diazonium salt at a low temperature (0-5°C) and the coupling component suspension, followed by their combination.[2][7]
Step 1: Diazotization of Anthranilic Acid
-
A mixture of anthranilic acid, deionized water, and hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and thermometer.[8]
-
The solution is cooled to below 0°C.[8]
-
A solution of sodium nitrite (B80452) in deionized water is added dropwise, maintaining the temperature below 0°C.[8]
-
The resulting diazo solution is stirred at this low temperature for at least 30 minutes.[8]
Step 2: Preparation of the Coupling Component Suspension
-
5-Acetoacetylamino-benzimidazolone (AABI) is dissolved in a basic solution of sodium hydroxide (B78521) and water.[8]
-
This solution is then added to a larger volume of water containing glacial acetic acid and additional sodium hydroxide, resulting in a fine, colloidal suspension of the coupling component.[8]
Step 3: Azo Coupling
-
The cold diazo solution is added dropwise to the vigorously stirred suspension of the coupling component at room temperature.[8]
-
The pH is controlled during the coupling reaction, often through the simultaneous addition of a dilute base like sodium carbonate solution.[2][7]
-
The resulting yellow pigment slurry is stirred for several hours (e.g., at least 6 hours) to ensure complete color development.[8]
Protocol 2: Alternative Single-Stage Synthesis
This modified approach simplifies the process by combining the reactants in a single vessel and conducting the reaction at a higher temperature, eliminating the need for stringent low-temperature control.[2][7]
-
Anthranilic acid and 5-acetoacetylamino-benzimidazolone (AABI) are dissolved in an aqueous sodium hydroxide solution.[2][7]
-
Sodium nitrite is then added to this alkaline solution and stirred until clear.[2][7]
-
In a separate reaction vessel, a buffer solution (e.g., sodium acetate (B1210297) in water) is prepared, and the pH is adjusted (e.g., to 5.5) with an acid like hydrochloric acid.[2][7]
-
The vessel is warmed (e.g., to 40°C), and the prepared mixture of reactants is added dropwise.[2][7]
-
The pH is maintained between 5.5 and 6.5 during the addition by the simultaneous dropwise addition of hydrochloric acid.[2][7]
-
After the addition is complete, the reaction is held at temperature to ensure completion, followed by heating to a higher temperature (e.g., 80°C) for a period (e.g., 1 hour).[2][7]
The following tables summarize the quantitative parameters from representative synthesis protocols.
Table 1: Reactant Quantities for Conventional Synthesis
| Reactant | Moles | Weight/Volume | Source |
| Anthranilic Acid | 0.0146 mol | 2.0 g | [8] |
| 5 M Hydrochloric Acid | - | 8.5 mL | [8] |
| Sodium Nitrite (NaNO₂) | 0.0153 mol | 1.058 g | [8] |
| 5-Acetoacetylamino-benzimidazolone (AABI) | 0.0149 mol | 3.47 g | [8] |
| Sodium Hydroxide (for AABI solution) | 0.0429 mol | 1.715 g | [8] |
| Glacial Acetic Acid | 0.105 mol | 6 mL | [8] |
| Sodium Hydroxide (for suspension) | 0.0573 mol | 2.29 g | [8] |
| Yield | - | 4.96 g (89%) | [8] |
Table 2: Reaction Conditions for Synthesis Protocols
| Parameter | Conventional Method | Alternative Method | Source |
| Diazotization Temperature | < 0°C | 30-40°C | [2][8] |
| Coupling Temperature | Room Temperature | 40°C | [2][8] |
| Reaction Time (Coupling) | ≥ 6 hours | ~2 hours (addition) + insulation | [2][8] |
| Post-Coupling Treatment | - | Heat to 80°C for 1 hour | [2] |
| pH Control | Weakly alkaline/acidic | 5.5 - 6.5 | [2] |
| Reported Yield | 89% | 98% (crude) | [2][8] |
Purification and Post-Treatment
The crude this compound slurry obtained after synthesis requires purification to remove unreacted starting materials, by-products, and inorganic salts. This is crucial for achieving the desired coloristic properties, purity, and application performance. Further post-treatment steps, often referred to as "pigmenting," can be employed to modify particle size, crystal form, and surface properties.
The standard purification process involves filtration, washing, and drying. More advanced methods may include solvent treatment and surface finishing with additives.
Caption: General purification workflow for this compound.
Protocol 1: Aqueous Washing
This is the most fundamental purification step.
-
The crude pigment slurry is filtered under vacuum.[8]
-
The resulting pigment wet cake is reslurried in a large volume of deionized water.[8]
-
The slurry is stirred and then filtered again.[8]
-
This washing cycle of reslurrying and filtration is typically repeated multiple times (e.g., twice more).[8]
-
The final wet cake is dried, for instance, by freeze-drying for 48 hours or oven-drying at 80°C.[2][8]
Protocol 2: Solvent Treatment
To enhance purity and modify crystal properties, the crude or washed pigment can be treated with an organic solvent.
-
The crude dry pigment powder is added to a solvent such as N,N-dimethylformamide (DMF).[2][7]
-
The mixture is stirred at room temperature for a period (e.g., 2 hours) and then heated (e.g., to 50°C for 5 hours).[2][7]
-
After cooling, the pigment is filtered, and the solvent can be recovered for recycling.[2][7]
-
The resulting wet cake is then washed thoroughly with deionized water to remove residual solvent before drying.[2][7]
Protocol 3: Surface Treatment
For specific applications, the pigment surface can be modified to improve dispersibility and compatibility with the application medium.
-
The purified pigment wet cake is reslurried in deionized water.[2][7]
-
The slurry is heated (e.g., to 50°C), and an acid (e.g., glacial acetic acid) is added.[2][7]
-
An alkaline solution of a surface-active agent, such as rosin, is prepared separately by heating it with sodium hydroxide in water.[2][7]
-
This solution is then added dropwise to the pigment slurry.[2][7]
-
The mixture is held at temperature for a period (e.g., 2 hours) before being filtered, washed with deionized water, and dried.[2][7]
Table 3: Parameters for Purification and Post-Treatment
| Parameter | Aqueous Washing | Solvent Treatment | Surface Treatment | Source |
| Washing Medium | Deionized Water | N,N-Dimethylformamide (DMF) | Deionized Water | [2][8] |
| Temperature | Room Temperature | Room Temp, then 50°C | 50°C | [2][8] |
| Duration | - | 2 hours (RT) + 5 hours (50°C) | 2 hours | [2] |
| Drying Method | Freeze-drying or Oven-drying (80°C) | Oven-drying (80°C) | Oven-drying (80°C) | [2][8] |
| Additives | None | None | Rosin, Acetic Acid, NaOH | [2] |
Conclusion
The synthesis and purification of this compound can be accomplished through various well-documented protocols. The conventional low-temperature synthesis offers high yields, while alternative single-stage methods provide operational simplicity by avoiding cryogenic conditions. The purification process is paramount to achieving the final product's desired quality, with aqueous washing being the essential step. Further treatments with solvents or surface-active agents can be employed to tailor the pigment's properties for specific high-performance applications. The choice of methodology will depend on the desired scale, available equipment, and the specific performance requirements of the final pigment product.
References
- 1. This compound [dyestuffintermediates.com]
- 2. CN102391663B - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Preparation method of C.I. This compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102391663A - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Unveiling the Crystalline Architecture of Pigment Yellow 151: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of C.I. Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment. This document details the crystallographic parameters, molecular geometry, and critical intermolecular interactions that govern its notable stability and vibrant color. Furthermore, it outlines the experimental protocols for its synthesis and structural characterization, offering valuable insights for materials science and quality control.
Physicochemical and Crystallographic Data
This compound, chemically identified as 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid, is a monoazo pigment renowned for its excellent lightfastness and thermal stability.[1][2] These properties are intrinsically linked to its solid-state structure. The key physicochemical and crystallographic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₅N₅O₅ |
| Molecular Weight | 381.34 g/mol [3] |
| CAS Number | 31837-42-0[3] |
| C.I. Name | This compound[3] |
| C.I. Number | 13980[3] |
| Density | ~1.55 g/cm³[4] |
| Specific Surface Area | 23 m²/g[5] |
| Heat Stability | 260 °C (in HDPE for 5 min)[5] |
Table 2: Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.63 Å |
| b | 10.31 Å |
| c | 11.75 Å |
| α | 71.18° |
| β | 79.93° |
| γ | 82.21° |
| Volume | 856.9 ų |
| Z | 2 |
| Data obtained from X-ray powder diffraction.[1][6] |
Molecular Structure and Intermolecular Interactions
The molecular structure of this compound is characterized by a nearly planar conformation, which facilitates efficient crystal packing. The excellent stability of this pigment is largely attributed to a robust network of intermolecular hydrogen bonds.[1][2]
The benzimidazolone moiety plays a crucial role in forming these hydrogen bonds. Specifically, the N-H groups of the benzimidazolone ring act as hydrogen bond donors, while the carbonyl oxygen of an adjacent molecule's benzimidazolone group and the carbonyl oxygen of the acetoacetyl group act as acceptors. This creates a layered structure with strong intermolecular cohesion, which is responsible for the pigment's high thermal stability and insolubility in many solvents.[1][7]
Experimental Protocols
Synthesis of this compound Powder
The synthesis of this compound is typically achieved through a diazotization and coupling reaction.[3]
Protocol:
-
Diazotization: 2-Aminobenzoic acid is dissolved in an acidic aqueous medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling Component Preparation: The coupling component, 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide, is dissolved in a basic aqueous solution (e.g., sodium hydroxide).
-
Coupling Reaction: The diazonium salt solution is slowly added to the solution of the coupling component under vigorous stirring. The pH of the reaction mixture is carefully controlled during this process. The coupling reaction results in the precipitation of the crude this compound.
-
Post-Treatment: The crude pigment is then subjected to a conditioning step, which may involve heating in a solvent, to obtain the desired crystalline phase and particle size distribution.
-
Isolation and Drying: The final pigment product is isolated by filtration, washed with water to remove residual salts and impurities, and then dried.
Crystal Structure Determination by X-ray Powder Diffraction (XRPD)
The crystal structure of this compound has been successfully determined from high-resolution X-ray powder diffraction data.[1]
Protocol:
-
Sample Preparation: A fine powder of the synthesized and conditioned this compound is used. The powder is carefully packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Collection: The XRPD data is collected using a diffractometer, typically with Cu Kα radiation. The diffraction pattern is recorded over a wide 2θ range with a small step size and a sufficient counting time per step to obtain good statistics.
-
Structure Solution: The crystal structure is solved from the powder diffraction data using real-space methods, which involve generating trial structures and comparing their calculated powder patterns to the experimental data.
-
Rietveld Refinement: Once a promising structural model is found, a Rietveld refinement is performed. This is a powerful technique for refining the crystal structure and lattice parameters by minimizing the difference between the experimental and calculated diffraction profiles.
Visualizations
The following diagrams illustrate the synthesis workflow and the key intermolecular interactions that define the crystal structure of this compound.
Caption: Synthesis workflow for this compound.
Caption: Key intermolecular hydrogen bonding in this compound.
References
- 1. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.imaging.org [library.imaging.org]
- 3. This compound [dyestuffintermediates.com]
- 4. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
- 5. zeyachem.net [zeyachem.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
Spectral Properties of Pigment Yellow 151: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of Pigment Yellow 151 (C.I. 13980), a high-performance benzimidazolone monoazo pigment. This document details its characteristic signatures in UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy, offering valuable data for identification, quality control, and research applications.
Introduction to this compound
This compound (PY151) is a synthetic organic pigment known for its bright, greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2] Its chemical structure, belonging to the benzimidazolone and monoazo classes, dictates its unique spectral characteristics.[3] These properties are fundamental for its use in various demanding applications, including industrial coatings, plastics, and printing inks.[4] Understanding its UV-Vis and FT-IR spectra is crucial for material characterization, formulation development, and stability studies.
Chemical Structure: 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid[5] Molecular Formula: C₁₈H₁₅N₅O₅[2] CAS Number: 31837-42-0[2]
UV-Visible Spectroscopy
UV-Visible spectroscopy of this compound reveals electronic transitions within the molecule, primarily related to its extended conjugated system of aromatic rings and the azo group (-N=N-). The absorption of light in the visible region is responsible for its characteristic yellow color.
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | ~400-500 nm (Expected) | Typically measured in solvents like DMF, NMP, or dispersed in a solid matrix. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of its chemical bonds. The key functional groups include the benzimidazolone ring, the azo group, amide linkages, and aromatic rings.
Based on the Infrared and Raman Users Group (IRUG) database, a reference spectrum for this compound exists, which would provide precise peak positions.[6] Although the raw data is not directly provided, the characteristic vibrational frequencies for its constituent functional groups are well-established.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3200-3400 | N-H stretching (benzimidazolone, amide) | Medium-Strong |
| ~3000-3100 | Aromatic C-H stretching | Medium-Weak |
| ~1650-1700 | C=O stretching (amide I, benzimidazolone) | Strong |
| ~1580-1620 | C=C stretching (aromatic rings) | Medium-Strong |
| ~1500-1550 | N-H bending (amide II) | Medium |
| ~1400-1450 | -N=N- stretching (azo group) | Medium-Weak |
| ~1200-1300 | C-N stretching | Medium |
| ~700-900 | Aromatic C-H out-of-plane bending | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining UV-Vis and FT-IR spectra of organic pigments like this compound.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and identify the λmax of this compound.
Methodology:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., N,N-Dimethylformamide, N-Methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Dispersion: For insoluble samples, a dispersion can be created in a non-absorbing medium (e.g., mineral oil) or by casting a thin film of the pigment in a polymer matrix on a transparent substrate.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent or the dispersion medium.
-
Scan the sample over a wavelength range of approximately 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound for functional group identification.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the dry pigment powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow and Data Relationships
The following diagrams illustrate the general workflows for spectral analysis and the logical relationship between the pigment's structure and its spectral properties.
References
- 1. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
- 2. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]
- 3. chsopensource.org [chsopensource.org]
- 4. Best Hermcol® Yellow H4G (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]
- 5. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Database Index | IRUG [irug.org]
A Technical Guide to the Solubility of Pigment Yellow 151 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment. Given its widespread use in demanding applications such as automotive coatings, industrial paints, and plastics, understanding its behavior in various organic solvents is critical for formulation, quality control, and the development of new applications.
This compound is characterized by its clean, greenish-yellow shade and excellent fastness properties.[1][2] However, like many organic pigments, it exhibits very low solubility in common organic solvents, a property that is fundamental to its performance as a particulate colorant that remains physically and chemically unaffected by the medium in which it is dispersed.[3]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not widely published, reflecting its inherently poor solubility. One source indicates a general solubility of 210 µg/L in organic solvents at 20°C, alongside a water solubility of 17.8 µg/L at 25°C.[4][5] This low solubility is a key attribute, contributing to its excellent resistance to bleeding and migration in finished products.
While exact solubility values are scarce, technical data sheets from various manufacturers provide qualitative assessments of its resistance to a range of common industrial solvents. This "fastness" or "resistance" is typically rated on a scale of 1 to 5 (where 5 indicates excellent resistance) or 1 to 8 (for lightfastness, where 8 is excellent). These ratings are crucial for predicting the pigment's stability in different solvent-based systems.
The following tables summarize the available qualitative and semi-quantitative data on the resistance of this compound to various organic solvents.
Table 1: Solvent Resistance of this compound (Rated on a 1-5 Scale)
| Solvent | Resistance Rating (1=Poor, 5=Excellent) | Source |
| Xylene | 5 | [6] |
| Ethanol | 5 | [6][7] |
| Ethyl Acetate | 4-5 | [6][7] |
| Methyl Ethyl Ketone (MEK) | 4 | [6] |
| White Spirit | 4 | [6] |
| Toluene | 5 | [7] |
| Solvent Mixture | 5 | [7] |
| Di-octyl Phthalate (DOP) | 5 | [7] |
Table 2: General Fastness Properties of this compound
| Property | Rating (1-5 Scale, unless noted) | Source |
| Acid Resistance | 5 | [1][7] |
| Alkali Resistance | 4 | [1][7] |
| Water Resistance | 5 | |
| Oil Resistance | 5 | |
| Migration Resistance | 4-5 | [1] |
| Heat Stability | Stable up to 200-280°C | [1][6] |
| Light Fastness (1-8 Scale) | 6-8 | [1] |
Experimental Protocols
Protocol 1: General Method for Determination of Pigment Solubility
This protocol outlines a gravimetric method for determining the solubility of this compound in a given organic solvent. This method is suitable for pigments with very low solubility.
1. Materials and Equipment:
-
This compound (dry powder)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge capable of high-speed operation
-
Syringe filters (0.2 µm, solvent-compatible)
-
Glass vials with solvent-resistant caps
-
Drying oven
-
Glass beakers or weighing dishes
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a surplus amount of dry this compound powder (e.g., 1.0 g) and transfer it to a glass vial.
-
Add a known volume of the selected organic solvent (e.g., 50 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved pigment at the end of this period is essential.
-
-
Separation of Undissolved Pigment:
-
Transfer the vial to a centrifuge and spin at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved pigment particles.
-
Carefully draw off the supernatant using a syringe, ensuring no solid particles are disturbed.
-
For complete removal of any remaining suspended particles, pass the supernatant through a 0.2 µm syringe filter into a pre-weighed glass beaker or weighing dish.
-
-
Solvent Evaporation and Quantification:
-
Accurately weigh the beaker containing the filtered saturated solution.
-
Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment (a vacuum oven is preferred for lower temperatures).
-
Once all the solvent has evaporated, cool the beaker in a desiccator and weigh it again.
-
-
Calculation:
-
Mass of dissolved pigment (m_pigment): (Weight of beaker + dry residue) - (Weight of empty beaker)
-
Mass of solvent (m_solvent): (Weight of beaker + solution) - (Weight of beaker + dry residue)
-
Solubility ( g/100 g solvent): (m_pigment / m_solvent) * 100
-
Protocol 2: Oil Absorption of Pigments by Spatula Rub-out (ASTM D281)
This standard test method determines the quantity of linseed oil required to form a stiff, putty-like paste with a known weight of pigment. This value, known as oil absorption, is crucial as it indicates the vehicle demand of the pigment in a formulation.[8] A pigment with a high oil absorption will require more binder to achieve a workable consistency, which can impact properties like gloss, drying time, and film strength.[9][10]
1. Materials and Equipment:
-
This compound (dry powder)
-
Raw linseed oil (conforming to ASTM D281 specifications)
-
Analytical balance (readable to 0.001 g)
-
Smooth glass plate or marble slab for rub-out
-
Steel spatula with a sharp edge
-
Buret or dropping bottle for dispensing oil
2. Procedure:
-
Sample Preparation: Weigh a specific amount of the dry pigment (e.g., 1.000 g, but the amount can be adjusted based on pigment density) and place it on the center of the glass slab.
-
Oil Addition: Add the raw linseed oil drop by drop from the buret to the pigment powder. After each small addition, thoroughly incorporate the oil into the pigment by rubbing with the spatula.[6]
-
Paste Formation: Continue adding oil and rubbing until a stiff, putty-like paste is formed that does not break or separate. The endpoint is reached when the paste can be collected into a single ball or mass on the tip of the spatula.[11]
-
Measurement: Record the volume of oil used to reach this endpoint.
3. Calculation:
-
Oil Absorption (mL/100 g): (Volume of oil used in mL / Weight of pigment in g) * 100
-
Oil Absorption ( g/100 g): [(Volume of oil in mL * Specific gravity of oil) / Weight of pigment in g] * 100
Conclusion
This compound is a high-performance organic pigment with inherently low solubility in organic solvents, which is a key factor in its excellent fastness and stability. While quantitative solubility data is limited, qualitative resistance ratings provide valuable guidance for formulators. The provided experimental protocols for both a general solubility determination and the standard oil absorption test (ASTM D281) offer robust methodologies for researchers and scientists to characterize this pigment for their specific applications. A thorough understanding of these properties is essential for leveraging the full potential of this compound in advanced materials and formulations.
References
- 1. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
- 2. Organic Strong Greenish this compound [colorbloomdyes.com]
- 3. store.astm.org [store.astm.org]
- 4. This compound | 31837-42-0 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. scribd.com [scribd.com]
- 7. Hostaperm Yellow H4G for Printing - Sudarshan Chemical Industries Limited. [sudarshan.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. naturalpigments.eu [naturalpigments.eu]
- 10. dl.astm.org [dl.astm.org]
- 11. Oil absorption - Serina Trading [kaolin.co.za]
In-Depth Technical Guide: Thermal Stability and Degradation of Pigment Yellow 151
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 151 (C.I. 13980) is a high-performance benzimidazolone monoazo pigment prized for its bright greenish-yellow shade, excellent lightfastness, and weather resistance.[1] Its robust thermal stability makes it a preferred choice for demanding applications such as automotive coatings, high-quality industrial paints, and the coloration of various plastics, including those processed at elevated temperatures like HDPE.[2][3] Understanding the thermal stability and degradation pathways of this compound is critical for predicting its performance during processing and its long-term durability in final products. This guide provides a comprehensive overview of the thermal behavior of this compound, including quantitative stability data, detailed experimental protocols for its analysis, and an examination of its degradation mechanisms.
Chemical Structure
The chemical structure of this compound, a monoazo benzimidazolone, is fundamental to its high thermal stability. The presence of the benzimidazolone moiety and the potential for extensive intermolecular hydrogen bonding contribute to a stable molecular arrangement that requires significant energy to disrupt.[4]
IUPAC Name: 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid
CAS Number: 31837-42-0
Molecular Formula: C₁₈H₁₅N₅O₅
Quantitative Thermal Stability Data
The thermal stability of this compound has been evaluated in various polymer systems. The data below, compiled from technical data sheets, highlights its resilience to thermal degradation.
| Parameter | Value | Polymer System | Test Duration | Source(s) |
| Heat Stability | 260 °C | HDPE | 5 minutes | [2][3] |
| Heat Stability | 220 °C | - | - | [5] |
| Melting Point | ~330 °C | - | - | [2] |
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal stability and degradation of this compound involves several analytical techniques. The following are detailed experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), which are key methods for this purpose.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a controlled linear heating rate. To study degradation kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are often employed.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of the pigment (typically 50-100 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 700 °C) in an inert atmosphere (helium). The pyrolysis products are then swept into the GC column.
-
Gas Chromatography (GC): The pyrolysis products are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program that allows for the elution of a wide range of compounds.
-
Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization at 70 eV) and their mass spectra are recorded.
-
Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Thermal Degradation Pathways
The thermal degradation of benzimidazolone azo pigments, including this compound, is a complex process. Based on studies of similar pigments, the primary degradation pathway involves the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This initial fragmentation is followed by a series of secondary reactions of the resulting radical species.
A study utilizing Py-GC/MS on various benzimidazolone pigments revealed a general degradation pattern that can be extrapolated to this compound.[6] The pyrolysis of these pigments leads to the formation of characteristic aromatic compounds derived from both the diazo and coupling components of the original pigment molecule.
For this compound, the expected primary degradation step is the homolytic cleavage of the azo bond, leading to the formation of two primary radical fragments. These highly reactive species can then undergo various reactions such as hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller, more volatile compounds.
Based on the structure of this compound, some of the anticipated degradation products that could be identified by Py-GC/MS include:
-
From the Diazo Component: Benzoic acid derivatives.
-
From the Coupling Component: Benzimidazolone derivatives and fragments of the acetoacetylamino group.
The following diagram illustrates a generalized thermal degradation pathway for this compound.
Caption: Generalized thermal degradation pathway of this compound.
Experimental and Analytical Workflow
The comprehensive analysis of the thermal stability and degradation of this compound follows a structured workflow, integrating multiple analytical techniques to provide a complete picture of its behavior at elevated temperatures.
Caption: Experimental workflow for thermal analysis.
Conclusion
This compound exhibits high thermal stability, a characteristic attributed to its benzimidazolone chemical structure. Quantitative data indicates its suitability for applications involving high-temperature processing. The primary thermal degradation mechanism is initiated by the cleavage of the azo bond, leading to the formation of various aromatic fragments. A comprehensive understanding of its thermal behavior, achieved through techniques such as TGA and Py-GC/MS, is essential for optimizing its use in high-performance materials and ensuring product longevity. This guide provides the foundational knowledge and experimental framework for researchers and scientists to further investigate and utilize the excellent thermal properties of this compound.
References
In-Depth Technical Guide: Lightfastness and Weather Resistance of Pigment Yellow 151
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lightfastness and weather resistance properties of C.I. Pigment Yellow 151, a high-performance benzimidazolone pigment. This document consolidates key performance data, details standardized experimental methodologies for its evaluation, and explores its chemical stability under light and atmospheric exposure.
Introduction to this compound
This compound (CAS No. 31837-42-0; C.I. No. 13980) is a synthetic organic pigment belonging to the benzimidazolone class.[1] It is characterized by a clean, greenish-yellow shade.[2] Its molecular structure, featuring a stable benzimidazolone group, imparts excellent durability, making it a preferred choice for demanding applications such as automotive coatings, industrial finishes, high-grade plastics, and specialized printing inks.[3][4] Understanding its resilience to photodegradation and weathering is critical for ensuring the long-term color stability and performance of materials in which it is incorporated.
Quantitative Performance Data
The lightfastness and weather resistance of this compound are typically evaluated using standardized rating systems. Lightfastness is often assessed on the Blue Wool Scale, where a rating of 8 signifies excellent lightfastness and 1 indicates poor performance. Weather resistance is commonly rated on a 1-5 grey scale after a specified duration of exposure. The following tables summarize performance data from various industry sources.
Table 1: Lightfastness and Heat Stability of this compound
| Property | Rating/Value | Test Conditions/Notes |
| Lightfastness (Full Shade) | 7-8 | ISO 105-B02 |
| Lightfastness (Tint) | 6-7 | - |
| Heat Stability | 200-280°C | Varies with the polymer system (e.g., 260°C in HDPE for 5 minutes)[3][5] |
Table 2: Weather Resistance of this compound
| Exposure Duration | Grey Scale Rating (Full Shade) | Grey Scale Rating (Tint) | Test Conditions |
| 1 Year (Florida) | 5 | 4 (with TiO2) | Alkyd melamine (B1676169) resin system[5] |
| 12 Months (Belgium) | 5 | - | Alkyd/melamine stoving system |
| - | 4-5 | - | General rating |
Table 3: Chemical and Physical Properties of this compound
| Property | Value | Unit |
| Density | ~1.6 | g/cm³ |
| Oil Absorption | 45-55 | g/100g |
| Specific Surface Area | ~23 | m²/g |
| Acid Resistance | 5 | (Scale 1-5) |
| Alkali Resistance | 5 | (Scale 1-5) |
Experimental Protocols
The evaluation of lightfastness and weather resistance of pigments is governed by standardized testing methodologies. The most relevant standards for this compound are ASTM D4303 for lightfastness and ISO 16474-2 for artificial weathering.
Lightfastness Testing (ASTM D4303)
ASTM D4303 provides standard test methods for the lightfastness of colorants used in artists' materials, which are also applicable to industrial pigments.[6][7] The methods are designed to simulate the color changes that occur over time with indoor light exposure.[8][9]
Objective: To determine the resistance of this compound to color change upon exposure to a controlled light source simulating indoor conditions.
Methodology Overview:
-
Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied uniformly to a substrate.
-
Initial Color Measurement: The initial color of the specimen is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.[8]
-
Exposure: A portion of the specimen is exposed to a light source under specified conditions, while another portion is masked as a control. Common exposure methods include:
-
Exposure Conditions (Method C - Xenon Arc):
-
Final Color Measurement: After the designated exposure period, the color of the exposed portion is re-measured.
-
Color Difference Calculation: The color difference (ΔEab) between the initial and final measurements is calculated using the CIE 1976 Lab color difference equation.[10]
-
Lightfastness Classification: The pigment is assigned to a lightfastness category based on the calculated ΔE*ab value.
Artificial Weathering Testing (ISO 16474-2)
ISO 16474-2 specifies methods for exposing specimens to a xenon-arc lamp in the presence of moisture to simulate the effects of outdoor weathering.[11][12][13]
Objective: To evaluate the resistance of this compound to degradation under simulated outdoor weathering conditions, including sunlight and moisture.
Methodology Overview:
-
Specimen Preparation: The pigment is incorporated into the desired application medium (e.g., a coating or plastic plaque) and prepared according to standard procedures.
-
Exposure Apparatus: A xenon-arc test chamber equipped with appropriate filters to simulate natural sunlight is used.
-
Exposure Cycles: The specimens are subjected to alternating cycles of light and moisture (water spray or condensation). A common cycle (Method A) includes:
-
102 minutes of light exposure (dry).
-
18 minutes of light exposure with water spray.[11]
-
-
Exposure Conditions:
-
Irradiance: 60 W/m² in the 300-400 nm range.[11]
-
Black Standard Temperature: Controlled during the light-only phase.
-
Relative Humidity: Controlled during the light-only phase.
-
-
Evaluation: At specified intervals, the specimens are removed and evaluated for changes in color, gloss, and physical integrity. Color change is assessed using the grey scale (ISO 105-A02).
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow
The following diagram illustrates the general workflow for testing the lightfastness and weather resistance of this compound.
Proposed Photodegradation Pathway
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, a plausible mechanism can be proposed based on the known photochemistry of azo dyes and the stability of the benzimidazolone moiety. The primary routes of degradation are likely to involve the azo linkage, which is the chromophore. The benzimidazolone ring itself is known for its high stability.
The degradation is likely initiated by the absorption of UV radiation, leading to the formation of excited states and reactive oxygen species.
Conclusion
This compound demonstrates exceptional lightfastness and good weather resistance, making it a highly reliable colorant for durable applications. Its performance is attributed to the inherent stability of its benzimidazolone chemical structure. Standardized testing according to ASTM and ISO protocols is essential for verifying its performance characteristics in specific formulations. While the precise degradation mechanism is complex, it is understood to primarily involve the breakdown of the azo chromophore under UV exposure and in the presence of atmospheric elements, leading to a loss of color. For critical applications, it is recommended that the pigment be tested within the specific end-use system to confirm its long-term stability.
References
- 1. This compound [dyestuffintermediates.com]
- 2. zeyachem.net [zeyachem.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]
- 5. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. micomlab.com [micomlab.com]
- 8. measurecolour.com.my [measurecolour.com.my]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ISO 16474-2 | Q-Lab [q-lab.com]
- 12. ISO 16474-2 Testing of paints - Large Xenon Test Chamber [sonacme.com]
- 13. intertekinform.com [intertekinform.com]
Pigment Yellow 151: A Toxicological and Ecotoxicological Profile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 151 (C.I. 13980; CAS No. 31837-42-0) is a benzimidazolone-based organic pigment widely utilized in the plastics, paints, and printing ink industries for its vibrant greenish-yellow hue and excellent fastness properties. This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for this compound, compiled from safety data sheets, regulatory agency information, and scientific literature. The information is presented to meet the core requirements of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Toxicological Data
The toxicological profile of this compound suggests a low order of acute toxicity. However, data on chronic exposure and specific endpoints such as reproductive toxicity are limited.
Acute Toxicity
This compound exhibits low acute toxicity via oral and inhalation routes of exposure in animal studies.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | > 5000 mg/kg bw | [1][2] |
| LD50 | Rat | Oral | > 10000 mg/kg | [3] |
| LC50 | Rat (male/female) | Inhalation | > 1.274 mg/m³ air (analytical) | [1][2] |
| Dermal Toxicity | - | Dermal | No data available | [2] |
Experimental Protocols: Acute Toxicity
While specific study reports were not available, the methodologies for these tests generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (following OECD Guideline 423): The study likely involved the administration of a single high dose of this compound to a group of female rats.[1][2] The animals would have been observed for mortality and clinical signs of toxicity for a period of at least 14 days. The LD50 value of > 5000 mg/kg bw indicates that no mortality was observed at this limit dose.[1][2]
-
Acute Inhalation Toxicity (following OECD Guideline 403): This study would have exposed male and female rats to an aerosolized concentration of this compound for a defined period, typically 4 hours.[1][2] The animals would then be observed for up to 14 days for signs of toxicity and mortality. The reported LC50 of > 1.274 mg/m³ suggests no adverse effects were seen at the highest attainable analytical concentration.[1][2]
Skin and Eye Irritation
Available data from safety data sheets indicate that this compound is not considered to be a skin or eye irritant.
Sensitization
Genotoxicity
Comprehensive genotoxicity data for this compound is limited. One study on food colorants, including Brilliant Black BN (E 151), which is a different substance, suggested potential genotoxic effects.[4][5][6] However, specific in vitro and in vivo studies on this compound are not detailed in the available literature. Generally, organic pigments are considered to have low genotoxic potential due to their poor solubility and bioavailability.
Carcinogenicity
A chronic feeding study in rats reported no carcinogenic effects observed for a pigment, though the specific details and duration of the study for this compound were not provided in the accessible documents. Organic azo pigments, as a class, have not shown carcinogenic potential in animal studies when they are practically insoluble.[7]
Repeated Dose Toxicity
Data from repeated dose toxicity studies, which are crucial for determining a No Observed Adverse Effect Level (NOAEL), were not found in the public domain for this compound.
Ecotoxicological Data
The ecotoxicological data for this compound indicate a low hazard to aquatic organisms, which is consistent with its very low water solubility.
| Endpoint | Species | Duration | Value | Reference |
| LC50 | Danio rerio (Zebra fish) | 96 hours | > 1 mg/L | [1][2] |
| EC50 | Daphnia magna (Water flea) | 48 hours | > 100 mg/L | [1][2] |
| NOEC | Desmodesmus subspicatus (Green algae) | 72 hours | 1 mg/L | [1][2] |
| EC50 | Activated sludge, domestic | 3 hours | > 1000 mg/L (Respiration rate) | [1][2] |
Experimental Protocols: Ecotoxicity
The methodologies for these ecotoxicity tests are based on internationally recognized OECD guidelines.
-
Acute Toxicity to Fish (following OECD Guideline 203): Zebra fish were likely exposed to a range of concentrations of this compound in a static or semi-static system for 96 hours. Mortality and sublethal effects were observed. The LC50 of > 1 mg/L indicates that the concentration causing mortality in 50% of the fish is greater than its water solubility.[1][2]
-
Acute Immobilisation Test for Daphnia (following OECD Guideline 202): Daphnia magna were exposed to the pigment for 48 hours, and the concentration at which 50% of the daphnids were immobilized was determined. The high EC50 value reflects the low toxicity of the substance.[1][2]
-
Alga, Growth Inhibition Test (following OECD Guideline 201): The growth of the green algae Desmodesmus subspicatus was measured over a 72-hour exposure period to determine the No Observed Effect Concentration (NOEC).[1][2]
-
Activated Sludge Respiration Inhibition Test (following OECD Guideline 209): This test assesses the effect of the substance on microorganisms from activated sludge by measuring the rate of respiration. The high EC50 value indicates a low inhibitory effect on wastewater treatment processes.[1][2]
Environmental Fate
Persistence and Degradability
This compound is not expected to be readily biodegradable.[8] Its low water solubility and stable chemical structure suggest that it will persist in the environment.[9]
Bioaccumulation
Due to its very low solubility in both water and octanol, and its large molecular size, this compound is not expected to bioaccumulate in organisms.[8][9]
Mobility in Soil
Specific data on the mobility of this compound in soil were not found. However, given its low water solubility and high density, it is expected to have low mobility and to partition to sediment if released into water.[9]
Visualizations
Caption: A logical workflow for the toxicological and ecotoxicological assessment of a chemical substance like this compound.
Caption: A simplified diagram illustrating the potential environmental fate of this compound upon release.
Conclusion
Based on the currently available data, this compound possesses a low acute toxicity profile and is not considered to be a significant hazard to aquatic organisms. Its poor water solubility is a key factor in its limited bioavailability and subsequent low toxicity and bioaccumulation potential. However, a comprehensive risk assessment is hampered by the lack of publicly available data on chronic, reproductive, and developmental toxicity, as well as detailed genotoxicity studies. Further research in these areas would be beneficial for a more complete understanding of the toxicological and ecotoxicological profile of this compound. Researchers and professionals are advised to handle this pigment in accordance with good industrial hygiene and safety practices.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an in vitro PIG-A gene mutation assay in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofins.com [eurofins.com]
- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
Technical Data Summary for C18H15N5O5 (Pigment Yellow 151)
To the Attention of Researchers, Scientists, and Drug Development Professionals:
A comprehensive review of scientific literature and chemical databases for the molecular formula C18H15N5O5 reveals the primary associated compound to be Pigment Yellow 151 . The vast majority of available data pertains to its industrial applications as a high-performance colorant in plastics, coatings, and inks.
While one source describes it as "biologically active," there is a significant lack of detailed public information regarding its specific biological mechanisms of action, pharmacological properties, or any investigations for therapeutic use. Consequently, the creation of an in-depth technical guide on this compound for drug development is not feasible at this time.
This document provides a summary of the available technical data for C18H15N5O5 (this compound) that may be of interest to the scientific community.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid | [1] |
| Synonyms | Benzimidazolone Yellow H4G, Fast Yellow H4G, C.I. This compound | [2][3] |
| CAS Number | 31837-42-0 | [4] |
| Molecular Formula | C18H15N5O5 | [1][4] |
| Molecular Weight | 381.34 g/mol | [3][4] |
| Appearance | Greenish-yellow powder | [3][5] |
| Density | ~1.55 g/cm³ | [5] |
| Melting Point | >330 °C | [3] |
| Heat Stability | 260-280 °C | [3][4] |
| Lightfastness | Excellent (7-8 on a scale of 8) | [3][4][5] |
| Solubility | Insoluble in water |
Toxicological and Ecotoxicological Data
The following table summarizes the available quantitative data on the toxicity of this compound. This information is primarily from safety data sheets and chemical databases.
| Parameter | Species | Route of Exposure | Value |
| LD50 | Rat (female) | Oral | > 5000 mg/kg |
| LC50 | Rat (male/female) | Inhalation | > 1.274 mg/m³ |
| LC50 | Danio rerio (Zebra fish) | Aquatic | > 1 mg/L (96 h) |
| EC50 | Daphnia magna (Water flea) | Aquatic | > 100 mg/L (48 h) |
| NOEC | Desmodesmus subspicatus (Green algae) | Aquatic | 1 mg/L (72 h) |
| EC50 | Activated sludge | Aquatic | > 1000 mg/L (3 h) |
Methodologies and Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies cited above are not available in the public domain. These values are typically generated through standardized OECD (Organisation for Economic Co-operation and Development) or equivalent testing guidelines for chemical safety.
Visualization of Available Information
As there are no known signaling pathways associated with C18H15N5O5 in a pharmacological context, the following diagram illustrates the logical relationship of the currently available information for this compound.
References
- 1. This compound | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. hengyitek.com [hengyitek.com]
- 4. Organic this compound | High-Performance Yellow Pigment for Coatings, Plastics & Inks|this compound|Benzimisazolone yellow H4G - OOPS COLOR [oopscolor.com]
- 5. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
Benzimidazolone yellow H4G synthesis pathway
An In-depth Technical Guide to the Synthesis Pathway of Benzimidazolone Yellow H4G (C.I. Pigment Yellow 151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazolone Yellow H4G, chemically known as C.I. This compound, is a high-performance organic pigment prized for its excellent lightfastness, weather resistance, and thermal stability.[1][2][3] It belongs to the benzimidazolone class of azo pigments, which are characterized by the presence of a benzimidazolone moiety in the coupling component. This guide provides a detailed overview of the synthesis of this compound, including experimental protocols for the key reaction steps, quantitative data, and process diagrams.
It is important to note that as a synthetic pigment primarily used in industrial applications such as paints, plastics, and inks, Benzimidazolone Yellow H4G is not typically associated with biological signaling pathways in the context of drug development. Therefore, this guide will focus exclusively on the chemical synthesis and manufacturing processes of the pigment.
Overall Synthesis Pathway
The synthesis of Benzimidazolone Yellow H4G is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the Coupling Component: Preparation of 5-acetoacetylaminobenzimidazolone (AABI).
-
Formation of the Diazo Component: Diazotization of an aromatic amine, typically anthranilic acid.
-
Azo Coupling Reaction: Reaction of the diazonium salt with the coupling component (AABI) to form the final pigment, followed by post-treatment to optimize its physical properties.
The overall reaction scheme is a classic example of azo dye chemistry, involving a diazotization reaction followed by an azo coupling.[4]
Stage 1: Synthesis of 5-Acetoacetylaminobenzimidazolone (AABI)
The key coupling component for this compound is 5-acetoacetylaminobenzimidazolone (AABI).[2] Its synthesis is a critical step that influences the final properties of the pigment. A common route to AABI involves the acetoacetylation of 5-aminobenzimidazolone.
Synthesis of 5-Aminobenzimidazolone
5-Aminobenzimidazolone is typically synthesized from o-phenylenediamine (B120857) through a series of reactions including cyclization to form benzimidazolone, followed by nitration and subsequent reduction.
Synthesis of 5-Aminobenzimidazolone.
Acetoacetylation of 5-Aminobenzimidazolone
The final step in the preparation of the coupling component is the reaction of 5-aminobenzimidazolone with a suitable acetoacetylating agent, most commonly diketene.[5][6]
Acetoacetylation to form AABI.
Quantitative Data for AABI Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |
| 5-Aminobenzimidazolone | 149.15 | 0.25 | 37.2 | Water (530 ml), Acetic Acid (15 g) | ~90 | - | [6] |
| Diketene | 84.07 | ~0.29 | 25 ml (96%) | - | 60-90 | - | [6] |
| AABI | 233.22 | - | 49.0 | - | - | ~84 | [6] |
Experimental Protocol: Synthesis of AABI
This protocol is based on the acetoacetylation of 5-aminobenzimidazolone with diketene.[6]
-
Dissolution of 5-Aminobenzimidazolone: In a suitable reaction vessel, dissolve 37.2 g of 5-aminobenzimidazolone in a mixture of 530 ml of water and 15 g of 100% acetic acid with stirring at approximately 90°C.
-
Purification (Optional): The resulting solution can be stirred with 5 g of activated charcoal and 0.5 g of zinc dust for about 10 minutes to decolorize and remove impurities. The mixture is then clarified by filtration.
-
Acetoacetylation: While maintaining the temperature of the solution between 60°C and 90°C, add 25 ml of 96% diketene.
-
Isolation and Purification: Cool the reaction mixture to 20°C. The precipitated 5-acetoacetylaminobenzimidazolone is collected by suction filtration, washed with water, and dried at 100°C.
Stage 2: Diazotization of Anthranilic Acid
The diazo component for the synthesis of this compound is typically derived from anthranilic acid.[7][8] This involves the conversion of the primary aromatic amine group into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mineral acid.
Diazotization of Anthranilic Acid.
Quantitative Data for Diazotization
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) / Volume (ml) | Solvent/Reagent | Temperature (°C) | Reference |
| Anthranilic Acid | 137.14 | 0.0146 | 2.0 g | Water (35 ml), 5M HCl (8.5 ml) | <0 | [7] |
| Sodium Nitrite | 69.00 | 0.0153 | 1.058 g | Water (6 ml) | <0 | [7] |
Experimental Protocol: Diazotization of Anthranilic Acid
This protocol describes a typical laboratory-scale diazotization of anthranilic acid.[7]
-
Preparation of Amine Solution: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stirrer, mix 2.0 g of anthranilic acid with 35 ml of deionized water and 8.5 ml of 5 M hydrochloric acid. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to below 0°C using an ice-salt bath.
-
Addition of Sodium Nitrite: Prepare a solution of 1.058 g of sodium nitrite in 6 ml of deionized water. Add this solution dropwise to the cold amine solution, ensuring the internal temperature is maintained below 0°C.
-
Reaction Time: After the addition is complete, continue stirring the cold diazo solution for at least 30 minutes. The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction.
Stage 3: Azo Coupling and Pigment Finishing
The final stage of the synthesis is the azo coupling reaction, where the electrophilic diazonium salt reacts with the electron-rich coupling component, AABI, to form the azo pigment.[7][8] This is followed by a finishing or "pigmenting" process to develop the desired crystalline form and particle size, which are crucial for the pigment's coloristic and performance properties.[1][9]
Azo Coupling and Finishing Process.
Quantitative Data for Azo Coupling and Finishing
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass (g) / Volume (ml) | Reaction Conditions | Yield (%) | Reference |
| AABI | 233.22 | 0.0149 | 3.47 g | Suspended in water with NaOH and acetic acid | - | [7] |
| Diazo Solution | - | 0.0146 | From previous step | Added dropwise at room temperature | - | [7] |
| Crude this compound | 381.34 | - | - | Stirred for ≥6 hours | - | [7] |
| Final this compound | 381.34 | - | 4.96 g | After washing and drying | 89 | [7] |
| Anthranilic Acid (alternative) | 137.14 | ~0.06 | 8.2 g | One-pot method with AABI and NaNO2 | - | [1] |
| AABI (alternative) | 233.22 | ~0.06 | 14.26 g | pH 5.5-6.5, 40°C | - | [1] |
| Crude Pigment (alternative) | 381.34 | - | 22.1 g | Heated to 80°C | 98 | [1] |
Experimental Protocol: Azo Coupling and Pigment Finishing
This protocol combines the coupling and a representative finishing step.
Part A: Azo Coupling [7]
-
Preparation of Coupling Component Suspension:
-
Prepare a basic solution by dissolving 1.715 g of NaOH in 10 ml of deionized water. Mix this with 3.47 g of AABI.
-
In a separate vessel, prepare a third mixture containing 195 ml of deionized water, 6 ml of glacial acetic acid, and 2.29 g of sodium hydroxide (B78521).
-
Add the AABI solution to this third mixture to form a finely suspended, colloidal solution of the white coupling component.
-
-
Coupling Reaction:
-
To the vigorously stirred suspension of the coupling component at room temperature, add the cold diazo solution (from Stage 2) dropwise. A yellow pigment slurry will form.
-
Continue stirring the yellow mixture for at least 6 hours to ensure complete color development.
-
-
Isolation of Crude Pigment:
-
Filter the pigment slurry under vacuum.
-
Reslurry the wet cake in 200 ml of deionized water and filter again. Repeat this washing step.
-
Part B: Pigment Finishing [1]
-
Reslurrying: Take the wet cake of the crude pigment and resuspend it in 300 ml of deionized water in a reaction vessel. Stir to form a pulp for 2 hours.
-
Heating and Additive Addition: Heat the slurry to 50°C. Add 0.38 g of glacial acetic acid.
-
Surface Treatment: Prepare a rosin solution (e.g., by heating 1 g of rosin with 0.23 g of sodium hydroxide in 12 g of water at 90°C for 30 minutes). Drip this rosin solution into the pigment slurry over 30 minutes.
-
Final Treatment and Isolation:
-
Maintain the temperature and continue stirring for 2 hours after the addition is complete.
-
Cool the mixture to below 30°C.
-
Filter the finished pigment, wash with deionized water until the filtrate is neutral, and dry in an oven at 80°C.
-
The dried pigment is then pulverized to obtain the final product.
-
Conclusion
The synthesis of Benzimidazolone Yellow H4G (this compound) is a well-established process in industrial organic chemistry, relying on the fundamental principles of diazotization and azo coupling. The quality of the final pigment is highly dependent on the purity of the intermediates, particularly the 5-acetoacetylaminobenzimidazolone coupling component, and the precise control of reaction conditions such as temperature and pH during the coupling stage. Furthermore, the post-synthesis finishing treatment is a critical step that dictates the pigment's physical properties, including crystal form, particle size distribution, and dispersibility, which in turn determine its performance in various applications. The protocols and data presented in this guide offer a comprehensive technical overview for professionals in the field of chemical synthesis and materials science.
References
- 1. CN102391663A - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 2. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]
- 3. This compound [chembk.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents [mdpi.com]
- 7. lankem.com [lankem.com]
- 8. How to Get Better Pigment Dispersions for Cosmetics | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 9. CN1262292A - Process for preparing organic yellow benzimidazoleone pigments - Google Patents [patents.google.com]
A Technical Guide to the Particle Size and Morphology of Pigment Yellow 151
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the particle size and morphology of C.I. Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment. Understanding and controlling these physical characteristics are paramount as they significantly influence the pigment's performance properties, including color strength, opacity, dispersibility, and lightfastness. This document details the synthesis methods for controlling particle size, comprehensive experimental protocols for characterization, and the consequential impact on the pigment's application properties.
Influence of Particle Size on Pigment Properties
The particle size of this compound has a profound effect on its optical and physical properties. Generally, a trade-off exists between coloristic properties and fastness. Smaller particles offer higher color strength and transparency, while larger particles typically provide better opacity and light and weather fastness.[1][2]
A study successfully synthesized small, medium, and large particle size forms of this compound by manipulating physical reaction conditions. The resulting average d50 particle sizes were 0.359 µm, 0.554 µm, and 0.635 µm, respectively. The study demonstrated that larger pigment particles lead to higher light fastness and opacity but result in lower color strength and gloss.[1]
Table 1: Quantitative Data on this compound Particle Size and Properties
| Property | Small Particles | Medium Particles | Large Particles |
| Average d50 Particle Size | 0.359 µm[1] | 0.554 µm[1] | 0.635 µm[1] |
| Color Strength | Higher | Intermediate | Lower[1] |
| Opacity | Lower | Intermediate | Higher[1] |
| Light Fastness | Lower | Intermediate | Higher[1] |
| Gloss | Higher | Intermediate | Lower[1] |
| Specific Surface Area | - | - | 23 m²/g[3] |
| Oil Absorption | - | - | 52 g/100g [4] |
Control of Particle Size and Morphology through Synthesis
The particle size and morphology of this compound are primarily controlled during the synthesis and subsequent finishing processes. Key parameters that can be manipulated include the rate of reaction, temperature, pH, and post-synthesis heat treatment.[1][5][6]
Small-sized particles can be synthesized by inducing rapid and homogeneous nucleation of the pigment. Conversely, larger particles are formed by reducing the rate of nucleation and promoting controlled crystal growth.[1] Post-synthesis heat treatment of the aqueous pigment slurry at elevated temperature and pressure can also be employed to grow larger particles.[1]
Experimental Protocols
Synthesis of this compound (Varying Particle Size)
This protocol is a composite based on conventional methods and techniques for controlling particle size.[1][5][7]
3.1.1. Materials
-
Anthranilic acid
-
5-Acetoacetylaminobenzimidazolone (AABI)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Deionized water
3.1.2. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Vacuum filtration apparatus
-
Freeze-dryer or drying oven
-
Autoclave (for large particle synthesis)
3.1.3. Procedure for Standard (Medium) Particle Size (Y151-M)
-
Diazotization:
-
In a three-neck flask, dissolve anthranilic acid in deionized water and hydrochloric acid.
-
Cool the solution to below 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite in deionized water, maintaining the temperature below 0°C.
-
Stir the diazonium salt solution at this temperature for at least 30 minutes.[7]
-
-
Coupling Component Preparation:
-
In a separate beaker, dissolve 5-acetoacetylaminobenzimidazolone (AABI) in a sodium hydroxide solution.
-
In a larger vessel, prepare a solution of deionized water and acetic acid, then add the AABI solution to form a fine suspension.[7]
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the vigorously stirred AABI suspension at room temperature.
-
Control the pH of the reaction mixture by simultaneous addition of a dilute sodium hydroxide or sodium carbonate solution.
-
Stir the resulting yellow pigment slurry for several hours to ensure complete reaction.[5][7]
-
-
Isolation and Washing:
-
Filter the pigment slurry under vacuum.
-
Wash the pigment cake with deionized water until the filtrate is neutral and free of soluble salts.
-
-
Drying:
-
Dry the pigment in an oven at 80°C or by freeze-drying.
-
3.1.4. Modifications for Particle Size Control
-
Small Particle Size (Y151-S): Induce rapid precipitation by increasing the concentration of reactants and performing the coupling reaction at a lower temperature with very rapid addition of the diazonium salt solution. Limit any subsequent heat treatment.[1]
-
Large Particle Size (Y151-L): After synthesis via the standard method, subject the aqueous pigment slurry to heat treatment in an autoclave at elevated temperature and pressure (e.g., 120-150°C for 2-4 hours) to promote crystal growth.[1]
Particle Size Analysis by Laser Diffraction
3.2.1. Instrument
-
A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
3.2.2. Materials
-
This compound powder
-
Dispersant (e.g., deionized water with a surfactant like sodium hexametaphosphate, or an organic solvent in which the pigment is insoluble)
3.2.3. Procedure
-
Sample Preparation:
-
Prepare a stock suspension of the pigment in the chosen dispersant.
-
To ensure proper dispersion and break up agglomerates, sonicate the suspension using an ultrasonic bath or probe for a defined period (e.g., 2-5 minutes). The optimal sonication time should be determined experimentally to avoid particle breakage.
-
-
Measurement:
-
Add the pre-dispersed sample dropwise to the instrument's dispersion unit, which contains the clean dispersant, until the recommended obscuration level is reached.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Use the appropriate optical model (Mie theory for particles in this size range) and input the refractive and absorption indices for this compound.
-
-
Data Analysis:
-
Record the volume-based particle size distribution, including the d10, d50 (median), and d90 values.
-
Perform at least three replicate measurements to ensure reproducibility.
-
Morphology Characterization by Electron Microscopy
3.3.1. Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Mount a small amount of the dry pigment powder onto an aluminum SEM stub using double-sided carbon adhesive tape.
-
Remove excess loose powder by gently tapping the stub or using a gentle stream of compressed air.
-
Sputter-coat the sample with a thin conductive layer (e.g., 5-10 nm of gold or gold-palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Load the coated stub into the SEM.
-
Operate the SEM at a suitable accelerating voltage (e.g., 5-15 kV) and working distance.
-
Acquire images at various magnifications to observe the overall particle morphology, size distribution, and surface texture.
-
3.3.2. Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Disperse a very small amount of the pigment powder in a suitable volatile solvent (e.g., ethanol (B145695) or isopropanol) with the aid of ultrasonication to create a dilute suspension.
-
Place a drop of the suspension onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.
-
-
Imaging:
-
Load the TEM grid into the microscope.
-
Operate the TEM at a high accelerating voltage (e.g., 80-200 kV).
-
Acquire bright-field images to visualize the primary particle size, shape (e.g., rod-like, acicular), and state of aggregation.[7]
-
Morphology of this compound
The morphology of this compound is typically described as elongated, rod-shaped, or acicular (needle-like) primary particles.[7] These primary particles often form larger aggregates and agglomerates. The aspect ratio (length to width) of the primary particles can be influenced by the synthesis conditions.
Conclusion
The particle size and morphology of this compound are critical parameters that dictate its performance in various applications. Through careful control of synthesis conditions, particularly reaction rate and post-synthesis heat treatment, it is possible to engineer pigments with tailored properties. A comprehensive characterization using techniques such as laser diffraction and electron microscopy is essential for understanding the structure-property relationships of this versatile pigment. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling a more informed approach to its synthesis, characterization, and application.
References
- 1. library.imaging.org [library.imaging.org]
- 2. sdc.org.uk [sdc.org.uk]
- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. CN102391663A - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 6. CN102391663B - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Dispersion of Pigment Yellow 151 in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for dispersing Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment, in various polymer matrices. Effective dispersion is crucial for achieving optimal color strength, gloss, and stability in the final product.
Introduction to this compound
This compound is a greenish-shade yellow pigment known for its excellent lightfastness, heat stability, and resistance to migration, making it a suitable choice for coloring a wide range of polymers.[1][2] It is recommended for use in various plastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), polyethylene terephthalate (B1205515) (PET), and ethylene-vinyl acetate (B1210297) (EVA).[1][3] The pigment's performance, however, is highly dependent on the quality of its dispersion within the polymer matrix. Poor dispersion can lead to issues such as color inconsistencies, reduced tinting strength, and diminished mechanical properties of the final plastic article.
Key Dispersion Methods
The primary goal of dispersion is to break down pigment agglomerates into smaller, ideally primary, particles and to distribute them uniformly and stably throughout the polymer. The choice of dispersion method depends on the polymer type, the desired final product form (e.g., masterbatch, final part), and the required quality of dispersion.
Twin-Screw Extrusion
Twin-screw extrusion is a widely used and efficient method for dispersing pigments in thermoplastics to produce masterbatches or colored compounds. The intermeshing, co-rotating screws provide high shear forces that effectively break down pigment agglomerates.
Key Process Parameters: The quality of dispersion in a twin-screw extruder is influenced by several parameters:
-
Screw Speed: Higher screw speeds generally impart higher shear, which can improve dispersion. However, excessive speed can lead to polymer degradation.
-
Throughput Rate: The feed rate of the material affects the residence time and the degree of fill in the extruder, which in turn influences the amount of shear the material experiences.
-
Temperature Profile: The temperature of the different extruder zones must be carefully controlled to ensure the polymer is molten and at an optimal viscosity for pigment dispersion without causing thermal degradation of the pigment or polymer. This compound exhibits good heat stability up to 260°C in High-Density Polyethylene (HDPE).[2][4]
-
Screw Configuration: The arrangement of conveying, kneading, and mixing elements on the screws is critical for achieving the desired level of dispersion. Kneading blocks, in particular, are essential for breaking down agglomerates.
Three-Roll Milling
Three-roll mills are commonly used for dispersing pigments in liquid to highly viscous media, such as plasticizers for flexible PVC or liquid colorant systems. The mill consists of three horizontal rollers rotating at different speeds and in opposite directions. The material is passed through the small gaps between the rollers, where high shear forces break down the pigment agglomerates.
Key Process Parameters:
-
Roll Speed and Differential: The speed of the individual rolls and the speed ratio between them determine the shear rate.
-
Gap Settings: The distance between the rolls is a critical parameter. A progressively smaller gap setting with each pass increases the shear and improves dispersion.
-
Number of Passes: The material is often passed through the mill multiple times to achieve the desired level of dispersion.
-
Temperature Control: The rolls are typically cored for heating or cooling to control the viscosity of the dispersion medium.
Role of Dispersing Agents
Dispersing agents are crucial additives that facilitate the wetting of the pigment surface by the polymer matrix, reduce the mechanical energy required for dispersion, and prevent the re-agglomeration of dispersed particles.[5] For polyolefin masterbatches (PE, PP), polyethylene (PE) waxes are often recommended as highly effective dispersing agents.[5][6]
Benefits of using PE wax as a dispersing agent:
-
Improved Pigment Wetting: PE wax effectively coats the surface of the pigment particles, reducing surface tension.[5]
-
Reduced Viscosity: It lowers the viscosity of the masterbatch, which aids in processing.[5]
-
Enhanced Color Strength: By achieving a finer and more uniform dispersion, the coloring efficiency of the pigment is maximized.[5]
-
Excellent Thermal Stability: PE wax exhibits high thermal stability, which is compatible with the processing temperatures of many polymers.[5]
Experimental Protocols
The following are generalized protocols that serve as a starting point for the dispersion of this compound. Optimization will be required based on the specific polymer grade, equipment, and desired final properties.
Protocol 1: Preparation of a this compound Masterbatch in LDPE via Twin-Screw Extrusion
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound powder
-
Polyethylene wax (dispersing agent)
Equipment:
-
Co-rotating twin-screw extruder
-
Gravimetric feeders for polymer, pigment, and additive
-
Strand pelletizer
Procedure:
-
Premixing (Optional): Dry blend the this compound powder and polyethylene wax.
-
Extruder Setup:
-
Set a temperature profile appropriate for LDPE, for example:
-
Zone 1 (Feed): 150°C
-
Zones 2-4 (Melting): 170-190°C
-
Zones 5-7 (Mixing): 180-200°C
-
Die: 190°C
-
-
Configure the screw with a combination of conveying elements, followed by kneading blocks in the melting and mixing zones to ensure high shear.
-
-
Compounding:
-
Feed the LDPE into the main throat of the extruder using a gravimetric feeder.
-
Side-feed the this compound and polyethylene wax blend into the molten polymer downstream.
-
Set the screw speed to a moderate level (e.g., 200-400 rpm) and adjust as needed to optimize dispersion without causing degradation.
-
Adjust the throughput to achieve a high degree of fill in the mixing sections.
-
-
Pelletizing:
-
Extrude the molten, colored polymer through a strand die.
-
Cool the strands in a water bath.
-
Dry the strands and feed them into a pelletizer.
-
Protocol 2: Dispersion of this compound in a Flexible PVC Plastisol using a Three-Roll Mill
Materials:
-
Polyvinyl Chloride (PVC) resin
-
Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
This compound powder
-
Heat stabilizer
Equipment:
-
High-speed mixer
-
Three-roll mill
Procedure:
-
Premixing:
-
In a high-speed mixer, combine the PVC resin, plasticizer, and heat stabilizer to form a plastisol.
-
Gradually add the this compound powder to the plastisol and mix until a homogenous paste is formed.
-
-
Three-Roll Milling:
-
Set the initial gap between the feed and center rolls to be relatively wide.
-
Apply the premixed paste to the feed nip of the three-roll mill.
-
Collect the milled paste from the apron roll using the take-off knife.
-
For the second pass, tighten the gap settings and re-mill the paste.
-
Continue for a total of 3-5 passes, progressively reducing the gap settings with each pass to achieve the desired fineness of grind.
-
Data Presentation
The quality of dispersion should be quantified to allow for comparison between different methods and formulations.
Table 1: Quantitative Analysis of this compound Dispersion in LDPE Masterbatch
| Parameter | Method 1: Twin-Screw Extrusion (Low Shear) | Method 2: Twin-Screw Extrusion (High Shear) | Method 3: Twin-Screw with 2% PE Wax |
| Pigment Loading (%) | 40 | 40 | 40 |
| Screw Speed (rpm) | 200 | 500 | 500 |
| Melt Temperature (°C) | 190 | 190 | 190 |
| Color Strength (%) | 95 | 100 | 105 |
| Filter Pressure Value (bar/g) | 2.5 | 1.8 | 1.2 |
| Particle Size (d50, µm) | 1.2 | 0.8 | 0.6 |
Note: The data presented in this table is illustrative and will vary based on specific processing conditions and materials.
Visualization of Workflows
Experimental Workflow for Twin-Screw Extrusion
Caption: Workflow for preparing this compound masterbatch via twin-screw extrusion.
Logical Relationship between Dispersion Quality and Polymer Properties
Caption: Impact of dispersion quality on the final properties of the pigmented polymer.
References
- 1. specialchem.com [specialchem.com]
- 2. hengyitek.com [hengyitek.com]
- 3. China this compound / CAS 31837-42-0 factory and manufacturers | Precise Color [precisechem.com]
- 4. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]
- 5. petronaftco.com [petronaftco.com]
- 6. researchgate.net [researchgate.net]
Application of PIGMENT YELLOW 151 in Engineering Plastics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of C.I. Pigment Yellow 151 (P.Y. 151), a high-performance benzimidazolone pigment, in various engineering plastics. Its exceptional thermal stability, lightfastness, and chemical resistance make it a suitable candidate for demanding applications where color consistency and durability are paramount.
Overview of this compound
This compound is a greenish-shade yellow pigment known for its excellent fastness properties. It is widely used in applications requiring high heat resistance, superior light and weather fastness, and good resistance to migration. These characteristics make it particularly well-suited for coloring a range of engineering plastics, including Polyamide (PA), Polycarbonate (PC), and Acrylonitrile Butadiene Styrene (ABS), in addition to polyolefins (PE, PP) and PVC.[1][2]
Quantitative Data Presentation
The performance characteristics of this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Unit |
| Chemical Class | Benzimidazolone | - |
| C.I. Number | 13980 | - |
| CAS Number | 31837-42-0 | - |
| Molecular Formula | C₁₈H₁₅N₅O₅ | - |
| Density | 1.55 - 1.6 | g/cm³ |
| Specific Surface Area | ~23 | m²/g |
| Oil Absorption | ~52 | g/100g |
| Melting Point | >320 | °C |
Table 2: Fastness and Resistance Properties of this compound
| Property | Rating/Value | Scale/Conditions |
| Heat Stability (HDPE) | 260 | °C for 5 min |
| Heat Stability (General) | 220 - 280 | °C |
| Lightfastness (Full Shade) | 7-8 | Blue Wool Scale (1-8) |
| Lightfastness (Tint) | 7 | Blue Wool Scale (1-8) |
| Weather Fastness | 4-5 | Grey Scale (1-5) |
| Migration Resistance (PVC) | 5 | Grey Scale (1-5) |
| Acid Resistance | 5 | Grey Scale (1-5) |
| Alkali Resistance | 3-4 | Grey Scale (1-5) |
| Water Resistance | 4-5 | Grey Scale (1-5) |
| Ethanol Resistance | 5 | Grey Scale (1-5) |
| Toluene Resistance | 5 | Grey Scale (1-5) |
Experimental Protocols
The following protocols provide a general framework for incorporating and evaluating this compound in engineering plastics. It is recommended to perform preliminary trials to optimize parameters for specific equipment and polymer grades.
Protocol for Compounding this compound Masterbatch
This protocol describes the preparation of a concentrated color masterbatch using a twin-screw extruder, which is a common method for ensuring excellent pigment dispersion.
Objective: To produce a well-dispersed masterbatch of this compound in a carrier resin compatible with the target engineering plastic.
Materials and Equipment:
-
This compound powder
-
Carrier resin (e.g., a grade of PE, PP, or a universal carrier compatible with PA, PC, ABS)
-
Dispersing agent (e.g., low molecular weight polyethylene (B3416737) wax or stearates), if required
-
Gravimetric blender/feeder
-
Co-rotating twin-screw extruder with a suitable screw configuration for dispersive mixing
-
Water bath for cooling strands
-
Pelletizer
Procedure:
-
Pre-Drying: Dry the carrier resin according to the manufacturer's specifications to a moisture content below 0.02%. Engineering plastics like PA and PC are particularly sensitive to moisture.
-
Pre-Mixing: Pre-blend the this compound powder, carrier resin, and any dispersing aids using a gravimetric blender to ensure a homogenous feed. A typical starting pigment loading for a masterbatch is 20-40%.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A gradually increasing temperature profile from the feed zone to the die is recommended to ensure uniform melting without thermal degradation.
-
Start the extruder at a low screw speed and gradually introduce the pre-mixed material.
-
Increase the screw speed to a level that provides sufficient shear to break down pigment agglomerates without excessive degradation of the polymer. High screw speeds generally improve mixing.
-
The molten, colored polymer strands are extruded through a die into a water bath for cooling.
-
-
Pelletizing: The cooled strands are fed into a pelletizer to produce masterbatch pellets.
-
Quality Control: Evaluate the dispersion quality of the masterbatch using a filter pressure value (FPV) test (DIN EN ISO 23900-5) or microscopic examination of a thin film.
Protocol for Injection Molding of Colored Engineering Plastics
This protocol outlines the process of producing colored test specimens from the prepared masterbatch or by direct compounding.
Objective: To produce colored plaques of PA, PC, or ABS for performance testing.
Materials and Equipment:
-
Natural engineering plastic pellets (PA, PC, or ABS)
-
This compound masterbatch (or neat pigment)
-
Injection molding machine
-
Standard test specimen mold (e.g., for tensile bars or color plaques)
Procedure:
-
Drying: Dry the engineering plastic and masterbatch pellets according to the material supplier's recommendations.
-
Blending: Tumble-blend the natural polymer pellets with the masterbatch at the desired let-down ratio (typically 0.5-2% masterbatch to achieve the final desired color concentration). For direct compounding, blend the neat pigment with the natural polymer.
-
Injection Molding:
-
Set the injection molding machine parameters according to the specific engineering plastic. Typical temperature ranges are:
-
Polyamide 6 (PA6): Melt temperature: 240-270°C; Mold temperature: 55-80°C.
-
Polyamide 66 (PA66): Melt temperature: 270-300°C; Mold temperature: 55-80°C.
-
Polycarbonate (PC): Barrel temperature: 260-320°C; Mold temperature: 80-120°C.
-
ABS: Barrel temperature: 240-250°C.
-
-
Ensure sufficient back pressure to promote thorough mixing of the colorant in the barrel.
-
Inject the molten plastic into the mold to produce test specimens.
-
-
Specimen Conditioning: Allow the molded parts to cool and condition according to standard procedures before testing.
Protocol for Performance Evaluation
3.3.1. Colorimetric Measurement
Objective: To quantitatively assess the color of the molded specimens.
Standard: Based on ASTM D2244.
Equipment: Spectrophotometer.
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Set the measurement parameters, typically CIE Lab* color space, D65 illuminant, and 10° observer.
-
Measure the color of the molded plaques at several locations to ensure uniformity.
-
Record the L, a, and b* values. The color difference (ΔE*) between different samples or a standard can be calculated to assess color consistency.
3.3.2. Lightfastness Testing
Objective: To evaluate the resistance of the colored plastic to fading upon exposure to light.
Standard: Based on ISO 4892-2.
Equipment: Xenon-arc accelerated weathering chamber.
Procedure:
-
Mount the test specimens in the weathering chamber.
-
Expose the samples to a filtered xenon-arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating indoor or outdoor light exposure as required.
-
Periodically remove the samples and measure the color change (ΔE*) against an unexposed control sample.
-
The lightfastness can also be rated against the Blue Wool Scale by co-exposing standard blue wool references.
3.3.3. Heat Stability Assessment
Objective: To determine the maximum processing temperature the pigment can withstand in a specific polymer without significant color change.
Procedure:
-
Prepare a series of colored plastic samples by injection molding at incrementally increasing temperatures (e.g., in 10-20°C steps), maintaining a constant residence time (e.g., 5 minutes).
-
Measure the color of each sample using a spectrophotometer.
-
The heat stability is defined as the highest temperature at which the color change (ΔE) compared to a reference sample molded at the lowest temperature remains within an acceptable tolerance (e.g., ΔE ≤ 3).
3.3.4. Migration Resistance Test
Objective: To assess the tendency of the pigment to migrate out of the plastic.
Standard: Based on methods similar to ASTM D2199 for plasticized PVC.
Procedure:
-
Place the colored plastic specimen in direct contact with a white, plasticized PVC plaque.
-
Apply a specified pressure to the assembly (e.g., 0.5 psi).
-
Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a defined period (e.g., 72 hours).
-
After cooling, separate the plaques and visually assess the white PVC for any color staining.
-
Rate the degree of migration on a 1-5 grey scale, where 5 indicates no migration.
Mandatory Visualizations
Caption: Experimental workflow for evaluating P.Y. 151 in plastics.
Caption: Factors influencing P.Y. 151 performance in engineering plastics.
References
- 1. 3erp.com [3erp.com]
- 2. cowinextrusion.com [cowinextrusion.com]
- 3. madisongroup.com [madisongroup.com]
- 4. jieyatwinscrew.com [jieyatwinscrew.com]
- 5. Box–Behnken Design for Polycarbonate-Pigment Blending: Applications and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prototool.com [prototool.com]
Application Notes and Protocols: PIGMENT YELLOW 151 for Spin Dyeing of Synthetic Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of C.I. Pigment Yellow 151 (PY 151) in the spin dyeing of synthetic fibers, including polyester (B1180765) (PET), polypropylene (B1209903) (PP), and polyamide (PA).
Introduction to this compound
C.I. This compound is a high-performance benzimidazolone pigment that offers a brilliant greenish-yellow shade.[1][2] Its excellent thermal stability, light fastness, and migration resistance make it a prime candidate for the demanding process of spin dyeing, where the colorant is incorporated into the polymer melt before fiber extrusion.[1][3][4] This method, also known as dope (B7801613) dyeing or mass coloration, results in integrally colored fibers with superior color durability compared to traditional wet dyeing processes.
Properties of this compound
A thorough understanding of the pigment's properties is crucial for its successful application in spin dyeing. The following tables summarize the key physical, chemical, and fastness properties of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| C.I. Name | This compound | [5] |
| C.I. Number | 13980 | [5] |
| CAS Number | 31837-42-0 | [5] |
| Chemical Class | Benzimidazolone | [1] |
| Molecular Formula | C₁₈H₁₅N₅O₅ | [5] |
| Molecular Weight | 381.34 g/mol | [5] |
| Density | 1.6 g/cm³ | [1] |
| Oil Absorption | 45-55 ml/100g | [1] |
Table 2: Fastness and Resistance Properties of this compound
| Property | Rating/Value | Source |
| Heat Resistance | 240 °C | [1] |
| Light Fastness (1-8 scale, 8=Excellent) | 8 | [1] |
| Migration Resistance (1-5 scale, 5=Excellent) | 5 | [1] |
| Acid Resistance (1-5 scale, 5=Excellent) | 5 | [1] |
| Alkali Resistance (1-5 scale, 5=Excellent) | 5 | [1] |
| Alcohol Resistance (1-5 scale, 5=Excellent) | 5 | [1] |
| Ester Resistance (1-5 scale, 5=Excellent) | 5 | [1] |
| Benzene Resistance (1-5 scale, 5=Excellent) | 5 | [1] |
| Ketone Resistance (1-5 scale, 5=Excellent) | 4-5 | [1] |
| Soap Resistance (1-5 scale, 5=Excellent) | 4-5 | [1] |
| Bleeding Resistance (1-5 scale, 5=Excellent) | 4-5 | [1] |
Experimental Protocols
The successful incorporation of this compound into synthetic fibers via spin dyeing involves two main stages: the preparation of a pigment masterbatch and the spin dyeing process itself.
Protocol for Preparation of this compound Masterbatch
A masterbatch is a concentrated mixture of pigments and/or additives encapsulated during a heat process into a carrier resin. The masterbatch is then let down with the bulk polymer during the final processing step. For organic pigments like PY 151, the pigment content in a masterbatch is typically between 20-40%.[6]
Materials and Equipment:
-
C.I. This compound powder
-
Carrier Resin (e.g., Polyester PET, Polypropylene PP, or Polyamide PA pellets)
-
Dispersing agent (e.g., polyethylene (B3416737) wax)
-
High-speed mixer
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the carrier resin pellets and this compound powder in a drying oven to remove any residual moisture. The drying temperature and time will depend on the specific polymer (e.g., PET at 120-140°C for 4-6 hours, PP at 80-90°C for 2-3 hours, PA at 100-120°C for 4-6 hours).
-
Pre-Mixing: In a high-speed mixer, blend the dried carrier resin, this compound, and dispersing agent according to the desired formulation. A typical starting formulation could be:
-
This compound: 25% by weight
-
Carrier Resin: 70% by weight
-
Dispersing Agent: 5% by weight
-
-
Melt Compounding: Feed the pre-mixed material into a twin-screw extruder. The extruder temperature profile should be set according to the carrier resin's processing window.
-
Polyester (PET) Masterbatch: Temperature profile from 240°C to 270°C.
-
Polypropylene (PP) Masterbatch: Temperature profile from 180°C to 220°C.
-
Polyamide (PA) Masterbatch: Temperature profile from 250°C to 280°C.
-
-
Extrusion and Pelletizing: The molten, pigmented polymer is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.
-
Post-Drying: The resulting masterbatch pellets should be thoroughly dried to the recommended moisture content for the specific polymer before being used in the spin dyeing process.
Protocol for Spin Dyeing of Synthetic Fibers
Materials and Equipment:
-
Natural (uncolored) polymer pellets (PET, PP, or PA)
-
This compound masterbatch pellets
-
Spinning line including an extruder, spin pack with spinneret, quenching system, and winding unit.
Procedure:
-
Drying: Dry both the natural polymer pellets and the masterbatch pellets to the appropriate moisture level for the specific polymer.
-
Dosing and Mixing: The natural polymer and the masterbatch are fed into the extruder in a precise ratio to achieve the desired final color concentration in the fiber. This is typically done using gravimetric or volumetric feeders. The let-down ratio (LDR) will depend on the pigment concentration in the masterbatch and the desired final pigment loading in the fiber. For a 1% final pigment concentration using a 25% masterbatch, the LDR would be 1:24 (masterbatch to natural polymer).
-
Melting and Homogenization: The polymer and masterbatch blend is melted and homogenized within the extruder. The temperature profile of the spinning extruder should be set according to the polymer being processed.
-
Polyester (PET): 270°C to 290°C
-
Polypropylene (PP): 220°C to 250°C
-
Polyamide (PA): 260°C to 290°C
-
-
Spinning: The molten, colored polymer is pumped through a spin pack, which contains filters and a spinneret. The spinneret holes determine the shape and size of the resulting filaments.
-
Quenching: As the filaments emerge from the spinneret, they are rapidly cooled in a controlled manner, usually by a stream of conditioned air. This solidifies the polymer and sets the fiber structure.
-
Drawing and Winding: The solidified filaments are then drawn (stretched) to orient the polymer chains, which imparts strength and other desired mechanical properties to the fiber. Finally, the continuous filament yarn is wound onto bobbins.
Quality Control of Spin-Dyed Fibers
A series of quality control tests should be performed on the spin-dyed fibers to ensure they meet the required specifications.
Table 3: Key Quality Control Tests for Spin-Dyed Fibers
| Test | Standard | Description |
| Color Fastness to Light | ISO 105-B02 | This test evaluates the resistance of the color to fading when exposed to an artificial light source representative of natural daylight.[5][7][8][9] The change in color is assessed using a grey scale. |
| Color Fastness to Washing | ISO 105-C06 | This method determines the resistance of the color to domestic or commercial laundering procedures.[2][3][10][11][12] The test assesses both the color change of the specimen and the staining of adjacent fabrics.[10] |
| Color Fastness to Rubbing | ISO 105-X12 | This test determines the resistance of the color to rubbing off and staining other materials.[6][13][14][15] It is performed with both a dry and a wet rubbing cloth.[6][13][14][15] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA can be used to determine the thermal degradation profile of the pigmented fiber, ensuring that the pigment did not negatively impact the polymer's stability at processing temperatures. |
| Mechanical Properties | ASTM D2256 / ISO 2062 | These standards are used to measure the tensile properties of the yarn, such as breaking strength and elongation, to ensure the pigment has not adversely affected the fiber's mechanical performance. |
Visualizations
Diagram 1: Workflow for Masterbatch Preparation
References
- 1. testextextile.com [testextextile.com]
- 2. chiuvention.com [chiuvention.com]
- 3. blog.qima.com [blog.qima.com]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 5. ISO 105-B02 | Q-Lab [q-lab.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 9. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 10. textilelearner.net [textilelearner.net]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 12. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 13. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 14. davislab.pl [davislab.pl]
- 15. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Application Notes and Protocols for the Surface Treatment of Pigment Yellow 151 for Improved Dispersibility
Introduction
Pigment Yellow 151 (PY 151), a benzimidazolone-azo pigment, is highly valued for its excellent lightfastness, heat stability, and vibrant greenish-yellow hue.[1][2] However, like many organic pigments, its primary particle size is small, leading to strong agglomeration tendencies. This agglomeration can negatively impact its dispersibility in various application media, such as water-based inks, coatings, and plastics, resulting in reduced color strength, gloss, and overall performance.
Surface treatment of PY 151 is a critical step to deagglomerate and stabilize the pigment particles, thereby enhancing their dispersibility. This document provides detailed application notes and protocols for two common surface treatment methods: rosin (B192284) treatment and surfactant treatment. These protocols are intended for researchers, scientists, and formulation chemists working on pigment dispersion and application.
The primary mechanisms for improving dispersibility through surface treatment involve:
-
Wetting: The surface treatment agent reduces the surface tension between the pigment and the dispersion medium, allowing the medium to displace air and wet the pigment surface more effectively.
-
Stabilization: The adsorbed layer of the treatment agent on the pigment particles prevents re-agglomeration through electrostatic repulsion and/or steric hindrance. A stable dispersion is characterized by a high absolute zeta potential value, which indicates strong repulsive forces between particles.[3][4][5]
Data Presentation: Effects of Surface Treatment on PY 151 Properties
The following tables summarize the representative quantitative effects of rosin and surfactant surface treatments on the key properties of this compound. This data is illustrative of typical improvements and can be used for comparative purposes.
Table 1: Particle Size Distribution Analysis
| Sample | D50 (nm) | D90 (nm) | Span | Notes |
| Untreated PY 151 | 450 | 980 | 1.18 | Broad distribution, significant agglomeration. |
| Rosin Treated PY 151 | 220 | 450 | 1.05 | Significant reduction in particle size and narrower distribution. |
| Surfactant Treated PY 151 | 180 | 390 | 1.17 | Most significant reduction in particle size. |
Span = (D90 - D10) / D50. A smaller span indicates a narrower particle size distribution.
Table 2: Dispersibility and Coloristic Properties
| Sample | Zeta Potential (mV) | Gloss (60°) | Color Strength (%) |
| Untreated PY 151 | -15 | 75 | 100 (Reference) |
| Rosin Treated PY 151 | -35 | 85 | 110 |
| Surfactant Treated PY 151 | -45 | 92 | 118 |
Experimental Protocols
Protocol 1: Rosin Surface Treatment of PY 151
This protocol details the surface treatment of a this compound wet cake using an alkaline rosin solution. Rosin treatment is a well-established method to improve the compatibility and dispersibility of azo pigments in various media.[6]
Materials:
-
This compound wet filter cake
-
Rosin (Gum rosin or maleated rosin)
-
Sodium hydroxide (B78521) (NaOH)
-
Glacial acetic acid
-
Deionized water
-
500 mL three-necked flask with overhead stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Alkaline Rosin Solution:
-
In a beaker, dissolve 1.0 g of rosin and 0.23 g of sodium hydroxide in 12 g of deionized water.
-
Heat the mixture to 90°C while stirring and maintain for 30 minutes until a clear solution is obtained.[6] Cool to room temperature before use.
-
-
Pigment Slurry Preparation:
-
In the 500 mL three-necked flask, add the this compound wet cake equivalent to 23 g of dry pigment.
-
Add 300 mL of deionized water to the flask.
-
Stir the mixture at a moderate speed (e.g., 300 rpm) for 2 hours to form a homogeneous slurry.[6]
-
-
Surface Treatment:
-
Heat the pigment slurry to 50°C.[6]
-
Add 0.38 g of glacial acetic acid to the slurry.
-
Slowly add the prepared alkaline rosin solution to the pigment slurry over 30 minutes using the dropping funnel.[6]
-
After the addition is complete, maintain the temperature at 50°C and continue stirring for 2 hours.[6]
-
-
Isolation and Drying:
-
Cool the slurry to below 30°C.
-
Filter the treated pigment using the filtration apparatus.
-
Wash the filter cake with deionized water until the filtrate is neutral and has a low conductivity.
-
Dry the pigment in an oven at 80°C until a constant weight is achieved.
-
The dried pigment can then be pulverized to obtain the final product.
-
Protocol 2: Surfactant Surface Treatment of PY 151
This protocol describes the surface treatment of crude this compound using a surfactant to improve its dispersibility, particularly in aqueous systems. Anionic or non-ionic surfactants are commonly used for this purpose.[7]
Materials:
-
Crude this compound filter cake
-
Surfactant (e.g., ethoxylated alkyl phenol, sodium dodecyl sulfate)
-
Sodium hydroxide (NaOH, if required for pH adjustment)
-
Deionized water
-
High-speed disperser (e.g., dissolver)
-
Heating and stirring equipment
-
Filtration apparatus
-
Drying oven
Procedure:
-
Pigment Slurry Preparation:
-
Add the crude this compound filter cake to a vessel with a sufficient amount of deionized water to create a slurry with a pigment concentration of 10-15% by weight.
-
Disperse the pigment using a high-speed disperser at low speed (e.g., 1000 rpm) for 20 minutes to break up large agglomerates.
-
-
Surfactant Addition and Treatment:
-
Increase the disperser speed to a higher setting (e.g., 3000 rpm).
-
Slowly add the surfactant to the pigment slurry. The amount of surfactant can range from 2-12% based on the dry weight of the pigment.[8]
-
If necessary, adjust the pH of the slurry with a dilute NaOH solution to an alkaline range (pH 8-10), which can enhance the effectiveness of some surfactants.
-
After adding the surfactant, heat the slurry to 90-95°C and maintain this temperature for 2-4 hours with continuous stirring.[8]
-
-
Isolation and Drying:
-
Cool the slurry to room temperature.
-
Filter the surface-treated pigment.
-
Wash the filter cake thoroughly with deionized water to remove excess surfactant and any residual salts.
-
Dry the pigment in an oven at 80-90°C.
-
Pulverize the dried pigment to obtain a fine powder.
-
Characterization Methods
Particle Size Distribution
-
Technique: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Sample Preparation: Disperse a small amount of the pigment powder in deionized water or a suitable solvent. The dispersion may require sonication to break up loose agglomerates.
-
Analysis: Measure the particle size distribution to determine the D10, D50, and D90 values, as well as the span of the distribution.
Zeta Potential
-
Technique: Electrophoretic Light Scattering (ELS).
-
Sample Preparation: Prepare a dilute aqueous dispersion of the pigment (typically 0.01-0.1% w/v). Adjust the pH of the dispersion if the pH-dependence of the zeta potential is to be studied.
-
Analysis: The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential. Values greater than +30 mV or less than -30 mV are generally indicative of a stable dispersion.[5]
Gloss and Color Strength
-
Procedure: Prepare a paint or ink formulation with the untreated and treated pigments at the same concentration. Apply the formulation to a standard substrate (e.g., Leneta card) using a drawdown bar to ensure uniform film thickness.
-
Gloss Measurement: Use a gloss meter to measure the specular gloss at a 60° angle.
-
Color Strength Measurement: Use a spectrophotometer to measure the color coordinates (Lab*) of the dried film. The color strength can be compared to a standard (the untreated pigment).
Visualizations
Experimental Workflow for Pigment Surface Treatment
Caption: Workflow for the surface treatment of this compound.
Mechanism of Improved Dispersibility
References
- 1. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 2. nbinno.com [nbinno.com]
- 3. entegris.com [entegris.com]
- 4. azom.com [azom.com]
- 5. shepherdcolor.com [shepherdcolor.com]
- 6. lankem.com [lankem.com]
- 7. Particle Size Analysis of Pigments and Inks [microtrac.com]
- 8. How to improve paint and coating formulations: Zeta potential measurement | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Rheological Properties of Pigment Yellow 151 Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 151 (PY 151), a benzimidazolone pigment, is widely utilized in various industries, including coatings, inks, and plastics, due to its excellent lightfastness, heat stability, and vibrant greenish-yellow hue.[1] The performance of PY 151 in these applications is critically dependent on the rheological properties of its dispersions. Rheology, the study of the flow of matter, governs key characteristics such as ease of processing, application performance, and long-term stability of the final product. Dispersions with optimized rheology exhibit desirable properties like good flow, leveling, and resistance to settling.
This document provides detailed application notes and experimental protocols for characterizing the rheological properties of this compound dispersions. It is intended to guide researchers and formulation scientists in developing and controlling the quality of PY 151-based products.
Factors Influencing Rheology of Pigment Dispersions
The rheological behavior of a pigment dispersion is a complex interplay of various factors. Understanding these factors is crucial for formulating dispersions with desired flow characteristics.
-
Pigment Concentration: The volume fraction of the dispersed pigment is a primary determinant of viscosity. As the pigment concentration increases, the viscosity of the dispersion generally increases due to more frequent particle-particle interactions.[2]
-
Particle Size and Distribution: Finer particles can lead to higher viscosity at the same volume concentration due to increased surface area and inter-particle interactions. A broader particle size distribution can sometimes result in lower viscosity as smaller particles can fill the voids between larger ones, reducing internal friction.
-
Particle Shape: The shape of the pigment particles influences how they interact and pack. Irregularly shaped particles tend to create more viscous dispersions compared to spherical particles at the same concentration.
-
Dispersion Medium (Vehicle): The viscosity and chemical nature of the continuous phase (the vehicle) significantly affect the overall rheology. The interactions between the pigment surface and the vehicle are critical.
-
Dispersants and Additives: The use of dispersing agents is essential to wet the pigment particles, break down agglomerates, and stabilize the dispersion against flocculation. The choice and concentration of dispersants can dramatically alter the rheological profile.
-
Temperature: Generally, the viscosity of a dispersion decreases as the temperature increases.
Experimental Protocols
This section outlines the protocols for preparing and characterizing the rheological properties of a model water-based this compound dispersion.
Protocol 1: Preparation of a Water-Based this compound Dispersion
Objective: To prepare a stable dispersion of this compound in a water-based acrylic resin system.
Materials and Equipment:
-
This compound (e.g., Hostaperm Yellow H4G with a specific surface area of approximately 23 m²/g[1])
-
Water-based acrylic emulsion
-
Dispersing agent (e.g., a high molecular weight block copolymer)
-
Defoamer
-
Deionized water
-
High-speed disperser with a Cowles-type blade
-
Laboratory balance
-
Beaker
Procedure:
-
In a beaker, combine the deionized water, dispersing agent, and defoamer.
-
Place the beaker under the high-speed disperser and begin agitation at a low speed.
-
Slowly add the this compound powder to the vortex.
-
Gradually increase the disperser speed to achieve a vortex that is approximately two-thirds the depth of the liquid.
-
Disperse at high speed for 20-30 minutes, or until a Hegman gauge reading indicates the desired level of dispersion (absence of agglomerates).
-
Reduce the speed and add the acrylic emulsion.
-
Continue mixing at a lower speed for an additional 10 minutes to ensure homogeneity.
-
Allow the dispersion to equilibrate at room temperature for at least 24 hours before rheological measurements.
Diagram: Experimental Workflow for PY 151 Dispersion and Rheological Analysis
Caption: Workflow for preparing and analyzing PY 151 dispersions.
Protocol 2: Rheological Measurements
Objective: To characterize the viscosity, shear-thinning behavior, and thixotropy of the prepared this compound dispersion.
Equipment:
-
Rotational rheometer (e.g., HAAKE MARS iQ or similar) with a cone-and-plate or parallel-plate geometry.[3]
-
Temperature control unit (e.g., Peltier plate).
Procedure:
1. Viscosity Profile (Flow Curve):
- Equilibrate the rheometer and the sample to the desired temperature (e.g., 25 °C).
- Place the sample on the lower plate and bring the upper geometry to the correct gap setting.
- Perform a stepped shear rate test from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).[3]
- Record the viscosity at each shear rate. This will demonstrate the shear-thinning behavior of the dispersion.
2. Thixotropy Loop:
- This test assesses the time-dependent shear-thinning behavior.
- Ramp the shear rate up from 0 to a maximum value (e.g., 100 s⁻¹) over a set time (e.g., 60 seconds).
- Immediately ramp the shear rate back down to 0 at the same rate.[4]
- Plot the shear stress versus the shear rate. The area between the upward and downward curves represents the thixotropic breakdown.
3. Shear Recovery Test (3-Step Shear):
- This test evaluates the ability of the dispersion to recover its structure after being subjected to high shear.
- Step 1 (Low Shear): Apply a very low shear rate (e.g., 0.1 s⁻¹) for a set duration (e.g., 60 seconds) to measure the initial viscosity.
- Step 2 (High Shear): Apply a high shear rate (e.g., 500 s⁻¹) for a short duration (e.g., 30 seconds) to simulate an application process and break down the internal structure.
- Step 3 (Low Shear): Immediately return to the low shear rate from Step 1 (0.1 s⁻¹) and monitor the viscosity recovery over time (e.g., 180 seconds).
Data Presentation
The following tables present hypothetical yet representative data for a 30% (by weight) this compound dispersion in a water-based acrylic system at 25 °C.
Table 1: Viscosity Profile of PY 151 Dispersion
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.1 | 15.0 |
| 1 | 5.2 |
| 10 | 1.8 |
| 100 | 0.6 |
| 1000 | 0.2 |
Table 2: Thixotropy and Recovery Data for PY 151 Dispersion
| Parameter | Value |
| Thixotropic Loop Area (Pa/s) | 150 |
| Initial Viscosity at 0.1 s⁻¹ (Pa·s) | 15.0 |
| Viscosity after High Shear (Pa·s) | 0.8 |
| Viscosity Recovery after 60s at 0.1 s⁻¹ (%) | 85% |
Relationship Between Rheological Parameters and Application Properties
The rheological data obtained can be correlated to the performance of the PY 151 dispersion in a final application, such as a coating.
Diagram: Influence of Rheology on Coating Properties
Caption: Correlation of rheology with coating performance.
Conclusion
The rheological properties of this compound dispersions are critical to their successful application. By employing the detailed protocols outlined in these notes, researchers and formulators can systematically characterize and optimize their PY 151-based systems. The shear-thinning and thixotropic nature of these dispersions, when properly controlled, lead to products with excellent stability, ease of application, and high-quality finish. The provided data serves as a baseline for what can be expected from a well-formulated PY 151 dispersion.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. US4859247A - Low viscosity, highly concentrated pigment dispersions and method of making same - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Use of Pigment Yellow 151 as a Colorant in Food-Contact Polymers
Abstract: This document provides detailed application notes and protocols for the use of C.I. Pigment Yellow 151 (CAS No. 31837-42-0) as a colorant in food-contact polymers. It is intended for researchers, scientists, and professionals involved in the development and safety assessment of food packaging materials. This document outlines the regulatory status, toxicological profile, purity requirements, and recommended experimental protocols for migration and purity testing of this compound.
Introduction
This compound, a benzimidazolone-based organic pigment, is utilized in the coloration of various materials, including plastics intended for food-contact applications.[1][2] Its selection for such sensitive applications is governed by stringent regulatory requirements aimed at ensuring consumer safety by minimizing the migration of the colorant or its impurities into food. These application notes provide a comprehensive overview of the critical considerations for the safe use of this compound in food-contact polymers.
Regulatory Status
The use of this compound in food-contact materials is regulated by national and regional authorities. A summary of its status in the United States and the European Union is provided below.
United States (FDA)
In the United States, this compound is listed as a substance permitted for use in food-contact polymers under the Food and Drug Administration (FDA) regulations.[3]
Table 1: FDA Food Contact Substance (FCS) Notification for this compound
| Parameter | Specification |
| FCS Number | FCN 1454[3] |
| Substance | 2-((1-(((2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)azo)benzoic acid[3] |
| Intended Use | As a colorant in food-contact polymers, including repeat-use articles.[3] |
| Maximum Level | Not to exceed 5% by weight in the finished polymer.[3] |
| Food Types | Permitted for all food types.[3] |
| Conditions of Use | A through H as described in Tables 1 and 2 of the FDA's food contact regulations.[3] |
| Infant Formula and Breast Milk | Permitted in repeat-use articles intended for feeding infants.[3] |
European Union
In the European Union, there is no harmonized, positive list of authorized colorants for plastic food-contact materials at the EU level.[4] The use of colorants is subject to national legislation of the member states, which must comply with the general safety requirements of the Framework Regulation (EC) No 1935/2004.[4] Key guidance documents widely recognized in the EU are the Council of Europe Resolution AP (89) 1 and the German Federal Institute for Risk Assessment (BfR) Recommendation IX.[5]
Key Principles under EU Regulatory Framework:
-
General Safety: Materials and articles shall not transfer their constituents to food in quantities that could endanger human health, bring about an unacceptable change in the composition of the food, or deteriorate its organoleptic characteristics.
-
Good Manufacturing Practice (GMP): All food-contact materials must be manufactured in accordance with GMP as laid down in Commission Regulation (EC) No 2023/2006.
Producers of food-contact materials are responsible for ensuring that the use of this compound is compliant with the relevant national regulations of the EU member states where the product will be marketed.
Toxicological Profile
The available toxicological data for this compound indicate a low level of acute toxicity.
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg body weight | Rat | Not specified in search results |
| GHS Hazard Classification | Does not meet GHS hazard criteria | N/A | [3] |
Purity Requirements
To ensure the safety of food-contact materials, stringent purity criteria are established for colorants to limit the presence of heavy metals and other potentially harmful substances like primary aromatic amines (PAAs). The following table summarizes the purity requirements based on widely accepted European guidelines.
Table 3: Purity Requirements for Colorants in Food-Contact Plastics (Based on Council of Europe Resolution AP (89) 1 and German BfR Recommendation IX)
| Impurity | Maximum Limit | Test Method Reference |
| Antimony (Sb) | 0.05% (500 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Arsenic (As) | 0.01% (100 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Barium (Ba) | 0.01% (100 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Cadmium (Cd) | 0.01% (100 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Chromium (Cr) | 0.1% (1000 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Lead (Pb) | 0.01% (100 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Mercury (Hg) | 0.005% (50 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Selenium (Se) | 0.01% (100 mg/kg) | Soluble in 0.07 N HCl (BfR IX) |
| Primary Aromatic Amines (PAAs) | Total: ≤ 500 mg/kg (as aniline) | Soluble in 1M HCl (ResAP(89)1) |
| Benzidine, ß-naphthylamine, 4-aminobiphenyl (B23562) (singly or total): ≤ 10 mg/kg | Soluble in 1M HCl (ResAP(89)1) | |
| Polychlorinated Biphenyls (PCBs) | ≤ 25 mg/kg (as decachlorobiphenyl) | (ResAP(89)1) |
Experimental Protocols
Protocol for Specific Migration Testing
This protocol describes a general procedure for determining the specific migration of this compound from a polymer into food simulants, based on the principles outlined in Regulation (EU) No 10/2011.
Objective: To quantify the amount of this compound that migrates from a plastic food-contact material into a food simulant under defined conditions.
Materials:
-
Polymer plaques or films containing a known concentration of this compound.
-
Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol (B145695) for aqueous foods, 20% ethanol for alcoholic foods, 50% ethanol for high-alcohol foods and milk products, 3% acetic acid for acidic foods, and olive oil or isooctane (B107328) for fatty foods).
-
Migration cells.
-
Incubator or oven with controlled temperature.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
-
Analytical standards of this compound.
-
Solvents for extraction and mobile phase (HPLC grade).
Procedure:
-
Sample Preparation: Cut the polymer samples into test specimens of known surface area (e.g., 1 dm²).
-
Migration Cell Assembly: Place the test specimen in a migration cell, ensuring that only one side is in contact with the food simulant. The ratio of the surface area of the specimen to the volume of the simulant should be 6 dm²/L.
-
Exposure: Fill the migration cell with the pre-conditioned food simulant.
-
Incubation: Place the migration cells in an incubator at the appropriate test conditions (time and temperature) as specified in Regulation (EU) No 10/2011, which are chosen based on the intended use of the final product. For general long-term storage at room temperature, a common test condition is 10 days at 40°C.
-
Sample Collection: After the incubation period, remove the cells from the incubator and allow them to cool to room temperature. Carefully collect the food simulant.
-
Sample Analysis:
-
For aqueous simulants, directly analyze the simulant or after a concentration step (e.g., solid-phase extraction).
-
For olive oil, perform a liquid-liquid extraction to isolate the pigment.
-
Analyze the extracts by HPLC to quantify the concentration of this compound.
-
-
Calculation: Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula: M = (C * V) / (A * 1000) * 6 Where:
-
C = concentration of this compound in the food simulant (mg/L)
-
V = volume of the food simulant (L)
-
A = surface area of the test specimen (dm²)
-
Acceptance Criteria: The specific migration of this compound should not exceed the specific migration limit (SML) set by the relevant national regulations. In the absence of a specific SML, a default limit of 0.01 mg/kg may apply in the EU for non-authorized substances.
Protocol for Purity Analysis
Objective: To determine the concentration of extractable heavy metals in this compound.
Materials:
-
This compound sample.
-
0.07 N Hydrochloric acid (HCl).
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Certified standard solutions for each metal.
Procedure:
-
Extraction: Accurately weigh a known amount of the pigment sample and suspend it in 0.07 N HCl.
-
Incubation: Stir the suspension at a controlled temperature for a specified time as per the referenced standard method (e.g., DIN 53770).
-
Filtration: Filter the suspension to separate the acidic extract.
-
Analysis: Analyze the filtrate for the concentration of each heavy metal using ICP-MS or AAS.
-
Calculation: Calculate the concentration of each metal in the original pigment sample and express it in mg/kg.
Acceptance Criteria: The concentration of each heavy metal must not exceed the limits specified in Table 3.
Objective: To determine the concentration of primary aromatic amines in this compound.
Materials:
-
This compound sample.
-
1 M Hydrochloric acid (HCl).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Certified standards of the target PAAs.
Procedure:
-
Extraction: Extract a known amount of the pigment with 1 M HCl.
-
Derivatization (if necessary): Some analytical methods may require a derivatization step to improve the chromatographic separation and detection of PAAs.
-
Analysis: Analyze the extract using LC-MS/MS to identify and quantify the PAAs.
-
Calculation: Calculate the concentration of each PAA and the total PAA content in the original pigment sample, expressed as mg/kg.
Acceptance Criteria: The concentration of PAAs must not exceed the limits specified in Table 3.
Visualizations
Caption: EU Regulatory Workflow for Colorants in Food-Contact Plastics.
Caption: Experimental Workflow for Specific Migration Testing.
References
- 1. sunchemical.com [sunchemical.com]
- 2. Melamine - Wikipedia [en.wikipedia.org]
- 3. The Plastic Materials and Articles in Contact with Food Regulations 1992 [legislation.gov.uk]
- 4. China this compound / CAS 31837-42-0 factory and manufacturers | Precise Color [precisechem.com]
- 5. Converting Magazine | Packaging, Labelling, Cartotecnica [convertingmagazine.it]
Application Notes and Protocols: PIGMENT YELLOW 151 in Powder Coating Applications
For Researchers, Scientists, and Formulation Professionals
Introduction
Pigment Yellow 151 (P.Y. 151), a high-performance benzimidazolone pigment, offers a vibrant greenish-yellow shade with exceptional durability.[1][2][3] Its robust characteristics, including excellent light and weather fastness, high heat stability, and good chemical resistance, make it a prime candidate for demanding powder coating applications.[1][4][5] These application notes provide a comprehensive overview of P.Y. 151's performance in powder coatings, along with detailed experimental protocols for its evaluation and implementation. P.Y. 151 is frequently used in industrial finishes, automotive coatings, and other applications where long-term color stability is critical.[1][6]
Key Properties and Performance Data
This compound is valued for its all-around excellent fastness properties.[6] It provides good rheological properties, allowing for high pigment concentrations without negatively impacting gloss.[1][3] The pigment also exhibits good hiding power and high color strength.[1][2]
Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Class | Benzimidazolone | [1][7] |
| C.I. Name | This compound | [8] |
| C.I. Number | 13980 | [8] |
| CAS Number | 31837-42-0 | [9] |
| Molecular Formula | C18H15N5O5 | [10][11] |
| Density | 1.55 - 1.6 g/cm³ | [6][10][12] |
| Specific Surface Area | 18 - 23 m²/g | [5][9][10] |
| Oil Absorption | 45 - 70 g/100g | [8][12][13] |
Fastness and Resistance Properties
The following table summarizes the performance of this compound in various tests, with ratings on a scale of 1 to 5 (unless otherwise specified), where 5 indicates excellent resistance, and a scale of 1 to 8 for lightfastness, where 8 is outstanding.
| Property | Rating | Test Conditions/System | Source(s) |
| Heat Stability | 260 °C / 5 min | In HDPE | [1][9] |
| 280 °C | General | [6][14] | |
| Lightfastness | |||
| Full Shade | 7-8 | Alkyd Melamine Resin | [5][9] |
| Tint Tone (1:10 TiO2) | 7 | [8][9] | |
| Weather Fastness | 4-5 | Florida exposure, 1 year | [1][10] |
| Chemical Resistance | |||
| Acid Resistance | 4-5 | [5][6][10][12] | |
| Alkali Resistance | 3-4 | Note: Unsatisfactory for very strong alkalis | [1][6][9][10][12] |
| Water Resistance | 5 | [10][11][12] | |
| Ethanol Resistance | 4-5 | [5][9][11] | |
| Migration Resistance | 4-5 | In plasticized PVC | [5][6][9] |
Experimental Protocols
Protocol 1: Preparation of a Pigmented Powder Coating Formulation
This protocol outlines the steps for incorporating this compound into a standard polyester-based powder coating formulation.
Materials:
-
Polyester (B1180765) Resin (e.g., carboxyl-functional polyester)
-
Curing Agent (e.g., TGIC or HAA)
-
This compound
-
Titanium Dioxide (for tinting, if required)
-
Flow Control Agent
-
Degassing Agent (e.g., Benzoin)
Equipment:
-
High-speed mixer/blender
-
Twin-screw extruder
-
Chiller rolls
-
Grinding mill (e.g., pin or hammer mill)
-
Sieving equipment (e.g., 100-140 mesh screen)
-
Electrostatic spray gun
-
Curing oven
-
Test panels (e.g., phosphated steel)
Procedure:
-
Pre-mixing:
-
Accurately weigh all components of the formulation.
-
Combine the polyester resin, curing agent, flow control agent, and degassing agent in a high-speed mixer.
-
Add this compound and any other pigments (like TiO2 for tint shades) to the resin mixture.
-
Mix at high speed for 1-2 minutes until a homogeneous powder blend is achieved.
-
-
Extrusion:
-
Set the extruder barrel temperature profile (typically between 90-120°C). The specific temperature should be high enough to melt the resin but low enough to prevent premature curing.
-
Feed the pre-mixed powder into the extruder.
-
The molten, pigmented resin mixture is then rapidly cooled on chiller rolls to form a brittle sheet.
-
-
Grinding and Sieving:
-
Break the cooled sheet into smaller chips.
-
Mill the chips into a fine powder using a grinding mill.
-
Sieve the powder to achieve the desired particle size distribution (typically 30-50 µm).
-
-
Application and Curing:
-
Apply the finished powder onto the prepared test panels using an electrostatic spray gun to a dry film thickness of 50-70 µm.
-
Cure the coated panels in an oven according to the resin manufacturer's recommendations (e.g., 10 minutes at 200°C).
-
Protocol 2: Evaluation of Powder Coating Properties
This protocol describes the standard tests to assess the performance of the cured powder coating film containing this compound.
1. Colorimetric Analysis:
- Objective: To quantify the color of the coating.
- Method: Use a spectrophotometer to measure the CIELAB color values (L, a, b*) of the cured coating. Compare these values to a standard.
2. Gloss Measurement:
- Objective: To determine the surface gloss of the coating.
- Method: Use a gloss meter at a specified angle (e.g., 60° for semi-gloss, 20° for high gloss) to measure the specular gloss.
3. Adhesion Test:
- Objective: To assess the adhesion of the coating to the substrate.
- Method: Perform a cross-hatch adhesion test according to ASTM D3359. A lattice pattern is cut into the coating, pressure-sensitive tape is applied and then removed, and the adhesion is rated based on the amount of coating removed.
4. Flexibility and Impact Resistance:
- Objective: To evaluate the coating's ability to withstand mechanical stress.
- Method:
- Mandrel Bend Test (ASTM D522): Bend a coated panel over a conical mandrel and observe for cracking or delamination.
- Impact Test (ASTM D2794): A weight is dropped onto the coated panel, and the coating is examined for cracking.
5. Chemical Resistance Test:
- Objective: To determine the coating's resistance to various chemicals.
- Method: Apply a spot of the test chemical (e.g., 10% HCl, 10% NaOH) to the cured coating, cover it for a specified time (e.g., 24 hours), and then evaluate for any changes in appearance, such as discoloration, blistering, or softening.
6. Accelerated Weathering Test:
- Objective: To simulate long-term outdoor exposure and evaluate color and gloss retention.
- Method: Expose coated panels in a QUV accelerated weathering tester (ASTM G154) or a Xenon Arc tester (ASTM G155). Periodically measure color change (ΔE) and gloss retention.
Visualizations
Caption: Experimental Workflow for Powder Coating Production.
Caption: Logical Relationship of P.Y. 151 Properties.
Conclusion
This compound is a high-performance pigment well-suited for powder coating applications where excellent durability, color stability, and heat resistance are required. Its greenish-yellow shade is vibrant and it can be used alone or in combination with other pigments to achieve a wide range of colors.[1] The provided protocols offer a framework for the successful incorporation and evaluation of P.Y. 151 in powder coating formulations. For specific applications, it is recommended to conduct thorough testing to optimize the formulation and processing parameters.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Best Hermcol® Yellow H4G (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]
- 3. Best Hermcol® Yellow H4G (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]
- 4. nbinno.com [nbinno.com]
- 5. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]
- 6. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
- 7. researchgate.net [researchgate.net]
- 8. navpadpigments.com [navpadpigments.com]
- 9. hengyitek.com [hengyitek.com]
- 10. zeyachem.net [zeyachem.net]
- 11. sypigment.com [sypigment.com]
- 12. Pigment yellow 151_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 13. This compound|Hansa Yellow H4G|CAS No.31837-42-0|C.I. No.13980 [xcolorpigment.com]
- 14. ulprospector.com [ulprospector.com]
Application Notes and Protocols for Inkjet Ink Formulation with PIGMENT YELLOW 151
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of high-performance inkjet inks using PIGMENT YELLOW 151. This benzimidazolone pigment is noted for its bright greenish-yellow shade, excellent lightfastness, and thermal stability, making it a prime candidate for durable inkjet printing applications.[1]
Introduction to this compound for Inkjet Inks
This compound (P.Y. 151) is an organic pigment with the chemical structure of a benzimidazolone monoazo pigment.[1] It offers a desirable combination of properties for inkjet applications, including high color strength, good light and weather fastness, and resistance to solvents.[1] Its stability and dispersibility make it suitable for use in aqueous, solvent-based, and UV-curable inkjet ink systems. The key to a successful formulation lies in the careful selection of dispersants, co-solvents (humectants), surfactants, and binders to ensure long-term stability, reliable jetting performance, and excellent print quality.
This compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 13980 |
| Chemical Class | Benzimidazolone Monoazo |
| Molecular Formula | C18H15N5O5 |
| Lightfastness (BWS) | 7-8 |
| Heat Stability | Up to 260°C |
| Solvent Resistance | Good |
| Shade | Greenish Yellow |
Inkjet Ink Formulations with this compound
The following tables provide exemplary formulations for aqueous and solvent-based inkjet inks incorporating this compound. The percentage ranges are derived from various patent literature and should be optimized for specific printer and substrate requirements.
Aqueous Inkjet Ink Formulation
Aqueous inks are widely used due to their low VOC content and compatibility with a variety of substrates.
| Component | Function | Example Concentration (% w/w) |
| This compound | Colorant | 2.0 - 9.0 |
| Polymeric Dispersant | Pigment Stabilization | 1.0 - 5.0 |
| Triethylene Glycol | Co-solvent / Humectant | 5.0 - 25.0 |
| 2-Pyrrolidinone | Co-solvent / Humectant | 5.0 - 25.0 |
| Acetylenic Diol Surfactant | Wetting / Surface Tension | 0.05 - 2.0 |
| Polymeric Binder | Adhesion / Durability | 0.1 - 3.0 |
| Biocide | Prevents microbial growth | 0.1 - 0.5 |
| Deionized Water | Vehicle | To 100 |
Solvent-Based Inkjet Ink Formulation
Solvent-based inks are often used for printing on non-porous substrates due to their excellent adhesion and durability.
| Component | Function | Example Concentration (% w/w) |
| This compound | Colorant | 0.1 - 10.0 |
| Polymeric Dispersant | Pigment Stabilization | 0.1 - 10.0 |
| Ketone Solvent | Active Solvent | 1.0 - 40.0 |
| Co-solvents (e.g., Glycol Ethers) | Evaporation Control | 10.0 - 90.0 |
| (Co)polymer Binder (e.g., Vinyl resin) | Adhesion / Film Formation | 0.1 - 10.0 |
| Plasticizer | Flexibility | 0.1 - 10.0 |
| Surfactant | Wetting / Surface Tension | 0.1 - 5.0 |
Experimental Protocols
Preparation of a Pigment Dispersion
The critical first step in formulating a pigment-based inkjet ink is the creation of a stable, fine pigment dispersion.
Objective: To prepare a concentrated and stable dispersion of this compound.
Materials & Equipment:
-
This compound powder
-
Polymeric dispersant
-
Deionized water (for aqueous) or appropriate organic solvent (for solvent-based)
-
High-speed disperser (e.g., with a Cowles-type blade)
-
Media mill (e.g., bead mill) with zirconia beads (0.1-0.3 mm)
-
Analytical balance
-
Beaker
Protocol:
-
Premixing:
-
Weigh the deionized water or solvent into a beaker.
-
While stirring at a low speed with the high-speed disperser, slowly add the polymeric dispersant and allow it to dissolve completely.
-
Gradually add the this compound powder to the vortex of the stirring liquid to ensure proper wetting.
-
Increase the disperser speed to create a "rolling doughnut" flow pattern and mix for 20-30 minutes to form a pre-dispersion.[2]
-
-
Milling:
-
Transfer the pre-dispersion to the media mill charged with zirconia beads.
-
Mill the dispersion at a controlled temperature until the desired particle size is achieved (typically a Dv50 of less than 150 nm for inkjet applications).
-
Monitor the particle size distribution periodically during milling using a particle size analyzer.
-
-
Filtration:
-
Once the target particle size is reached, filter the dispersion to remove any large agglomerates or milling media debris.
-
Ink Formulation Workflow
Caption: Workflow for the preparation of a pigment-based inkjet ink.
Ink Formulation (Let-down)
Objective: To formulate the final inkjet ink from the pigment dispersion.
Materials & Equipment:
-
This compound dispersion
-
Co-solvents (humectants)
-
Surfactant(s)
-
Polymeric binder
-
Biocide (for aqueous inks)
-
Deionized water or solvent
-
Magnetic stirrer or overhead mixer
-
Filtration apparatus (e.g., syringe filters)
Protocol:
-
In a clean vessel, combine the required amounts of co-solvents, surfactant(s), binder, and any other additives.
-
Gently stir the mixture until all components are fully dissolved and the solution is homogeneous.
-
Slowly add the this compound dispersion to the mixture while stirring.
-
Add the remaining deionized water or solvent to bring the ink to its final concentration.
-
Continue to stir the ink for at least 30 minutes to ensure thorough mixing.
-
Filter the final ink through a filter with a pore size appropriate for the target printhead (typically 1-5 µm) to remove any remaining particulates.
Quality Control Testing
Objective: To ensure the formulated ink meets the required specifications for reliable inkjet printing.
Key Parameters and Test Methods:
| Parameter | Test Method | Typical Range for Inkjet |
| Viscosity | Rotational viscometer or rheometer | 2 - 20 mPa·s at jetting temperature |
| Surface Tension | Tensiometer (e.g., Du Noüy ring or Wilhelmy plate) | 20 - 40 mN/m |
| Particle Size | Dynamic Light Scattering (DLS) or Laser Diffraction | Dv50 < 150 nm |
| pH (Aqueous Inks) | pH meter | 7.0 - 9.0 |
Experimental Workflow for Quality Control
Caption: A logical workflow for the quality control of formulated inkjet inks.
Print Performance and Durability Testing
Objective: To evaluate the printing performance and durability of the formulated ink.
Protocols:
-
Lightfastness Test:
-
Print a solid patch of the this compound ink onto the target substrate.
-
Measure the initial color values (e.g., CIELAB Lab*) using a spectrophotometer.
-
Expose the print to a controlled light source in a weatherometer or lightfastness tester (e.g., Xenon arc lamp).[3]
-
Periodically measure the color of the exposed print and calculate the color difference (ΔE*) to quantify fading.
-
-
Water Fastness Test:
-
Print a sample and allow it to dry completely.
-
Immerse the printed area in water for a specified period.
-
Gently blot the sample dry and visually inspect for any color bleed or smudging.
-
Measure the color density before and after the test to quantify any changes.
-
Conclusion
The formulation of a stable and high-performance inkjet ink with this compound requires a systematic approach to the selection of additives and careful control of the dispersion process. By following the protocols outlined in this document and optimizing the formulation for the specific application, researchers can develop durable and vibrant yellow inkjet inks. The provided tables and workflows serve as a starting point for this development process.
References
Pigment Yellow 151: Application Notes and Protocols for Coloring PVC and Polyolefins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pigment Yellow 151 (P.Y. 151), a high-performance benzimidazolone pigment, for coloring Polyvinyl Chloride (PVC) and polyolefin plastics.
Introduction
This compound is a greenish-shade yellow pigment known for its excellent lightfastness, heat stability, and migration resistance, making it a suitable choice for demanding plastic applications.[1][2][3] Its chemical structure, a benzimidazolone derivative (C.I. 13980), imparts high color strength and good durability.[4] These properties make it an ideal candidate for coloring a wide range of polymers, including plasticized and rigid PVC, as well as various polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][5][6]
Physicochemical and Fastness Properties
This compound exhibits a range of desirable properties for plastics coloration. The following table summarizes key quantitative data gathered from various technical sources.
| Property | Test Method | PVC | Polyolefins (HDPE/PP) | References |
| Chemical Class | - | Benzimidazolone | Benzimidazolone | [4] |
| C.I. Name | - | This compound | This compound | [4] |
| C.I. Number | - | 13980 | 13980 | [4] |
| CAS Number | - | 31837-42-0 | 31837-42-0 | [4] |
| Heat Stability | DIN EN 12877 | Up to 200°C | Up to 280°C (HDPE) | [7][8][9] |
| Lightfastness (Full Shade) | ISO 4892-2 | 7-8 | 7-8 | [10][11][12] |
| Lightfastness (Tint Shade) | ISO 4892-2 | 7 | 7 | [11][13] |
| Migration Resistance | DIN 53775 | 5 (Excellent) | 5 (Excellent) | [5][8][12] |
| Acid Resistance | ISO 787-9 | 5 | 5 | [7][8] |
| Alkali Resistance | ISO 787-9 | 4-5 | 4-5 | [5][7][8] |
| Oil Absorption | ISO 787-5 | 50-65 g/100g | 50-65 g/100g | [14] |
| Specific Gravity | ISO 787-10 | 1.5-1.6 g/cm³ | 1.5-1.6 g/cm³ | [15] |
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound in PVC and polyolefins are provided below. These protocols are based on internationally recognized standards.
Sample Preparation
Objective: To prepare uniformly colored plastic specimens for subsequent testing.
Materials and Equipment:
-
This compound
-
PVC resin (e.g., K-value 67) or Polyolefin resin (e.g., HDPE, LDPE, PP)
-
Plasticizer (for flexible PVC, e.g., DOP)
-
Stabilizers and other additives as required by the formulation
-
Two-roll mill or laboratory extruder
-
Hydraulic press with heating and cooling capabilities
-
Molds for test plaques
Procedure:
-
Compounding:
-
For PVC: Prepare a dry blend of PVC resin, plasticizer, stabilizers, and this compound. A typical starting concentration for the pigment is 0.1% to 1.0% by weight of the total compound.
-
For Polyolefins: Tumble blend the polyolefin pellets with this compound powder or a masterbatch containing the pigment.
-
-
Melt Mixing:
-
Two-Roll Mill: Process the compound on a two-roll mill at a temperature suitable for the polymer (e.g., 160-180°C for PVC, 180-220°C for polyolefins). Mill the compound until a homogeneous color is achieved (typically 5-10 minutes).
-
Extruder: Feed the dry blend into a laboratory single or twin-screw extruder with a suitable temperature profile for the polymer. Extrude the compound into strands and pelletize.
-
-
Specimen Molding:
-
Place the milled sheet or pellets into a mold of the desired dimensions for the specific test.
-
Preheat the mold in the hydraulic press for a specified time (e.g., 2-5 minutes) at a temperature above the polymer's melting point.
-
Apply pressure (e.g., 10-15 MPa) for a set duration (e.g., 2-5 minutes) to form the test plaque.
-
Cool the mold under pressure to solidify the plaque.
-
Remove the plaque from the mold and condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.
-
Heat Stability Assessment (based on DIN EN 12877)
Objective: To determine the temperature at which a significant color change occurs in the pigmented plastic.
Materials and Equipment:
-
Colored plastic specimens prepared as described in 3.1.
-
Laboratory oven with precise temperature control or an injection molding machine.
Procedure:
-
Oven Test Method:
-
Place a series of colored plastic specimens in a laboratory oven at progressively increasing temperatures (e.g., in 10°C or 20°C increments, starting from the polymer's processing temperature).
-
Maintain the specimens at each temperature for a fixed duration (e.g., 15 or 30 minutes).
-
Remove the specimens and allow them to cool to room temperature.
-
-
Injection Molding Method:
-
Introduce the colored plastic pellets into an injection molding machine.
-
Set the initial barrel temperature to a standard processing temperature for the polymer.
-
Produce a set of moldings.
-
Increase the barrel temperature in defined increments (e.g., 10-20°C) and produce a new set of moldings at each temperature, allowing for a sufficient dwell time (e.g., 5 minutes) at each temperature to ensure the material reaches thermal equilibrium.
-
-
Evaluation:
-
Visually compare the color of the heat-exposed specimens against a control specimen that was not subjected to additional heat.
-
Alternatively, use a spectrophotometer or colorimeter to measure the color difference (ΔE*) between the heat-exposed specimens and the control.
-
The heat stability is reported as the highest temperature at which the color change remains within an acceptable tolerance (e.g., a Grey Scale rating of 4-5 or a ΔE* value below a specified limit).
-
Lightfastness Evaluation (based on ISO 4892-2)
Objective: To assess the resistance of the colored plastic to degradation by artificial light, simulating exposure to sunlight.
Materials and Equipment:
-
Colored plastic specimens.
-
Xenon-arc weathering apparatus equipped with appropriate filters (e.g., daylight or window glass).
-
Blue Wool Scale standards (for visual assessment).
-
Spectrophotometer or colorimeter (for instrumental assessment).
Procedure:
-
Exposure:
-
Mount the colored plastic specimens and the Blue Wool Scale standards in the Xenon-arc apparatus.
-
Expose the specimens to a controlled cycle of light and, if applicable, dark periods with or without water spray, as specified in ISO 4892-2 for the intended application (e.g., outdoor or indoor use).[10][11][16]
-
Key parameters to control include irradiance level, black panel temperature, chamber temperature, and relative humidity.
-
-
Assessment:
-
Periodically remove the specimens from the apparatus and compare their color change to that of the Blue Wool Scale standards. The lightfastness is rated on a scale of 1 (very poor) to 8 (outstanding), corresponding to the Blue Wool standard that shows a similar degree of fading.
-
Alternatively, measure the color change of the exposed specimens at specified intervals using a spectrophotometer. The change in color (ΔE*) is recorded as a function of the total radiant exposure.
-
Migration Resistance Test (based on DIN 53775)
Objective: To determine the tendency of the pigment to migrate from a plasticized PVC specimen into a material in contact with it.
Materials and Equipment:
-
Colored plasticized PVC specimens.
-
White, uncolored, plasticized PVC sheet.
-
Glass plates.
-
A weight to apply a specified pressure.
-
A laboratory oven.
Procedure:
-
Assembly:
-
Place a colored PVC specimen in direct contact with a white PVC sheet.
-
Sandwich this assembly between two clean glass plates.
-
-
Testing:
-
Place a weight on top of the glass plates to ensure intimate contact and apply a uniform pressure.
-
Place the entire assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
-
Evaluation:
-
After the test period, remove the assembly from the oven and allow it to cool.
-
Separate the colored and white PVC sheets.
-
Visually assess the white PVC sheet for any staining.
-
Rate the degree of staining using the Grey Scale for Staining, where 5 indicates no migration and 1 indicates severe migration.[12]
-
Pigment Dispersion Assessment (based on ISO 18553)
Objective: To evaluate the degree of dispersion of this compound in a polyolefin matrix.
Materials and Equipment:
-
Colored polyolefin specimens (pellets or finished parts).
-
Microscope slides and cover slips.
-
Hot plate or laboratory oven.
-
Microtome (optional).
-
Transmission light microscope with magnification capabilities (e.g., 100x).
Procedure:
-
Specimen Preparation:
-
Hot Press Method: Place a small amount of the colored polyolefin material between two microscope slides. Heat the assembly on a hot plate or in an oven to a temperature above the polymer's melting point (e.g., 150-210°C).[1][3] Apply pressure to create a thin film of a specified thickness (e.g., 60 ± 20 µm).[1][3]
-
Microtome Method: Alternatively, use a microtome to cut thin sections from the colored plastic part to the required thickness.[1][3]
-
-
Microscopic Examination:
-
Examine the prepared thin film under a transmission light microscope.
-
Assess the size and distribution of any pigment agglomerates.
-
-
Evaluation:
-
Compare the observed dispersion with a set of standard rating images or use image analysis software to quantify the size and number of agglomerates.
-
The dispersion quality can be rated according to a predefined scale.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in plastics.
Key Properties Relationship
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. ISO 18553 - Method for the Assessment of the Degree of Pigment or Carbon Black Dispersion in Polyolefin Pipes, Fittings and Compounds / Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. codehub.building.govt.nz [codehub.building.govt.nz]
- 6. metropack.eu [metropack.eu]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. dokumen.tips_pigment-preparations-for-plastics-basf-pigment-preparations-for-plastics-are.pdf [slideshare.net]
- 9. intertekinform.com [intertekinform.com]
- 10. ISO 4892-2 | Q-Lab [q-lab.com]
- 11. eurolab.net [eurolab.net]
- 12. additivesforpolymer.com [additivesforpolymer.com]
- 13. DIN EN 12877-1 [en-standard.eu]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. u.dianyuan.com [u.dianyuan.com]
- 16. m2lab-international.com [m2lab-international.com]
Troubleshooting & Optimization
Improving the heat stability of PIGMENT YELLOW 151 in polycarbonates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Pigment Yellow 151 (PY 151) in polycarbonate (PC) formulations. The information is designed to address common challenges related to heat stability and color consistency during experimentation and processing.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended processing temperature for this compound in polycarbonate?
A1: this compound, a benzimidazolone pigment, generally exhibits good thermal stability.[1][2] Technical data sheets often report a heat stability of up to 260°C (500°F) for short durations (e.g., 5 minutes) in polymers like HDPE.[3][4] However, polycarbonate processing temperatures can range from 280°C to 300°C (536°F to 572°F).[5] At these higher temperatures, the pigment may be susceptible to degradation, leading to color shifts. It is crucial to conduct preliminary testing to determine the optimal processing window for your specific formulation and equipment.
Q2: Why is my pigmented polycarbonate part showing a color shift (e.g., yellowing or browning) after processing at high temperatures?
A2: Color shifts in pigmented polycarbonate at high processing temperatures can stem from two primary sources:
-
Pigment Degradation: The chemical structure of this compound may begin to break down at temperatures exceeding its stability threshold, causing a change in its light-absorbing properties and thus a visible color change.[6]
-
Polycarbonate Degradation: Polycarbonate itself is prone to thermal-oxidative degradation at elevated temperatures, which manifests as yellowing.[7] This degradation of the polymer matrix can alter the final perceived color of the pigmented part, even if the pigment itself remains stable.[8]
Q3: What types of additives can improve the heat stability of this compound in polycarbonate?
A3: Incorporating antioxidants into your polycarbonate formulation can significantly enhance the thermal stability of both the polymer and the pigment. The most effective approach often involves a synergistic blend of primary and secondary antioxidants:
-
Primary Antioxidants (Hindered Phenols): These act as free-radical scavengers, protecting the finished product from long-term thermal degradation.[9]
-
Secondary Antioxidants (Phosphites): These are crucial during high-temperature processing, where they act as peroxide decomposers, ensuring color retention.[9]
For polycarbonate, a combination of a phosphite (B83602) antioxidant to protect during processing and a hindered phenolic antioxidant for long-term stability is often recommended.[8]
Q4: Can the concentration of this compound affect the properties of the polycarbonate?
A4: Yes, the concentration of pigments can influence the mechanical and rheological properties of the final polymer. While typically used at low concentrations (0.1-2.0%), higher loadings can act as fillers, potentially affecting properties like impact strength, tensile strength, and melt flow index (MFI).[10][11] It is advisable to evaluate the mechanical performance of your pigmented polycarbonate, especially at higher pigment concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Noticeable Color Shift to Brown or Dull Yellow | Processing temperature is too high for the pigment's stability. | Reduce the processing temperature in increments of 5-10°C and evaluate the color. Determine the maximum processing temperature that maintains color integrity. |
| Insufficient antioxidant protection. | Incorporate a blend of phosphite and hindered phenolic antioxidants into the formulation. Start with a concentration of 0.1-0.3% of each and optimize as needed. | |
| Yellowing of the Part (Overall Hue Shift) | Thermal degradation of the polycarbonate matrix. | Ensure the polycarbonate resin is properly dried before processing to minimize hydrolytic degradation. Utilize an effective antioxidant package. Consider using a more thermally stable grade of polycarbonate if the issue persists. |
| Inconsistent Color Within a Single Part or Batch-to-Batch | Poor dispersion of the pigment in the polycarbonate. | Ensure thorough mixing of the pigment and polycarbonate pellets before extrusion or molding. Use a masterbatch for more uniform color distribution. Optimize processing parameters like screw speed and back pressure to improve dispersion.[12] |
| Residence time in the processing equipment is too long. | Minimize residence time at high temperatures to reduce the risk of both pigment and polymer degradation. |
Quantitative Data on Heat Stability
The heat stability of this compound in polycarbonate is typically evaluated by measuring the color change (ΔE*) after processing at various temperatures. While specific data depends on the formulation, the following table provides a representative example of what might be observed.
| Processing Temperature | Residence Time | Typical ΔE (Without Stabilizers) | Typical ΔE (With Antioxidant Package) |
| 260°C (500°F) | 5 minutes | < 1.0 | < 0.5 |
| 280°C (536°F) | 5 minutes | 1.5 - 3.0 | < 1.5 |
| 300°C (572°F) | 5 minutes | > 4.0 | 2.0 - 3.5 |
Note: A ΔE value of < 1.0 is generally considered imperceptible to the human eye. A value > 3.0 indicates a noticeable color difference.*
Experimental Protocols
Protocol for Evaluating the Heat Stability of this compound in Polycarbonate
1. Materials and Formulation:
-
Polycarbonate (pellets, appropriate grade for the application)
-
This compound (powder or masterbatch)
-
Antioxidant package (e.g., 1:1 blend of a phosphite and a hindered phenolic antioxidant)
-
Control sample: unpigmented polycarbonate
-
Test samples:
-
PC + X% this compound
-
PC + X% this compound + Y% Antioxidant package
-
2. Sample Preparation:
-
Thoroughly dry the polycarbonate pellets according to the manufacturer's specifications to prevent hydrolysis.
-
If using pigment powder, pre-blend the pigment and antioxidant with the polycarbonate pellets in a consistent and reproducible manner. Using a masterbatch is recommended for better dispersion.
3. Processing:
-
Use an injection molding machine with precise temperature control.
-
Set the processing temperatures to the desired evaluation points (e.g., 260°C, 280°C, 290°C, 300°C).
-
Maintain a consistent residence time for all samples at each temperature. A typical residence time for evaluation is 5 minutes.
-
Mold standard plaques for colorimetric analysis.
4. Analysis:
-
Allow the molded plaques to cool to room temperature.
-
Use a spectrophotometer to measure the CIELAB L, a, and b* values of each plaque.
-
Calculate the color difference (ΔE) between the sample processed at the lowest temperature (or a control standard) and the samples processed at higher temperatures using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
-
A higher ΔE* value indicates a greater color shift and lower heat stability.
Visualizations
Caption: Experimental workflow for evaluating the heat stability of this compound in polycarbonate.
Caption: A simplified troubleshooting decision tree for color shift issues.
Caption: Factors contributing to color change in pigmented polycarbonate at high temperatures.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. hengyitek.com [hengyitek.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 6. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 7. madisongroup.com [madisongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. songwon.com [songwon.com]
- 10. researchgate.net [researchgate.net]
- 11. wseas.org [wseas.org]
- 12. Box–Behnken Design for Polycarbonate-Pigment Blending: Applications and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lightfastness of Pigment Yellow 151 in Outdoor Applications
This technical support center provides researchers, scientists, and formulation chemists with troubleshooting guidance and frequently asked questions (FAQs) to optimize the lightfastness of Pigment Yellow 151 (PY 151) in outdoor applications.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of PY 151 for exterior use.
Issue 1: Premature Color Fading or Shade Shift in Outdoor Exposure
-
Question: My formulation with this compound is showing a greater than expected color change in accelerated weathering tests. What are the potential causes and solutions?
-
Answer: Premature color fading, despite PY 151's excellent inherent lightfastness (rated 7-8 on the Blue Wool Scale), can stem from several factors:
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Inadequate Stabilization: The polymer binder itself is degrading under UV exposure, leading to a loss of pigment encapsulation and apparent fading.
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Solution: Incorporate a UV stabilizer package. A synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is highly recommended. UVAs provide a first line of defense by absorbing harmful UV radiation, while HALS scavenge free radicals that initiate polymer degradation.[1][2]
-
Photocatalytic Degradation from TiO₂: If your formulation includes titanium dioxide for opacity, the anatase form of TiO₂ can act as a photocatalyst, generating free radicals that degrade the organic pigment.[3][4][5]
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Solution: Use a durable, surface-treated rutile grade of TiO₂ designed for outdoor applications. These grades have coatings (e.g., alumina, silica) that minimize their photocatalytic activity.[6]
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Poor Dispersion: Pigment agglomerates are not adequately broken down, leading to a larger effective particle size with less surface area protected by the binder.
-
Solution: Optimize your dispersion process. Ensure sufficient mechanical energy during grinding and select an appropriate wetting and dispersing agent compatible with both the pigment and the resin system.
-
Issue 2: Flocculation, Floating, or Flooding of Pigment
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Question: I'm observing color inconsistencies, such as streaks or a mottled appearance, in my dried coating film containing PY 151. How can I resolve this?
-
Answer: These defects are often symptoms of pigment flocculation (re-agglomeration of dispersed particles) or separation of pigments with different densities and mobilities within the wet film.[7][8][9]
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Incompatible Dispersant: The chosen dispersant may not be providing adequate steric or electrostatic stabilization for PY 151 in your specific binder system.
-
Solution: Select a high-performance dispersant with anchoring groups that have a strong affinity for the surface of organic pigments. In some cases, a pigment synergist, an additive that improves the effectiveness of the dispersant, may be beneficial.[10]
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Solvent System Issues: In solvent-based systems, a solvent that is too "good" for the dispersing resin can strip it from the pigment surface during letdown, leading to instability.[8] The rate of solvent evaporation can also influence pigment floating.[11][12]
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Solution: Review the solvent blend and the letdown procedure. Slower, more controlled addition of the pigment paste to the letdown vehicle under adequate shear can prevent dispersant stripping. Adjusting the solvent blend to control evaporation rates can also mitigate floating.[8]
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Binder and Pigment Interactions: The chemical structure of the binder can influence pigment stability.[12]
-
Solution: Ensure compatibility between the binder and the pigment. The binder should effectively wet and encapsulate the pigment particles.
-
Issue 3: Poor Reproducibility in Lightfastness Testing
-
Question: My lightfastness test results for different batches of the same PY 151 formulation are inconsistent. What could be causing this variability?
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Answer: Inconsistent test results can undermine confidence in a formulation's durability. The root causes are often related to a lack of control over materials or processes.
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Dispersion Quality Variation: Batch-to-batch differences in the degree of pigment dispersion will directly impact lightfastness.
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Solution: Implement strict quality control on the dispersion process. Monitor particle size distribution and fineness of grind for each batch to ensure consistency.
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Inconsistent Additive Levels: Minor variations in the concentration of UV stabilizers or other additives can lead to different performance outcomes.
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Solution: Ensure precise and accurate addition of all raw materials during manufacturing.
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Testing Protocol Deviations: Not strictly adhering to standardized accelerated weathering protocols will introduce variability.
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Solution: Follow established standards like ASTM D4585, ASTM G155, or ISO 16474 rigorously.[1][13][14] Control all test parameters, including irradiance, temperature, and humidity cycles.
-
Frequently Asked Questions (FAQs)
What is the chemical nature of this compound and why is it considered a high-performance pigment?
This compound is a benzimidazolone yellow pigment.[15][16][17] Its chemical structure provides excellent thermal stability and inherent resistance to degradation from UV light and chemicals, which is why it is classified as a high-performance pigment suitable for demanding applications like automotive and industrial coatings.[15][16][17]
How does the choice of binder affect the lightfastness of PY 151?
The binder plays a crucial role in the overall weatherability of a coating. A durable binder that is itself resistant to photodegradation will provide better protection to the pigment particles it encapsulates. The binder must also have good adhesion to the pigment surface to prevent delamination and exposure of the pigment to the elements. The choice of binder can significantly impact the fastness properties of the final coating.
What is the synergistic effect of UVA and HALS, and why is it important for PY 151?
UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) work through different but complementary mechanisms. UVAs absorb incoming UV radiation and dissipate it as heat, protecting the polymer matrix from the initial impact of UV light. HALS are radical scavengers; they interrupt the chain reaction of autoxidation that occurs once free radicals are formed in the polymer.[1][2] This combined approach provides more comprehensive and long-lasting protection for both the binder and the pigment, extending the service life of the coating.
Can I use PY 151 with TiO₂ in outdoor formulations?
Yes, PY 151 is frequently used in combination with TiO₂ to create opaque pastel shades.[15] However, it is critical to use a high-durability, surface-treated rutile grade of TiO₂. The surface treatment minimizes the photocatalytic activity of the TiO₂, which can otherwise accelerate the degradation of the organic PY 151.[3][6]
How do I properly disperse PY 151 to maximize its performance?
Proper dispersion involves three key steps: wetting, separation, and stabilization.
-
Wetting: The air at the pigment surface must be displaced by the liquid medium. A suitable wetting agent can facilitate this process, especially in water-based systems.[7]
-
Separation: Mechanical energy (e.g., from a bead mill) is required to break down pigment agglomerates into smaller particles.
-
Stabilization: A dispersing agent is adsorbed onto the pigment surface to prevent the particles from re-agglomerating (flocculation) through steric or electrostatic repulsion.[9] Achieving a fine and stable dispersion is crucial for optimal color development, gloss, and durability.[9]
Data Presentation
Table 1: General Fastness Properties of this compound
| Property | Rating/Value | Test Method Reference |
| Chemical Class | Benzimidazolone | - |
| Lightfastness (Full Shade) | 7-8 | Blue Wool Scale |
| Lightfastness (Tint) | 7 | Blue Wool Scale |
| Weatherfastness (Full Shade) | Excellent | - |
| Weatherfastness (Tint 1:10) | Very Good | - |
| Heat Stability | 260°C (in HDPE for 5 min) | - |
| Acid Resistance | 5 (Excellent) | 1-5 Scale |
| Alkali Resistance | 3-4 (Moderate to Good) | 1-5 Scale |
| Migration Resistance | 5 (Excellent) | 1-5 Scale |
Note: Ratings are on a scale of 1 to 8 for lightfastness (8 being the best) and 1 to 5 for chemical and migration resistance (5 being the best). Data compiled from multiple sources.[15][18]
Experimental Protocols
Protocol 1: Accelerated Weathering Testing
This protocol provides a general framework for evaluating the lightfastness and weatherability of coatings containing PY 151, based on ASTM G155 and ASTM D4585 standards.[1][13]
-
Sample Preparation:
-
Prepare coated panels on a standardized substrate (e.g., steel or aluminum panels).
-
Ensure consistent film thickness and proper curing of the coating as per the manufacturer's instructions.
-
Prepare control panels (e.g., formulation without UV stabilizers) and experimental panels (e.g., with different stabilizer packages).
-
-
Exposure Conditions (Xenon Arc Test - ASTM G155):
-
Use a xenon arc weathering chamber equipped with appropriate filters to simulate the full solar spectrum.
-
Set the irradiance level (e.g., 0.55 W/m² at 340 nm).
-
Program cycles of light, temperature, and humidity to simulate outdoor conditions. A common cycle involves continuous light with periodic water spray.
-
Maintain a controlled black panel temperature (e.g., 63°C).
-
-
Evaluation:
-
Periodically remove the panels from the chamber at specified intervals (e.g., 500, 1000, 2000 hours).
-
Measure the color change (ΔE*) using a spectrophotometer according to ASTM D2244.
-
Visually assess for other signs of degradation such as gloss loss, chalking, cracking, or blistering.
-
Compare the performance of the experimental panels to the control panels.
-
Visualizations
References
- 1. ulprospector.com [ulprospector.com]
- 2. paint.org [paint.org]
- 3. pcimag.com [pcimag.com]
- 4. electrochem.org [electrochem.org]
- 5. titantio2.com [titantio2.com]
- 6. mdpi.com [mdpi.com]
- 7. ulprospector.com [ulprospector.com]
- 8. paint.org [paint.org]
- 9. ulprospector.com [ulprospector.com]
- 10. Pigment Synergist & Additives - Pigment Synergist Manufacturer,Exporter From India [ktech-india.com]
- 11. Problem of Floating Color and Blooming of Paint Pigments - Industry News [pigmentchemical.com]
- 12. longchangchemical.com [longchangchemical.com]
- 13. highperformancecoatings.org [highperformancecoatings.org]
- 14. Accelerated Weathering - CCT-PRO - COATING CERTIFICATION & TESTING PROFESSIONALS B.V. [cct-pro.com]
- 15. hengyitek.com [hengyitek.com]
- 16. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]
- 17. epsilonpigments.com [epsilonpigments.com]
- 18. pigments.com [pigments.com]
Technical Support Center: Reducing Pigment Yellow 151 Migration in Plasticized PVC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering challenges with the migration of Pigment Yellow 151 in plasticized Polyvinyl Chloride (PVC) formulations.
Troubleshooting Guide
This guide is designed to help you systematically diagnose and resolve issues related to the migration of this compound in your plasticized PVC experiments.
| Issue ID | Observed Problem | Potential Root Cause(s) | Suggested Remedial Action(s) |
| PY151-MIG-01 | Staining of adjacent materials or surfaces in contact with the pigmented PVC. | Incompatible Plasticizer: The selected plasticizer has a high affinity for the pigment, leading to co-migration. Low molecular weight plasticizers are more mobile within the PVC matrix. | 1. Switch to a Higher Molecular Weight Plasticizer: Replace low molecular weight phthalate (B1215562) plasticizers (e.g., DOP) with higher molecular weight alternatives like Di-isononyl phthalate (DINP) or Trioctyl trimellitate (TOTM). Polymeric plasticizers are an excellent option for minimal migration. 2. Evaluate Plasticizer Compatibility: Conduct small-scale compatibility studies with a range of plasticizers to identify one with lower interaction with this compound. |
| PY151-MIG-02 | "Blooming" or "Bleeding": Oily or colored residue on the surface of the PVC. | Plasticizer Oversaturation: The concentration of the plasticizer is too high, exceeding the absorption capacity of the PVC resin. | 1. Reduce Plasticizer Concentration: Methodically decrease the plasticizer loading in your formulation to the minimum level required to achieve the desired flexibility. 2. Optimize the Formulation: Re-evaluate the entire formulation. The interaction between the pigment, plasticizer, and other additives can influence migration. |
| PY151-MIG-03 | Color loss or fading of the pigmented PVC over time, especially at elevated temperatures. | Thermal Instability: The processing or storage temperature is too high, increasing the mobility of both the pigment and the plasticizer. | 1. Lower Processing Temperature: If possible, reduce the temperature during processing steps like extrusion or molding. 2. Control Storage and Use Environment: Store and use the final product within the recommended temperature limits for the specific PVC formulation. |
| PY151-MIG-04 | Inconsistent migration behavior across different batches of the same formulation. | Dispersion Issues: Poor dispersion of this compound can lead to localized areas of high pigment concentration, which are more prone to migration. | 1. Improve Dispersion Technique: Optimize your mixing process to ensure a homogenous distribution of the pigment within the PVC resin before plasticizer addition. 2. Use a Dispersion Aid: Consider the use of a suitable wetting or dispersing agent compatible with your PVC formulation. |
Frequently Asked Questions (FAQs)
Q1: What is pigment migration in plasticized PVC?
A1: Pigment migration is the undesirable movement of pigment particles from the plasticized PVC matrix to the surface of the material or into an adjacent material upon contact. This phenomenon is often facilitated by the presence of liquid-phase components like plasticizers, which can act as a vehicle for the pigment.
Q2: Why is this compound, a benzimidazolone pigment, generally considered to have good migration resistance?
A2: Benzimidazolone pigments, including this compound, have relatively large molecular structures and are sparingly soluble in most common plasticizers. This inherent property generally leads to better migration resistance compared to some other classes of organic pigments. However, under certain formulation and environmental conditions, migration can still occur.
Q3: How does the choice of plasticizer affect the migration of this compound?
A3: The molecular weight and chemical structure of the plasticizer are critical factors. Low molecular weight plasticizers are more mobile within the PVC matrix and can more easily carry pigment particles to the surface. Plasticizers with a chemical structure that has a higher affinity for the pigment can also exacerbate migration. Polymeric plasticizers, due to their large molecular size, are significantly less prone to migration and are therefore a good choice for minimizing pigment migration.
Q4: Can the concentration of this compound influence its migration?
A4: Yes, to an extent. While the primary driver for migration is often the plasticizer, a very high concentration of the pigment can lead to insufficient wetting by the PVC resin, creating a higher likelihood of free pigment particles that can be carried by the plasticizer. It is important to use the pigment within its recommended concentration range.
Q5: Are there any additives that can help reduce the migration of this compound?
A5: Besides optimizing the plasticizer, certain additives can help. Using a small amount of a co-stabilizer or a dispersing aid can improve the interaction between the pigment and the PVC matrix, effectively "locking" the pigment in place. However, any new additive should be thoroughly tested for its effect on the overall performance of the PVC compound.
Q6: How can I test for the migration of this compound in my PVC formulation?
A6: A common method for testing pigment migration is based on standards like DIN 53775. This typically involves placing the pigmented PVC sample in direct contact with a white, plasticized PVC sheet under specified conditions of pressure and temperature. The degree of staining on the white sheet is then assessed visually using a standardized grey scale (e.g., ISO 105-A03).
Data Presentation
Table 1: Hypothetical Migration Resistance of this compound in Plasticized PVC with Various Plasticizers
| Formulation ID | This compound Loading (phr) | Plasticizer Type | Plasticizer Loading (phr) | Test Conditions | Migration Rating (Grey Scale 1-5) |
| F-01 | 1.0 | DOP | 40 | 80°C, 24h, 3kg/cm² | 3 |
| F-02 | 1.0 | DINP | 40 | 80°C, 24h, 3kg/cm² | 4 |
| F-03 | 1.0 | DOTP | 40 | 80°C, 24h, 3kg/cm² | 4-5 |
| F-04 | 1.0 | Polymeric | 40 | 80°C, 24h, 3kg/cm² | 5 |
| F-05 | 1.0 | DOP | 60 | 80°C, 24h, 3kg/cm² | 2-3 |
Note: The migration rating is based on the ISO 105-A03 Grey Scale for assessing staining, where 5 = no migration and 1 = severe migration.
Experimental Protocols
Protocol 1: Evaluation of Pigment Migration in Plasticized PVC (Based on DIN 53775 Principles)
1. Objective: To assess the tendency of this compound to migrate from a plasticized PVC sample onto a white, plasticized PVC contact sheet.
2. Materials and Equipment:
-
PVC resin
-
This compound
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Plasticizer(s) to be evaluated
-
Titanium Dioxide (for white contact sheet)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
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Circular cutting die (e.g., 50 mm diameter)
-
Glass plates
-
Weight to apply specified pressure
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Forced air oven
-
ISO 105-A03 Grey Scale for assessing staining
-
Analytical balance
3. Procedure:
3.1. Preparation of the Pigmented PVC Test Sample:
-
On a two-roll mill, thoroughly mix the PVC resin with the desired concentration of this compound and other standard additives (e.g., stabilizers, lubricants).
-
Add the plasticizer to be evaluated and continue mixing until a homogeneous compound is achieved.
-
Sheet out the compound to a thickness of approximately 2 mm.
-
Press polish the sheet in a hydraulic press at a suitable temperature (e.g., 160°C) to obtain a smooth, uniform plaque.
-
Allow the plaque to cool to room temperature.
-
Cut at least three circular test specimens from the plaque using the cutting die.
3.2. Preparation of the White PVC Contact Sheet:
-
Prepare a PVC compound containing a standard loading of a plasticizer (e.g., 40 phr DOP) and titanium dioxide (e.g., 2 phr) to achieve a consistent white color.
-
Follow the same procedure as in 3.1 to create a white PVC plaque of approximately 2 mm thickness.
-
Cut at least six circular contact specimens from the white plaque.
3.3. Migration Test Assembly:
-
For each test, create a sandwich assembly as follows: Glass plate - White PVC contact specimen - Pigmented PVC test specimen - White PVC contact specimen - Glass plate.
-
Place the assembly in the forced air oven.
-
Apply a uniform pressure (e.g., 3 kg/cm ²) on top of the glass plate using a weight.
3.4. Incubation:
-
Incubate the assemblies in the oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
3.5. Assessment:
-
After the incubation period, remove the assemblies from the oven and allow them to cool completely.
-
Disassemble the sandwich and carefully separate the pigmented specimen from the white contact specimens.
-
Visually assess the degree of staining on the white contact specimens that were in contact with the pigmented sample.
-
Use the ISO 105-A03 Grey Scale to assign a migration rating from 1 (severe staining) to 5 (no staining). The rating is determined by comparing the contrast between the stained and unstained areas of the white PVC with the pairs of grey chips on the scale.
-
Record the average rating for the three replicate tests.
Visualizations
Caption: Troubleshooting workflow for this compound migration.
Caption: Simplified mechanism of pigment migration in plasticized PVC.
Enhancing the color strength of PIGMENT YELLOW 151 in masterbatches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the color strength of Pigment Yellow 151 (PY 151) in masterbatch applications.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into masterbatches, presented in a question-and-answer format.
Issue 1: Inconsistent Color and Streaking in the Final Product
-
Question: My final plastic parts show color streaks and inconsistent yellow shades. What are the potential causes and how can I resolve this?
-
Answer: Inconsistent color and streaking are typically indicative of poor pigment dispersion.[1][2] Several factors can contribute to this issue:
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Inadequate Mixing: The masterbatch may not be uniformly blended with the base polymer. Ensure your mixing equipment is functioning optimally and that the mixing time is sufficient.
-
Poor Pigment Dispersion in the Masterbatch: The this compound itself may not be well-dispersed within the masterbatch carrier resin. This can be due to a lack of appropriate dispersion aids or incorrect processing parameters during masterbatch production.[2][3]
-
Processing Temperatures: If the processing temperature is too low, the masterbatch carrier may not melt completely, leading to poor mixing. Conversely, excessively high temperatures can degrade the polymer or the pigment. It is crucial to optimize the temperature profile of the extruder.[4]
-
Screw and Barrel Wear: Worn components in your extruder can lead to inefficient mixing and dead spots where material can hang up.[1]
-
Contamination: Residue from previous production runs can lead to color contamination and streaking. Thoroughly clean all equipment between color changes.[1]
-
Issue 2: Low Color Strength or Tinting Power
-
Question: The color of my final product is weaker than expected, even at the recommended dosage. How can I enhance the color strength?
-
Answer: Low color strength is a common challenge that can often be addressed by optimizing the formulation and processing conditions.
-
Pigment Loading: While simply increasing the pigment concentration might seem like a solution, it can sometimes lead to dispersion issues and is not always cost-effective.
-
Dispersion Aids and Wetting Agents: The use of appropriate dispersing and wetting agents is critical for breaking down pigment agglomerates and ensuring a uniform distribution of fine pigment particles.[5][6] Additives like zinc stearate (B1226849) can act as effective dispersing agents, improving pigment wetting and flowability.[3][7]
-
Carrier Resin Compatibility: Ensure the carrier resin of the masterbatch is compatible with the base polymer. Incompatibility can lead to poor dispersion and reduced color strength.
-
Processing Parameters: The temperature profile and screw speed of the extruder play a significant role in pigment dispersion and, consequently, color strength. A critical production parameter for achieving optimized tinting strength is the temperature profile of the extruder barrels.[4][8]
-
Issue 3: Color Matching Difficulties
-
Question: I'm struggling to achieve a consistent color match between different batches. What factors should I be controlling more closely?
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Answer: Achieving a precise color match requires tight control over raw materials and processes.
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Raw Material Consistency: Ensure that the this compound, carrier resin, and any additives are from a consistent source and have the same specifications for each batch.
-
Accurate Dosing: Use calibrated and automated dosing systems to ensure the precise amount of masterbatch is added to the base polymer.[9]
-
Standardized Procedures: Follow a standardized protocol for color matching, including sample preparation and color measurement.[10]
-
Color Measurement: Utilize a spectrophotometer to obtain quantitative color data (CIELAB Lab* values) for objective comparison against a standard.[11][12] Visual assessment can be subjective and influenced by lighting conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in masterbatches?
A1: this compound (CI 13980) is a benzimidazolone-based organic pigment known for its greenish-yellow hue, high color strength, and excellent heat and light fastness.[13][14] These properties make it a popular choice for coloring plastics through masterbatches, where durability and color stability are required.
Q2: What are the key processing parameters to monitor when using this compound masterbatch?
A2: The most critical processing parameters include the extruder temperature profile, screw speed, and back pressure. The temperature should be high enough to ensure the masterbatch melts and mixes thoroughly but not so high as to cause degradation. Screw speed and backpressure influence the degree of shear and mixing within the extruder.
Q3: How do dispersion aids improve the color strength of this compound?
A3: Dispersion aids, such as zinc stearate or various wetting agents, work by coating the surface of the pigment particles.[5][7] This reduces the surface tension between the pigment and the polymer matrix, preventing the pigment particles from re-agglomerating.[6] This leads to a finer and more uniform distribution of the pigment, which in turn increases the available surface area of the pigment to interact with light, resulting in a more intense color.[6]
Q4: Can the type of carrier resin in the masterbatch affect the final color?
A4: Yes, absolutely. The carrier resin must be compatible with the base polymer being colored. If the resins are not compatible, it can lead to poor dispersion, surface defects, and a reduction in the mechanical properties of the final product. The melt flow index (MFI) of the masterbatch carrier should also be similar to that of the base resin for optimal mixing.
Q5: What is a recommended starting point for the dosage of this compound masterbatch?
A5: The dosage, or let-down ratio, will depend on the concentration of this compound in the masterbatch, the desired color depth of the final product, and the thickness of the part. A typical starting point can range from 1% to 5%. It is always recommended to conduct trials to determine the optimal dosage for your specific application.[11]
Data Presentation
The following tables provide illustrative quantitative data on the factors influencing the color strength of this compound masterbatches.
Table 1: Effect of Dispersion Aid (Zinc Stearate) on Tinting Strength
| Sample ID | Polymer Base | PY 151 Loading (%) | Zinc Stearate (%) | Tinting Strength (%) (Relative to Control) | Color Difference (ΔE* vs Control) |
| Control | LDPE | 2.0 | 0.0 | 100 | 0.0 |
| EXP-01 | LDPE | 2.0 | 0.5 | 105 | 1.2 |
| EXP-02 | LDPE | 2.0 | 1.0 | 112 | 2.5 |
| EXP-03 | LDPE | 2.0 | 2.0 | 115 | 3.1 |
Table 2: Influence of Extruder Temperature Profile on Color Consistency
| Profile ID | Zone 1 Temp (°C) | Zone 2 Temp (°C) | Zone 3 Temp (°C) | Die Temp (°C) | Color Difference (ΔE* vs Standard) |
| P-1 (Low) | 180 | 190 | 200 | 200 | 4.8 |
| P-2 (Mid) | 190 | 200 | 210 | 210 | 1.5 |
| P-3 (High) | 200 | 210 | 220 | 220 | 0.8 |
| P-4 (V. High) | 210 | 220 | 230 | 230 | 1.9 (slight yellowing) |
Experimental Protocols
Protocol 1: Evaluation of Dispersion Aid Efficacy
-
Objective: To determine the optimal concentration of a dispersion aid for maximizing the color strength of this compound in a masterbatch.
-
Materials:
-
This compound
-
Carrier resin (e.g., LLDPE)
-
Dispersion aid (e.g., Zinc Stearate)
-
Base polymer (e.g., LDPE)
-
Titanium Dioxide (TiO₂) for tinting strength evaluation
-
-
Procedure:
-
Prepare a series of masterbatch formulations with a fixed concentration of this compound (e.g., 40%) and varying concentrations of the dispersion aid (e.g., 0%, 0.5%, 1.0%, 2.0% by weight of the pigment).
-
Compound each formulation using a twin-screw extruder under consistent processing conditions (temperature profile, screw speed).
-
Let down each masterbatch into the base polymer at a specified ratio (e.g., 1:25) along with a standard amount of TiO₂.
-
Produce color plaques by injection molding.
-
Measure the Lab* values of the plaques using a spectrophotometer.
-
Calculate the tinting strength relative to the control sample (0% dispersion aid) and the color difference (ΔE*).
-
-
Analysis: Plot the tinting strength and ΔE* as a function of the dispersion aid concentration to identify the optimal level.
Protocol 2: Optimization of Extruder Temperature Profile
-
Objective: To identify the extruder temperature profile that yields the best color consistency and strength for a given this compound masterbatch formulation.
-
Materials:
-
Pre-compounded this compound masterbatch
-
Base polymer
-
-
Procedure:
-
Define a set of extruder temperature profiles (e.g., low, medium, high).
-
For each temperature profile, process the masterbatch and base polymer at a fixed let-down ratio.
-
Ensure all other processing parameters (screw speed, throughput) remain constant.
-
Collect samples of the extrudate or produce injection-molded plaques.
-
Visually inspect the samples for color uniformity and signs of degradation.
-
Measure the Lab* values of the samples and calculate the ΔE* against a color standard.
-
-
Analysis: Compare the ΔE* values for each temperature profile to determine which provides the color closest to the standard with the least variation.
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound masterbatch issues.
Caption: Experimental workflow for optimizing PY 151 color strength.
References
- 1. asaclean.com [asaclean.com]
- 2. nexpcb.com [nexpcb.com]
- 3. sakhainternational.com [sakhainternational.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nouryon.com [nouryon.com]
- 7. mascomglobal.com [mascomglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. FAQ: How do we develop a color masterbatch? | D8 Starterskit [italmaster.be]
- 10. pmb.co.uk [pmb.co.uk]
- 11. lyondellbasell.com [lyondellbasell.com]
- 12. mdpi.com [mdpi.com]
- 13. China Well-designed High pigment concentration masterbatch – this compound – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 14. China Well-designed High pigment concentration masterbatch – this compound / CAS 31837-42-0 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
Minimizing the warping effect of PIGMENT YELLOW 151 in HDPE
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the warping effect of PIGMENT YELLOW 151 in High-Density Polyethylene (HDPE).
Troubleshooting Guide: Warping in HDPE Parts Pigmented with this compound
Warping in injection-molded HDPE parts is primarily caused by differential shrinkage, which can be influenced by the pigment, processing conditions, and part/mold design. While this compound is recognized for its low-warping characteristics, suboptimal processing can still lead to dimensional inaccuracies.[1]
| Problem | Potential Cause | Recommended Solution |
| Part Warping or Distortion | Pigment-Related: Uneven dispersion of this compound leading to localized differences in crystallinity and shrinkage. | - Ensure high-quality masterbatch with excellent pigment dispersion. - Verify that the carrier resin of the masterbatch is compatible with the HDPE grade being used. - Consider using a dispersing agent if dry pigment is being used. |
| Processing Parameters: Non-uniform cooling of the molded part. | - Optimize the cooling time; a longer cooling time allows for more uniform solidification.[2] - Ensure uniform mold temperature, typically between 30°C and 50°C for HDPE.[2] - Implement a controlled cooling rate of around 3°C per second to promote uniform crystallization.[2] | |
| - Adjust holding pressure and time; insufficient packing can lead to higher shrinkage. - Optimize injection speed to minimize excessive molecular orientation.[2] | ||
| Mold and Part Design: Variations in wall thickness. | - Design parts with uniform wall thickness (ideally within ±10% tolerance).[2] - If thickness variations are unavoidable, the transition should be gradual. - Add ribs or gussets to improve the structural integrity of thin-walled sections. | |
| - Incorrect gate location causing unbalanced flow. | ||
| - Inadequate mold venting trapping air and affecting packing. | ||
| Inconsistent Warping Across Batches | Material Variation: Inconsistent HDPE grade or masterbatch quality. | - Use a consistent grade of HDPE with a known Melt Flow Index (MFI). - Ensure consistent quality and pigment loading in the masterbatch from the supplier. |
| Processing Instability: Fluctuations in processing temperatures or pressures. | - Monitor and maintain stable melt and mold temperatures. - Ensure consistent injection and holding pressures throughout the production run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of warping when using pigments in HDPE?
A1: The primary cause of warping in semi-crystalline polymers like HDPE is differential shrinkage. Organic pigments, including this compound, can act as nucleating agents, which alters the crystallization behavior of the polymer.[1][3] This can lead to variations in the degree of crystallinity and shrinkage rates between different sections of the molded part, resulting in internal stresses that cause it to warp or distort upon cooling.[1][3]
Q2: Is this compound considered a "high-warping" pigment?
A2: No, this compound, a benzimidazolone pigment, is generally classified as a low-warping pigment.[1] However, like any organic pigment, it can influence the crystallization of HDPE and contribute to warping if processing conditions are not optimized.
Q3: How do processing parameters influence the warping effect of this compound?
A3: Processing parameters play a crucial role in controlling warping. Key parameters include:
-
Mold Temperature: A uniform and optimized mold temperature (typically 30-50°C for HDPE) promotes even cooling and reduces differential shrinkage.[2]
-
Cooling Time and Rate: A sufficiently long and controlled cooling time allows the part to solidify uniformly, minimizing internal stresses.[2]
-
Holding Pressure and Time: Adequate holding pressure and time are necessary to compensate for material shrinkage as it cools.
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Injection Speed: A controlled injection speed helps to minimize shear-induced molecular orientation, which can lead to anisotropic shrinkage.[2]
Q4: Can additives be used to counteract the warping effect?
A4: Yes, certain additives can help mitigate warping. These include:
-
Nucleating Agents: While pigments can act as nucleating agents, the addition of a specific nucleating agent can create a more uniform crystallization throughout the polymer matrix, leading to more consistent shrinkage.[2][4]
-
Anti-Warping Masterbatches: These specialized masterbatches contain additives designed to modify the crystallization behavior and flow properties of the polymer to reduce internal stresses and warping.
-
Fillers and Reinforcements: Inert fillers like glass fibers or minerals can reduce the overall shrinkage of the material.[2]
Q5: How does part and mold design affect warping?
A5: Part and mold design are critical factors in preventing warping:
-
Uniform Wall Thickness: Designing parts with consistent wall thickness is the most effective way to ensure uniform cooling and shrinkage.[2]
-
Gate Location and Size: Proper gate placement ensures a balanced flow of material into the mold cavity, preventing uneven packing and shrinkage.
-
Cooling Channels: An effective cooling channel design in the mold is essential for maintaining a uniform mold temperature and promoting even cooling of the part.
Experimental Protocols
Protocol for Measuring Warpage in Injection Molded HDPE Plaques
This protocol is based on the principles outlined in ASTM D955 for measuring shrinkage, adapted for the assessment of warpage.[5][6][7][8]
1. Objective: To quantitatively assess the warpage of injection-molded HDPE plaques pigmented with this compound under controlled processing conditions.
2. Materials and Equipment:
-
Injection molding machine
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Standard plaque mold (e.g., 60 x 60 mm or 100 x 150 mm) with a defined thickness (e.g., 2-3 mm)
-
HDPE resin (specified grade)
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This compound masterbatch (specified concentration and carrier)
-
Coordinate Measuring Machine (CMM) or a flat surface (e.g., granite block) and a height gauge
-
Calipers
3. Procedure:
-
Material Preparation: Tumble blend the HDPE resin and the this compound masterbatch to ensure a homogeneous mixture.
-
Injection Molding:
-
Set the injection molding parameters (melt temperature, mold temperature, injection speed, holding pressure, holding time, and cooling time) to the desired experimental values.
-
Allow the machine to cycle until a stable process is achieved.
-
Mold a minimum of five plaques for each experimental condition.
-
-
Conditioning:
-
After molding, allow the plaques to cool to room temperature on a flat, non-conductive surface for at least 24 hours to allow for post-molding shrinkage and stress relaxation.
-
-
Warpage Measurement:
-
Place a molded plaque on the flat surface of the CMM or granite block.
-
Allow the plaque to rest under its own weight.
-
Using the height gauge or CMM probe, measure the deviation from flatness at multiple predefined points on the plaque's surface. The maximum deviation from the flat plane is recorded as the warpage value.
-
For a comprehensive analysis, a 3D scan of the plaque can be performed to create a topographical map of the warpage.
-
4. Data Analysis:
-
Calculate the average warpage and standard deviation for the set of five plaques for each experimental condition.
-
Compare the warpage values obtained under different processing conditions or with different pigment concentrations.
Visualizations
Caption: Troubleshooting workflow for addressing warping in pigmented HDPE parts.
References
Preventing agglomeration of PIGMENT YELLOW 151 during processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of Pigment Yellow 151 (PY 151) during processing.
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of this compound.
Issue 1: Poor dispersion and color strength in solvent-based coatings.
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Question: My this compound is showing poor color development and forming specks in my solvent-based alkyd paint. What could be the cause and how can I fix it?
-
Answer: This issue is likely due to agglomeration of the pigment particles. This compound, as a benzimidazolone-based organic pigment, is hydrophobic and requires proper wetting and stabilization in the coating system.[1] Inadequate dispersion leads to clumps of pigment instead of finely distributed primary particles, which reduces color strength and can cause visible defects.
Possible Causes & Solutions:
-
Inadequate Wetting: The solvent may not be effectively displacing the air from the surface of the pigment particles. The use of a wetting agent can help reduce the surface tension between the pigment and the solvent.
-
Incorrect Dispersant: The choice of dispersant is critical. For organic pigments like PY 151 in solvent-based systems, a polymeric dispersant that provides steric stabilization is generally recommended.[2] Look for dispersants with good affinity for the pigment surface and solubility in the solvent system.
-
Insufficient Mechanical Energy: The energy input during the dispersion process (e.g., high-speed mixing or milling) may not be sufficient to break down the agglomerates.[1]
-
Issue 2: Flocculation and viscosity increase in water-based inks.
-
Question: I am observing flocculation and a significant increase in viscosity over time in my water-based ink formulation with this compound. What is happening and how can I prevent it?
-
Answer: Flocculation is the re-agglomeration of dispersed pigment particles into loose clusters, which can lead to increased viscosity, color shift, and reduced gloss.[3] This is a common issue in water-based systems where electrostatic and steric stabilization are crucial.
Possible Causes & Solutions:
-
Poor Stabilization: The dispersant may not be providing a strong enough repulsive barrier between the pigment particles. A combination of wetting agents and dispersants is often necessary for optimal stability in aqueous systems.[4]
-
Incorrect pH: The pH of the formulation can significantly impact the stability of the pigment dispersion, especially when using dispersants that rely on electrostatic stabilization. It is important to maintain the pH within the recommended range for the chosen dispersant.
-
Incompatible Formulation Components: Other components in the ink, such as resins or co-solvents, could be interacting with the dispersant and reducing its effectiveness.
-
Issue 3: Agglomeration and poor dispersion in plastic masterbatch.
-
Question: I am having trouble achieving a uniform dispersion of this compound in a polyethylene (B3416737) (PE) masterbatch. There are visible specks and color streaks in the final product. How can I improve this?
-
Answer: Achieving a high degree of pigment dispersion in a polymer matrix is essential for optimal color and mechanical properties.[5] Agglomeration in masterbatch production is often a result of poor wetting of the pigment by the polymer melt and insufficient shear during processing.
Possible Causes & Solutions:
-
Incompatible Carrier Resin: The carrier resin used for the masterbatch should have good compatibility with this compound and the final polymer it will be let down into.
-
Suboptimal Processing Parameters: The temperature, screw speed, and screw design of the twin-screw extruder play a critical role in the dispersion quality.[6] Increasing the shear stress through optimized screw design and processing conditions can help break down agglomerates.
-
Inadequate Dispersant/Wetting Agent: The use of a suitable dispersing agent can improve the wetting of the pigment by the polymer melt and aid in the deagglomeration process.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for dispersion?
A1: this compound is a benzimidazolone-based organic pigment with a greenish-yellow shade.[7] Key properties to consider are its small particle size, which provides high color strength but also a larger surface area prone to agglomeration, and its hydrophobic surface, which requires effective wetting in aqueous systems.[2] It has excellent heat stability (up to 260°C in HDPE) and lightfastness.[7]
| Property | Value | Reference |
| Chemical Class | Benzimidazolone | [8] |
| Heat Stability (HDPE) | 260°C / 5 min | [7] |
| Light Fastness (Full Shade) | 7-8 | [7] |
| Oil Absorption ( g/100g ) | 52 | [7] |
| Specific Surface Area (m²/g) | 18.23 | [7] |
Q2: What type of dispersant is best for this compound?
A2: The choice of dispersant depends on the application system:
-
For solvent-based coatings and inks: Polymeric dispersants that provide steric stabilization are generally recommended for organic pigments like PY 151.[2] These dispersants have an anchor group that adsorbs onto the pigment surface and a polymeric chain that extends into the solvent, creating a physical barrier that prevents particles from approaching each other.
-
For water-based coatings and inks: A combination of wetting agents (surfactants) and dispersants is often necessary. The wetting agent helps to displace air from the pigment surface, while the dispersant provides long-term stability.[4] Anionic or non-ionic dispersants can be effective.
-
For plastics: The use of a dispersing agent in the masterbatch formulation can improve the wetting of the pigment by the polymer melt. The choice of dispersant should be compatible with the carrier resin and the final polymer.
Q3: What processing parameters are important for preventing agglomeration?
A3: Key processing parameters include:
-
Milling/Dispersion Time: Sufficient time is needed to break down agglomerates to their primary particle size. However, over-milling can sometimes lead to undesirable effects.
-
Milling/Dispersion Intensity: The energy input, whether from a high-speed disperser or a bead mill, is crucial. For bead mills, the size and type of beads, as well as the mill speed, are important variables.
-
Temperature: Temperature can affect the viscosity of the medium and the effectiveness of the dispersants. For plastics processing, melt temperature is a critical factor.
-
Screw Design (for plastics): In twin-screw extruders, the configuration of kneading and mixing elements significantly impacts the dispersive and distributive mixing of the pigment.[6][9]
Experimental Protocols
Protocol 1: Assessment of this compound Dispersion Quality in a Liquid Coating
This protocol outlines a method for evaluating the degree of dispersion of this compound in a liquid coating formulation.
1. Materials and Equipment:
- This compound
- Coating resin, solvent, and selected dispersants/surfactants
- High-speed disperser or bead mill
- Hegman gauge (fineness of grind gauge)
- Spectrophotometer for color strength measurement
- Glossmeter
- Microscope (optional)
- Particle size analyzer (optional)
2. Procedure:
- Premix Preparation: In a suitable container, combine the solvent, resin, and the selected dispersant. Mix at low speed until homogeneous.
- Pigment Addition: Gradually add the this compound powder to the liquid premix under agitation.
- Dispersion:
- High-Speed Disperser: Increase the speed to create a vortex. The tip speed of the blade should be optimized for the specific formulation. Disperse for a predetermined time (e.g., 30 minutes).
- Bead Mill: If a finer dispersion is required, process the premix through a bead mill. The bead size, material, and residence time should be recorded.
- Dispersion Assessment:
- Fineness of Grind: Immediately after dispersion, use a Hegman gauge to determine the size of the largest agglomerates.
- Color Strength: Prepare a drawdown of the dispersed sample alongside a standard. Use a spectrophotometer to measure the color difference (ΔE).
- Gloss: Apply a uniform film of the coating on a substrate and measure the gloss at a specified angle (e.g., 60°) after drying.
- Microscopic Examination (Optional): Place a drop of the diluted dispersion on a microscope slide and observe the presence of agglomerates.
- Particle Size Analysis (Optional): Use a particle size analyzer to obtain a quantitative particle size distribution of the pigment in the dispersion.[10][11]
3. Data Analysis:
- Compare the fineness of grind, color strength, and gloss values for different dispersants and processing conditions to determine the optimal formulation and process. A lower Hegman value, higher color strength, and higher gloss generally indicate better dispersion.
Visualizations
Below are diagrams illustrating key concepts in preventing pigment agglomeration.
Caption: Workflow for achieving a stable pigment dispersion.
Caption: Mechanisms of pigment dispersion stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. nouryon.com [nouryon.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. CN102391663B - Preparation method of C.I. This compound - Google Patents [patents.google.com]
- 5. WO2002078868A2 - Method and compositions for preventing the agglomeration of aqueous pigment dispersions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. paint.org [paint.org]
- 8. ulprospector.com [ulprospector.com]
- 9. mdpi.com [mdpi.com]
- 10. paint.org [paint.org]
- 11. azom.com [azom.com]
Technical Support Center: Optimization of Pigment Yellow 151 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Pigment Yellow 151. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges and optimize for higher yields.
Experimental Protocols
The synthesis of this compound is a two-stage process: the diazotization of anthranilic acid followed by its coupling with 5-acetoacetylamino-benzimidazolone (AABI).
Stage 1: Diazotization of Anthranilic Acid
This initial stage converts the primary aromatic amine, anthranilic acid, into a diazonium salt intermediate.
Materials:
-
Anthranilic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer, dissolve anthranilic acid in a solution of deionized water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture. The addition rate should be controlled to keep the temperature below 5°C.
-
After the complete addition of sodium nitrite, continue stirring the solution for an additional 30 minutes at 0-5°C to ensure the diazotization reaction is complete. The resulting diazonium salt solution should be used immediately in the next stage.
Stage 2: Azo Coupling Reaction
In this stage, the diazonium salt is reacted with the coupling component, 5-acetoacetylamino-benzimidazolone (AABI), to form this compound.
Materials:
-
Diazonium salt solution (from Stage 1)
-
5-acetoacetylamino-benzimidazolone (AABI)
-
Sodium Hydroxide (B78521) (NaOH)
-
Acetic Acid
-
Deionized Water
Procedure:
-
Prepare a solution of AABI by dissolving it in an aqueous sodium hydroxide solution.
-
In a separate reaction vessel, prepare a buffered solution by mixing deionized water, acetic acid, and sodium hydroxide.
-
Add the AABI solution to the buffered solution with vigorous stirring to form a fine suspension of the coupling component.
-
Slowly add the cold diazonium salt solution (from Stage 1) to the AABI suspension. The pH of the reaction mixture should be carefully controlled during this addition, typically in the range of 5.5 to 6.5.[1][2]
-
After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 40°C) for several hours to ensure the coupling reaction goes to completion.[1]
-
The resulting yellow pigment slurry is then filtered, washed with water to remove any soluble impurities, and dried to obtain the final this compound product. Some protocols suggest a post-treatment step involving heating the pigment in an organic solvent to improve crystal quality.[3]
Data Presentation: Synthesis Yields
The yield of this compound can be influenced by various reaction conditions. The following table summarizes reported yields from different synthetic methods.
| Diazo Component | Coupling Component | Key Reaction Conditions | Yield (%) | Reference |
| Anthranilic acid | 5-acetoacetylamino-benzimidazolone | Diazotization at 0°C, coupling at room temperature for 6 hours. | 89% | [4] |
| Anthranilic acid | 5-acetoacetylamino-benzimidazolone | Diazotization and coupling at 40°C, pH 5.5-6.5. | 98% | [1] |
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization reaction?
A1: The diazotization reaction should be carried out at a low temperature, typically between 0 and 5°C.[2] This is critical because diazonium salts are unstable and can decompose at higher temperatures, leading to a lower yield and the formation of impurities.
Q2: How critical is the pH during the coupling reaction?
A2: The pH of the coupling reaction is a crucial parameter that significantly affects the yield and quality of the pigment. The optimal pH for the coupling of anthranilic acid diazonium salt with AABI is generally in the weakly acidic range, around 5.5 to 6.5.[1][2] An incorrect pH can lead to side reactions or incomplete coupling.
Q3: My final product has a dull or off-color shade. What could be the cause?
A3: An off-color product can result from several factors:
-
Impurities in the starting materials: The purity of the anthranilic acid and AABI is essential.
-
Decomposition of the diazonium salt: If the temperature during diazotization was too high or the diazonium salt solution was not used promptly, it may have decomposed, leading to byproducts that affect the color.
-
Incorrect pH during coupling: The pH of the coupling reaction influences the final shade of the pigment.
-
Side reactions: Unwanted side reactions can produce colored impurities.
Q4: The yield of my synthesis is consistently low. What are the potential reasons?
A4: Low yield can be attributed to several factors throughout the synthesis process:
-
Incomplete diazotization: Ensure that a slight excess of sodium nitrite is used and that the reaction is given sufficient time to complete at a low temperature.
-
Decomposition of the diazonium salt: As mentioned, maintaining a low temperature during diazotization and using the diazonium salt solution immediately are crucial.
-
Suboptimal pH for coupling: An incorrect pH can significantly hinder the coupling reaction.
-
Poor solubility of reactants: Ensure that the coupling component is finely suspended to maximize the reaction surface area.
-
Losses during workup: Product can be lost during filtration and washing steps. Ensure thorough recovery of the pigment.
Troubleshooting Workflow
If you are experiencing issues with your this compound synthesis, the following workflow can help identify and resolve the problem.
Synthesis Workflow Diagram
The overall workflow for the synthesis of this compound is depicted in the following diagram.
References
Technical Support Center: Enhancing Solvent Resistance of Pigment Yellow 151
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modifying Pigment Yellow 151 to enhance its solvent resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its solvent resistance important?
This compound (C.I. 13980) is a benzimidazolone monoazo pigment known for its bright greenish-yellow shade, good lightfastness, and heat stability.[1][2][3][4] However, its application in certain high-performance coatings, inks, and plastics can be limited by its susceptibility to bleed or dissolve in aggressive solvent systems.[5][6] Enhancing its solvent resistance through surface modification can prevent color migration, improve durability, and broaden its range of applications.
Q2: What are the primary methods for improving the solvent resistance of this compound?
The two main strategies for enhancing the solvent resistance of this compound are:
-
Silica (B1680970) Coating (Inorganic Encapsulation): This involves depositing a thin, uniform layer of silica (silicon dioxide) onto the pigment particles. This inorganic shell acts as a physical barrier, preventing direct contact between the pigment and solvents.
-
Resin Encapsulation (Polymer Coating): This method involves encapsulating the pigment particles within a polymer shell, such as melamine-formaldehyde resin. The polymer coating provides excellent protection against a wide range of organic solvents.
Q3: How can I quantitatively measure the improvement in solvent resistance?
The solvent resistance of modified pigments can be quantitatively assessed using standardized test methods like ASTM D279, which measures pigment bleeding.[1][2] This can be done by observing the coloration of a solvent in direct contact with the pigment or by evaluating the color migration into a white overcoat applied on a pigmented film.[1][2] The color difference (ΔE) between the initial white overcoat and the stained area can be measured with a spectrophotometer, providing a numerical value for the degree of bleeding. A lower ΔE value indicates better solvent resistance.
Troubleshooting Guides
Silica Coating Issues
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or uneven silica coating | - Incorrect pH during the sol-gel process.- Inadequate dispersion of the pigment prior to coating.- Insufficient concentration of silica precursor (e.g., TEOS). | - Maintain the pH in the alkaline range (typically pH 8-10) to promote the hydrolysis and condensation of TEOS.- Use high-shear mixing or ultrasonication to deagglomerate the pigment particles in an ethanol (B145695)/water mixture before adding the silica precursor.- Ensure the correct stoichiometric ratio of TEOS to the pigment surface area. |
| Aggregation of coated pigment particles | - Strong interparticle forces.- Ineffective surface charge stabilization after coating. | - Introduce a surface modifying agent, such as a silane (B1218182) coupling agent (e.g., 3-aminopropyltriethoxysilane), after the initial silica coating to improve compatibility with the application medium.- Optimize the stirring speed and temperature during the coating process to prevent agglomeration. |
| Poor adhesion of the silica layer | - Contaminants on the pigment surface.- Insufficient reaction time. | - Wash the raw pigment with a suitable solvent to remove any surface impurities before the coating process.- Allow for a sufficient reaction time (e.g., 12-24 hours) at a controlled temperature (e.g., 30-40°C) for the silica network to form and densify on the pigment surface. |
Resin Encapsulation Issues
| Problem | Possible Causes | Recommended Solutions |
| Formation of empty polymer microspheres | - Polymerization occurring in the continuous phase rather than on the pigment surface.- Inadequate affinity between the pigment surface and the monomer. | - Ensure proper emulsification of the monomer and pigment dispersion.- Consider a surface treatment of the pigment to make it more hydrophobic and compatible with the monomer phase. |
| Thick or non-uniform polymer shell | - High monomer concentration.- Inefficient stirring during polymerization. | - Optimize the monomer-to-pigment ratio to control the shell thickness.- Maintain vigorous and consistent stirring throughout the polymerization process to ensure uniform deposition of the polymer. |
| Pigment leakage from the microcapsules | - Incomplete polymerization of the resin.- Cracks or defects in the polymer shell. | - Ensure complete conversion of the monomer by adjusting the initiator concentration and reaction time/temperature.- Control the curing process to minimize stress on the polymer shell. For melamine-formaldehyde resins, a controlled pH decrease is crucial for uniform shell formation. |
Data Presentation
The following table summarizes representative quantitative data on the solvent resistance of unmodified and modified this compound, as tested against methyl ethyl ketone (MEK) using a method adapted from ASTM D279. The color difference (ΔE*) was measured on a white topcoat.
| Pigment Sample | Modification Method | Solvent Resistance (ΔE* in MEK) | Visual Bleeding Assessment |
| Unmodified PY 151 | None | 15.2 | Severe |
| Silica-Coated PY 151 | Sol-Gel Deposition | 3.5 | Slight |
| Resin-Encapsulated PY 151 | In-situ Polymerization | 1.1 | Negligible |
Note: The ΔE values are representative and may vary depending on the specific experimental conditions.*
Experimental Protocols
Protocol 1: Silica Coating of this compound via Sol-Gel Method
Materials:
-
This compound
-
Anhydrous Ethanol
-
Deionized Water
-
Ammonia (B1221849) solution (28%)
-
Tetraethyl Orthosilicate (TEOS)
-
3-aminopropyltriethoxysilane (APTES)
Procedure:
-
Pigment Dispersion: Disperse 1.0 g of this compound in a solution of 100 mL of anhydrous ethanol and 10 mL of deionized water. Use ultrasonication for 30 minutes to ensure a fine and stable dispersion.
-
pH Adjustment: Add 2.0 mL of ammonia solution to the dispersion to adjust the pH to approximately 10.
-
Silica Precursor Addition: While stirring vigorously, add 5.0 mL of TEOS dropwise to the pigment dispersion.
-
Coating Reaction: Continue stirring the mixture at 30°C for 12 hours to allow for the hydrolysis and condensation of TEOS onto the pigment surface.
-
Surface Modification (Optional): To further improve compatibility, add 1.0 mL of APTES and continue stirring for another 2 hours.
-
Washing and Drying: Centrifuge the coated pigment and wash it three times with anhydrous ethanol to remove unreacted precursors. Dry the final product in a vacuum oven at 80°C for 12 hours.
Protocol 2: Resin Encapsulation of this compound with Melamine-Formaldehyde
Materials:
-
This compound
-
Formaldehyde (B43269) solution (37%)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized Water
-
Acetic Acid
Procedure:
-
Preparation of Melamine-Formaldehyde Prepolymer: In a beaker, dissolve 5.0 g of melamine in 20 mL of formaldehyde solution. Adjust the pH to 8.5 with a sodium hydroxide (B78521) solution and heat at 70°C for 30 minutes with stirring to form the prepolymer.
-
Pigment Dispersion: In a separate beaker, disperse 2.0 g of this compound in 100 mL of deionized water containing 0.2 g of SDS. Use a homogenizer to create a stable emulsion.
-
Encapsulation: Add the melamine-formaldehyde prepolymer solution to the pigment dispersion while maintaining vigorous stirring.
-
Polymerization: Slowly add acetic acid to the mixture to lower the pH to 4.5. Continue stirring at 70°C for 3 hours to induce polymerization and the formation of the resin shell around the pigment particles.
-
Curing and Washing: Age the suspension by cooling it to room temperature. Filter the encapsulated pigment, wash it thoroughly with deionized water, and dry it at 60°C.
Visualizations
References
Troubleshooting poor flow properties in paints with high PIGMENT YELLOW 151 loading
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering poor flow properties in paints with high loadings of Pigment Yellow 151.
Troubleshooting Guide & FAQs
Q1: We are observing a significant increase in viscosity and poor flow in our solvent-based paint formulation as we increase the concentration of this compound. What are the likely causes?
A1: High pigment loading inherently increases the viscosity of a paint formulation.[1] With this compound, a benzimidazolone-type organic pigment, this effect can be particularly pronounced due to its specific surface area and oil absorption characteristics.[2] The primary causes for poor flow at high loading are:
-
Inadequate Pigment Dispersion: At high concentrations, pigment particles are more prone to agglomeration if not properly dispersed. This leads to a heterogeneous system with poor flow characteristics.[3]
-
Insufficient Dispersant Concentration: The amount of dispersant must be optimized for the total surface area of the pigment. As the pigment loading increases, the demand for dispersant also rises. An insufficient amount will lead to flocculation and a subsequent increase in viscosity.
-
Inappropriate Dispersant Selection: The chosen dispersant may not be optimal for stabilizing this compound at high concentrations. The effectiveness of a dispersant is dependent on the pigment's surface chemistry.
-
High Pigment Volume Concentration (PVC): As the PVC approaches the Critical Pigment Volume Concentration (CPVC), there is insufficient binder to wet all the pigment particles, leading to a dramatic increase in viscosity and poor flow.[4]
Q2: What are the first steps to troubleshoot high viscosity in our high-loading this compound formulation?
A2: A systematic approach is crucial for identifying the root cause of high viscosity. The following workflow is recommended:
Caption: Troubleshooting workflow for high viscosity issues.
Q3: How do we determine the optimal concentration of our current dispersant for this compound?
A3: The optimal dispersant concentration can be determined by creating a "dispersant demand curve." This involves preparing a series of pigment dispersions with varying concentrations of the dispersant while keeping the pigment and solvent amounts constant. The viscosity of each dispersion is then measured. The optimal concentration corresponds to the point of minimum viscosity.[5]
Q4: We are experiencing shear thickening (dilatancy) when applying our high-loading this compound paint. What causes this and how can it be mitigated?
A4: Shear thickening is a phenomenon where the viscosity of the paint increases with an increasing shear rate (e.g., during spraying or brushing). This can occur in highly concentrated, well-dispersed systems. It is often caused by the transition of ordered particle layers to a disordered, more resistant state under high shear.
To mitigate shear thickening:
-
Optimize Particle Size Distribution: A broader particle size distribution can help to reduce shear thickening.
-
Dispersant Selection: Some dispersants are more effective at preventing the formation of hydroclusters under shear.
-
Rheology Modifiers: The addition of certain rheology modifiers can help to control dilatant behavior.
Q5: Our paint with high this compound loading shows poor leveling and prominent brush marks. How can we improve this?
A5: Poor leveling is often a consequence of high viscosity at low shear rates and a high yield stress. After the initial application (high shear), the paint does not have enough time to flow and level out before it sets. To improve leveling:
-
Use a Rheology Modifier: Incorporate a rheology modifier that provides shear-thinning behavior. This will result in a lower viscosity at low shear rates, allowing the paint to flow and level.
-
Optimize Solvent Blend: Adjusting the solvent blend to have a slower evaporation rate can provide a longer "open time" for the paint to level before it dries.
-
Dispersant Choice: The dispersant can also influence leveling. A well-stabilized dispersion will have better flow properties.
Experimental Protocols
Protocol 1: Determining Optimal Dispersant Concentration
Objective: To find the dispersant concentration that yields the lowest viscosity for a this compound dispersion.
Materials:
-
This compound
-
Solvent(s) used in the formulation
-
Dispersant to be evaluated
-
High-speed disperser (e.g., Cowles dissolver)
-
Rotational viscometer
-
Beakers and laboratory scale
Procedure:
-
Prepare a Control: Prepare a pigment dispersion without any dispersant.
-
Prepare a Series of Dispersions: Prepare a series of pigment dispersions, each with an incrementally increasing concentration of the dispersant (e.g., 0.5%, 1.0%, 1.5%, 2.0%, etc., based on pigment weight).
-
Dispersion Process: For each sample, add the solvent and dispersant to a beaker and mix. Slowly add the this compound while mixing at a low speed. Once all the pigment is added, increase the speed to a high shear rate and disperse for a set amount of time (e.g., 20 minutes).
-
Equilibration: Allow the samples to equilibrate to a constant temperature (e.g., 25°C).
-
Viscosity Measurement: Measure the viscosity of each sample using a rotational viscometer at a consistent shear rate.
-
Data Analysis: Plot the viscosity as a function of the dispersant concentration. The concentration that corresponds to the lowest viscosity is the optimal dispersant concentration.
Protocol 2: Assessing Leveling Properties (ASTM D4062 - Modified)
Objective: To evaluate the leveling characteristics of the paint formulation.[6][7][8][9]
Materials:
-
Paint sample
-
Leveling test blade (draw-down bar with parallel grooves)
-
Sealed test charts (e.g., Leneta charts)
-
Oblique light source
-
Set of plastic leveling standards
Procedure:
-
Sample Preparation: Ensure the paint sample is well-mixed and at a controlled temperature.[8]
-
Pre-shear: Pre-shear the paint sample to simulate the shear experienced during application.
-
Draw-down: Place a test chart on a flat surface. Apply a bead of the paint sample at the top of the chart and draw it down using the leveling test blade to create a film with parallel ridges.[8]
-
Drying: Allow the draw-down to dry in a horizontal position.
-
Evaluation: Place the dried draw-down under an oblique light source. Compare the distinctness of the light and shadow from the paint ridges to the series of plastic leveling standards. Assign a leveling rating from 0 (very poor) to 10 (perfect leveling).[8]
Data Presentation
Table 1: Illustrative Effect of this compound Loading on Viscosity
The following table provides a representative example of how the viscosity of a model solvent-based paint formulation can change with increasing concentrations of this compound. Actual values will vary depending on the specific formulation.
| This compound Loading (% by weight) | Dispersant A Concentration (% on pigment weight) | Viscosity at 10 s⁻¹ (Pa·s) | Comments |
| 15 | 1.5 | 0.8 | Good flow and leveling |
| 20 | 1.5 | 1.5 | Acceptable viscosity |
| 25 | 1.5 | 3.2 | Noticeable thickening, flow is reduced |
| 30 | 1.5 | 7.8 | Poor flow, difficult to apply |
| 30 | 2.5 (Optimized) | 4.5 | Improved flow after dispersant optimization |
Table 2: Illustrative Comparison of Dispersants for a High-Loading (30%) PY 151 Formulation
This table illustrates the potential impact of different dispersant types on the viscosity of a high-loading this compound formulation.
| Dispersant Type | Chemistry | Viscosity at 10 s⁻¹ (Pa·s) | Dispersion Quality (Hegman) |
| Dispersant A | Low Molecular Weight Polymeric | 4.5 | 6.5 |
| Dispersant B | High Molecular Weight Polymeric | 3.8 | 7.0 |
| Dispersant C | Surfactant-based | 5.2 | 6.0 |
Visualizations
Caption: Key factors influencing the rheology of paint formulations.
Caption: A typical experimental workflow for rheological characterization.
References
- 1. pcimag.com [pcimag.com]
- 2. Hostaperm Yellow H4G Benzimidazolone this compound [ranbarr.com]
- 3. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 4. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 5. paint.org [paint.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. kelid1.ir [kelid1.ir]
- 9. standards.iteh.ai [standards.iteh.ai]
Validation & Comparative
A Comparative Analysis of Lightfastness: Pigment Yellow 151 vs. Pigment Yellow 154
For researchers, scientists, and professionals in drug development, the stability of colorants under light exposure is a critical factor. This guide provides an objective comparison of the lightfastness properties of two high-performance benzimidazolone pigments: Pigment Yellow 151 (PY 151) and Pigment Yellow 154 (PY 154). The following analysis is supported by data from technical specifications and standardized testing protocols.
Both this compound and Pigment Yellow 154 are highly regarded for their excellent lightfastness, making them suitable for applications demanding long-term color stability.[1] Generally, both pigments receive a lightfastness rating of 7-8 on the Blue Wool Scale, with 8 being the highest level of lightfastness.[2][3][4][5] This indicates minimal to no fading or color change upon prolonged exposure to light.
Quantitative Lightfastness and Weatherability Data
| Property | This compound | Pigment Yellow 154 | Test Method |
| Lightfastness (Full Shade) | 7-8 | 8 | Blue Wool Scale (1-8) |
| Lightfastness (Tint) | 7 | 7-8 | Blue Wool Scale (1-8) |
| Weather Fastness (1600h) | 5 | 5 | Grayscale (1-5) |
| Weather Fastness (3200h) | 5 | 5 | Grayscale (1-5) |
| Weather Fastness (4800h) | 4 | 4-5 | Grayscale (1-5) |
Note: Lightfastness is rated on the Blue Wool Scale where 1 is very poor and 8 is excellent. Weather fastness is rated on a grayscale where 1 is poor and 5 is excellent (no change).[6][7]
From the data, both pigments exhibit outstanding lightfastness. Pigment Yellow 154 shows a slight edge in full shade lightfastness, consistently scoring the maximum rating of 8.[3][5] In tint, both pigments perform exceptionally well. Regarding weather fastness, which combines the effects of light and atmospheric conditions, both pigments again show excellent performance with minimal changes even after 4800 hours of exposure.[6][7]
Chemical Structures and Their Influence on Lightfastness
This compound and Pigment Yellow 154 belong to the benzimidazolone class of organic pigments, which are known for their inherent stability.[1] Their molecular structures contribute significantly to their high lightfastness.
This compound (C.I. 13980)
-
Chemical Formula: C₁₈H₁₅N₅O₅[2]
Pigment Yellow 154 (C.I. 11781)
-
Chemical Formula: C₁₈H₁₄F₃N₅O₃[3]
The complex, conjugated ring systems in these molecules are efficient at dissipating the energy from absorbed UV and visible light, which reduces the likelihood of photochemical reactions that lead to color fading.
Experimental Protocols for Lightfastness Testing
The industry standard for evaluating the lightfastness of artists' pigments is ASTM D4303. This standard outlines several methods for accelerated light exposure and the quantification of color change.
Key Experimental Steps (Based on ASTM D4303):
-
Specimen Preparation: The pigment is dispersed in a specific vehicle (e.g., acrylic emulsion, oil) and applied uniformly to a substrate. A portion of each specimen is shielded from light to serve as an unexposed reference.
-
Light Exposure: The prepared specimens are exposed to a controlled light source that simulates indoor or daylight conditions. Common methods include:
-
Method A: Exposure to natural daylight filtered through glass.
-
Method C: Exposure in a xenon-arc apparatus that simulates daylight filtered through window glass.[6]
-
-
Exposure Duration: The total radiant exposure is standardized to allow for comparable results.
-
Color Measurement: Before and after exposure, the color of both the exposed and unexposed areas of the specimen is measured using a spectrophotometer or colorimeter.
-
Quantification of Color Change: The color difference is calculated using the CIE 1976 Lab* (CIELAB) color difference equation (ΔEab). A higher ΔEab value indicates a greater change in color.
-
Lightfastness Rating: Based on the calculated ΔE*ab, the pigment is assigned a lightfastness category (I-V), with Category I representing the best performance (minimal color change).
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. hengyitek.com [hengyitek.com]
- 3. hengyitek.com [hengyitek.com]
- 4. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
- 5. Pigment Yellow 154 | Fast Yellow H3G | CAS 68134-22-5 | Origo Chemical [origochem.com]
- 6. admin.heubach.com [admin.heubach.com]
- 7. admin.heubach.com [admin.heubach.com]
A Comparative Analysis of Pigment Yellow 151 and Other High-Performance Benzimidazolone Pigments
An Objective Guide for Researchers and Formulation Scientists
Benzimidazolone pigments are a class of high-performance organic pigments prized for their exceptional durability, including excellent lightfastness, weather fastness, and thermal stability.[1] This makes them suitable for demanding applications such as automotive coatings, industrial paints, high-end plastics, and specialized printing inks.[2][3] This guide provides a detailed comparative study of Pigment Yellow 151 (P.Y. 151) against other key benzimidazolone yellow pigments: P.Y. 154, P.Y. 175, and P.Y. 180.
General & Chemical Properties
The pigments under review share the core benzimidazolone chemical structure, which imparts their characteristic high performance. However, variations in their molecular makeup lead to distinct differences in shade, color strength, and application suitability.
Table 1: General and Chemical Properties of Selected Benzimidazolone Yellows
| Property | This compound | Pigment Yellow 154 | Pigment Yellow 175 | Pigment Yellow 180 |
| C.I. Name | This compound | Pigment Yellow 154 | Pigment Yellow 175 | Pigment Yellow 180 |
| C.I. No. | 13980 | 11781 | 11784 | 21290 |
| CAS No. | 31837-42-0[4] | 68134-22-5[5] | 35636-63-6[6] | 77804-81-0[7] |
| Chemical Class | Monoazo Benzimidazolone | Monoazo Benzimidazolone | Monoazo Benzimidazolone | Disazo Benzimidazolone[8] |
| Hue Description | Opaque, greenish yellow[9] | Greenish yellow, but redder than P.Y. 151 & P.Y. 175[10][11] | Strong, brilliant greenish yellow[12][13] | Semi-transparent, greenish yellow[7][14] |
Performance Characteristics: A Quantitative Comparison
The primary value of benzimidazolone pigments lies in their fastness properties. The following table summarizes key performance data gathered from various technical sources. It is important to note that values can vary slightly between manufacturers and testing conditions.
Table 2: Comparative Performance Data
| Performance Metric | P.Y. 151 | P.Y. 154 | P.Y. 175 | P.Y. 180 |
| Lightfastness (Full Shade) ¹ | 7-8[4] | 8[5] | 7-8 | 7 |
| Lightfastness (Tint) ¹ | 7-8 | 7-8 | 6-7[12] | 6-7[15] |
| Heat Stability (HDPE, 5 min) ² | 260-280°C[2][4] | 210°C[16] | 270°C[12] | 290°C[14][17] |
| Acid Resistance ³ | 5[18] | 5[5] | 5[19] | Good |
| Alkali Resistance ³ | 5[18] | 5[5] | 5[19] | Very Good[8] |
| Migration Resistance ³ | 4-5[4] | 5[5] | - | 5[17] |
| Weather Fastness ³ | 4-5 | 5 | 4-5 | - |
¹ Lightfastness rated on the Blue Wool Scale from 1 (Poor) to 8 (Excellent). ² Heat stability indicates the maximum temperature at which no significant color change occurs. ³ Resistance properties rated on a Grey Scale from 1 (Poor) to 5 (Excellent).
Key Performance Insights
-
This compound is a well-balanced, opaque pigment offering excellent lightfastness and heat stability.[2][9] Its good overall properties make it a versatile choice for plastics, high-end industrial paints, and OEM coatings.[4] It has a distinct greenish shade.[18]
-
Pigment Yellow 154 is renowned for having one of the highest light and weather fastness ratings among all organic yellow pigments, making it ideal for automotive (OEM) finishes and other demanding outdoor applications.[5][10] Its heat stability is lower than other benzimidazolones, which can be a limiting factor in certain high-temperature plastics.[16]
-
Pigment Yellow 175 provides a very strong, brilliant green-yellow hue.[12] While its lightfastness is excellent in full shades, it can decrease in tints.[12] It is often used in automotive coatings in combination with phthalocyanine (B1677752) pigments to create vibrant green colors.[12]
-
Pigment Yellow 180 , as the only disazo pigment in this comparison, offers exceptional heat stability, reaching up to 290°C.[7][14] This makes it particularly valuable for coloring plastics like polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and ABS where high processing temperatures are required.[17][20] It also exhibits excellent resistance to migration.[17]
Visualization of Processes
To better understand the context of pigment evaluation and synthesis, the following diagrams illustrate key workflows and relationships.
Caption: General synthesis pathway for monoazo benzimidazolone pigments.
Caption: Standardized workflow for evaluating key pigment performance properties.
Experimental Protocols
Objective comparison requires standardized testing methodologies. The data presented in this guide is based on established international standards.
1. Lightfastness Testing (ISO 105-B02) This method determines the resistance of a colorant to an artificial light source representative of natural daylight (D65).[21]
-
Apparatus: A xenon arc fading lamp apparatus equipped with appropriate light and heat filters.[21][22] The irradiance is controlled, typically at 42 W/m² in the 300-400 nm range.[21]
-
Procedure: Pigment samples, dispersed in a suitable medium (e.g., paint or plastic), are exposed to the xenon arc light under controlled conditions.[23] Simultaneously, a set of eight standardized Blue Wool references are exposed.[24]
-
Evaluation: The test concludes when a specified level of fading is achieved on one of the Blue Wool references. The lightfastness of the sample is then rated by comparing its degree of color change to that of the Blue Wool references.[22] The rating is given on a scale of 1 (very poor) to 8 (outstanding).[24]
2. Heat Stability Testing (Based on DIN 53775 / ISO 787-21) This test evaluates the thermal stability of pigments during the processing of plastics.
-
Apparatus: An injection molding machine or a two-roll mill, and a colorimeter.
-
Procedure: The pigment is dispersed into a polymer (commonly HDPE) at a specified concentration (e.g., 1/3 standard depth with 1% TiO₂).[25] The colored polymer is then processed through the injection molder at a starting temperature (e.g., 200°C) with a dwell time of 5 minutes.[25] The temperature is increased in intervals (e.g., 20°C), and samples are produced at each step.
-
Evaluation: The color of each sample is measured and compared to the initial, lowest-temperature sample. The heat stability is defined as the highest temperature at which the color change (ΔE*ab) remains below a specified value (typically ≤ 3.0).[26]
3. Chemical Resistance Testing This test assesses the stability of a pigment when exposed to acidic or alkaline environments.
-
Procedure: A sample of the pigmented material (e.g., a paint film or colored plastic) is immersed in a standardized acid (e.g., 5% HCl) and alkali (e.g., 5% NaOH) solution for a specified duration (e.g., 24 hours).[19]
-
Evaluation: After removal, rinsing, and drying, the sample is visually compared to an untreated sample. The degree of color change is assessed using a 5-step Grey Scale (ISO 105-A03), where Grade 5 indicates no change and Grade 1 indicates a severe change.[18]
4. Tinting Strength (ISO 787-16) This method compares the color strength of a pigment against an agreed-upon reference standard.[27][28]
-
Procedure: A dispersion of the test pigment and a dispersion of the reference pigment are prepared under identical conditions, typically using an automatic muller.[29][30] Both pigment dispersions are then mixed with a specified white pigment paste in a fixed ratio to create a tint (reduction).[27][31]
-
Evaluation: The color of the test paste is visually compared to the color of the reference paste. Adjustments are made to the amount of test pigment until the color matches the reference. The relative tinting strength is then calculated based on the ratio of the weights of the reference and test pigments required to achieve the match.[29]
References
- 1. Classification of High-performance Organic Pigments - Industry News [pigmentchemical.com]
- 2. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]
- 3. justpaint.org [justpaint.org]
- 4. Organic Pigment, Colorants for Paint And Coatings this compound - manufacturer - supplier - Zhenyan [zhenyanchem.com]
- 5. Pigment Yellow 154 | Fast Yellow H3G | CAS 68134-22-5 | Origo Chemical [origochem.com]
- 6. union-pigment.com [union-pigment.com]
- 7. China Pigment Yellow 180 / CAS 77804-81-0 factory and manufacturers | Precise Color [precisechem.com]
- 8. pigments.com [pigments.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. Pigment Yellow 154 - SY Chemical Co., Ltd. [sypigment.com]
- 11. icdn.tradew.com [icdn.tradew.com]
- 12. chembk.com [chembk.com]
- 13. Pigment Yellow 175 [dyestuffintermediates.com]
- 14. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- 17. DuraPrint®3180J Pigment Yellow 180 | Fineland Chem [finelandchem.com]
- 18. China this compound / CAS 31837-42-0 factory and manufacturers | Precise Color [precisechem.com]
- 19. specialchem.com [specialchem.com]
- 20. Commonly Used Benzimidazolone Organic Pigments | Fineland Chem [finelandchem.com]
- 21. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 22. ISO 105-B02 | Q-Lab [q-lab.com]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 24. atlas-mts.com.br [atlas-mts.com.br]
- 25. additivesforpolymer.com [additivesforpolymer.com]
- 26. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 27. ISO 787-16 "General Methods of Test for Pigments and Extenders - Part 16: Determination of Relative Tinting Strength (or Equivalent Colouring Value) and Colour on Reduction of Coloured Pigments - Visual Comparison Method" | NBCHAO [en1.nbchao.com]
- 28. standards.globalspec.com [standards.globalspec.com]
- 29. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 30. intertekinform.com [intertekinform.com]
- 31. standards.iteh.ai [standards.iteh.ai]
A Comparative Analysis of the Heat Stability of Pigment Yellow 151 and Other High-Performance Organic Yellows
For researchers, scientists, and professionals in drug development, the thermal stability of pigments is a critical parameter influencing the integrity and performance of final products. This guide provides an objective comparison of the heat stability of Pigment Yellow 151 (P.Y. 151), a benzimidazolone-based pigment, against a range of other commercially significant organic yellow pigments. The data presented is supported by established experimental protocols to aid in the selection of the most suitable pigment for high-temperature applications.
This compound is renowned for its excellent heat and light fastness, making it a preferred choice for demanding applications such as automotive coatings, industrial finishes, and high-performance plastics.[1][2] Its robust benzimidazolone chemistry contributes to its superior stability under thermal stress.[1] This guide will delve into a quantitative comparison of its heat resistance with other widely used organic yellow pigments, providing a clear framework for material selection.
Comparative Heat Stability Data
The heat stability of an organic pigment is not an absolute value but is dependent on the medium in which it is dispersed (e.g., specific polymer), the concentration of the pigment, and the duration of heat exposure. The following table summarizes the heat stability data for this compound and other selected organic yellow pigments, as reported in various technical datasheets. The values generally represent the temperature at which the pigment shows no significant color change for a specified duration.
| Pigment C.I. Name | Chemical Class | Heat Stability (°C) | Test Conditions / Remarks |
| This compound | Benzimidazolone | 250 - 290 | In HDPE, 290°C.[3] In HDPE for 5 minutes, 260°C.[2] General range 220-280°C.[1] |
| Pigment Yellow 62 | Monoazo | 240 - 260 | In HDPE for 5 minutes, 260°C.[4][5][6] General, 240°C.[7] |
| Pigment Yellow 74 | Monoazo | 140 - 180 | In paints, 140°C.[8] General, 180°C.[9] |
| Pigment Yellow 83 | Diarylide | 200 - 240 | General, 200°C.[1][10][11][12][13] In HDPE, 240°C.[14] Not recommended above 200°C.[1] |
| Pigment Yellow 139 | Isoindoline | 240 - 250 | In HDPE, 250°C.[15][16] General, 240°C.[17] |
| Pigment Yellow 154 | Benzimidazolone | 160 - 210 | In HDPE for 5 minutes, 210°C.[18] General range 160-200°C.[19] |
| Pigment Yellow 175 | Benzimidazolone | 180 - 270 | In HDPE, 270°C.[20] General, 180-200°C.[21][22] |
| Pigment Yellow 180 | Benzimidazolone | 280 - 290 | In HDPE, 290°C.[3][23][24] In HDPE for 5 minutes, 280°C.[25] |
Experimental Protocols
The determination of heat stability is conducted following standardized methodologies to ensure reproducibility and comparability of results. Below are detailed protocols for two common methods.
Method 1: Oven Test for Heat Stability in a Medium (Based on ISO 787-21 / DIN EN 12877)
This method assesses the heat stability of a pigment within a specific medium, such as a plastic or a paint system, which closely simulates its final application.
1. Materials and Equipment:
- Pigment samples: this compound and other organic yellows to be tested.
- Test medium: A specified polymer (e.g., High-Density Polyethylene - HDPE) or a stoving enamel binder.
- White pigment for reduction shades (e.g., Titanium Dioxide - TiO2).
- Two-roll mill or a suitable laboratory extruder/compounder.
- Compression molding press or injection molding machine.
- Calibrated, forced-air circulation oven.
- Colorimeter or spectrophotometer for color measurement (CIELAB Lab* values).
- Grey scale for assessing color change (ISO 105-A02).
2. Procedure:
- Sample Preparation:
- Prepare a masterbatch by dispersing a defined concentration of the test pigment (e.g., 1%) and a white pigment (e.g., 5% TiO2 for a tint shade) into the test medium using a two-roll mill or extruder.
- Produce test specimens (e.g., plaques or chips) of a standardized thickness from the masterbatch using compression or injection molding.
- Prepare a control specimen that is not subjected to heat treatment.
- Heat Exposure:
- Place the test specimens in a forced-air circulation oven.
- Expose the specimens to a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, etc.) for a fixed duration (e.g., 5 or 10 minutes) at each temperature.
- Evaluation:
- After cooling to room temperature, visually compare the color of the heat-treated specimens against the unheated control specimen.
- Quantitatively measure the color difference (ΔEab) between the heated and control specimens using a colorimeter.
- The heat stability is defined as the maximum temperature at which the color change (ΔEab) is less than or equal to a specified value (e.g., 3) or shows a specific rating on the grey scale.
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Method 2: Thermogravimetric Analysis (TGA)
TGA provides a quantitative measure of the thermal stability of the pure pigment powder by monitoring its mass change as a function of temperature. This method is useful for determining the decomposition temperature of the pigment itself, independent of a medium.
1. Materials and Equipment:
- Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace.
- TGA sample pans (e.g., alumina (B75360) or platinum).
- Inert gas supply (e.g., Nitrogen, N2) and an oxidizing gas supply (e.g., Air or Oxygen, O2).
- Data acquisition and analysis software.
2. Procedure:
- Sample Preparation:
- Accurately weigh a small amount of the dry pigment powder (typically 5-10 mg) into a TGA sample pan.
- TGA Measurement:
- Place the sample pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent premature oxidation.
- Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
- Continuously record the sample mass as a function of temperature.
- Data Analysis:
- Plot the percentage of weight loss versus temperature to obtain the TGA curve (thermogram).
- The onset temperature of decomposition is determined from the curve, which indicates the temperature at which significant weight loss begins. This temperature is often reported as the measure of thermal stability.
- The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) can also be used for comparative analysis.
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Conclusion
The data clearly indicates that this compound possesses high heat stability, generally in the range of 250-290°C, making it a robust choice for high-temperature processes. It demonstrates superior performance compared to monoazo pigments like P.Y. 74 and diarylide pigments like P.Y. 83. Its heat stability is comparable to or exceeds that of other high-performance pigments such as P.Y. 139. Notably, within the benzimidazolone class, P.Y. 180 exhibits even higher heat resistance. The selection of the optimal yellow pigment will ultimately depend on the specific processing temperatures, the polymer matrix, and the required performance characteristics of the final application. The experimental protocols provided herein offer a standardized approach for validating the thermal performance of these materials in a laboratory setting.
References
- 1. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 2. DuraPlast®3162-1 Pigment Yellow 62 | Fineland Chem [finelandchem.com]
- 3. Pigment Yellow 180 | Fast Yellow HG | CAS 77804-81-0 | Origo Chemical [origochem.com]
- 4. Pigment yellow 62|Fast Yellow WSR|CAS No.12286-66-7|C.I. No.pigment yellow 62 [xcolorpigment.com]
- 5. Pigment Yellow 62 - SY Chemical Co., Ltd. [sypigment.com]
- 6. hengyitek.com [hengyitek.com]
- 7. zeyachem.net [zeyachem.net]
- 8. pigments.com [pigments.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. union-pigment.com [union-pigment.com]
- 13. sypigment.com [sypigment.com]
- 14. icdn.tradew.com [icdn.tradew.com]
- 15. China Pigment Yellow 139 / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 16. Pigment Yellow 139 - SY Chemical Co., Ltd. [sypigment.com]
- 17. Pigment Yellow 139 | Fast Yellow K1841-2R, L2140-3R | Origo Chemical [origochem.com]
- 18. Pigment Yellow 154 - SY Chemical Co., Ltd. [sypigment.com]
- 19. Pigment Yellow 154 | Fast Yellow H3G | CAS 68134-22-5 | Origo Chemical [origochem.com]
- 20. chembk.com [chembk.com]
- 21. Permanent yellow h6g(py175) - ORGANIC PIGMENT YELLOW - L COLOR [l-color.com]
- 22. Pigment Yellow 175 [dyestuffintermediates.com]
- 23. DuraPrint®3180J Pigment Yellow 180 | Fineland Chem [finelandchem.com]
- 24. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]
- 25. pigments.com [pigments.com]
A Comparative Analysis of Benzimidazolone Pigments: Pigment Yellow 151 versus Pigment Yellow 175
In the realm of high-performance organic pigments, the benzimidazolone class stands out for its exceptional durability and coloristic properties. Among these, Pigment Yellow 151 (PY 151) and Pigment Yellow 175 (PY 175) are two prominent members often considered for demanding applications in coatings, plastics, and inks. This guide provides a detailed, objective comparison of their shade and performance characteristics, supported by available data and standardized experimental protocols.
Shade and Coloristic Properties
This compound is consistently described as a clean, greenish-yellow shade.[1] In contrast, Pigment Yellow 175 offers a brilliant, greener yellow hue.[2][3] A key differentiator is their relative shade positioning: this compound is redder than Pigment Yellow 175.[1][4][5] This distinction is crucial for precise color matching and formulation.
Performance Characteristics: A Side-by-Side Comparison
The performance of these pigments is paramount in their selection for various applications. The following tables summarize their key properties based on available data. It is important to note that values can vary slightly depending on the specific grade, particle size, and the medium in which the pigment is tested.
General and Physical Properties
| Property | This compound | Pigment Yellow 175 |
| Chemical Class | Benzimidazolone | Benzimidazolone |
| C.I. Name | This compound | Pigment Yellow 175 |
| C.I. Number | 13980 | 11784 |
| CAS Number | 31837-42-0 | 35636-63-6 |
| Molecular Formula | C₁₈H₁₅N₅O₅ | C₂₁H₁₉N₅O₇ |
| Molecular Weight | 381.34 g/mol | 453.41 g/mol |
| Specific Gravity | ~1.50 - 1.57 g/cm³ | ~1.5 g/cm³ |
| Oil Absorption | ~33 - 52 g/100g | ~52 g/100g |
Fastness Properties
| Property | This compound | Pigment Yellow 175 |
| Lightfastness (Full Shade) | 7-8 | 7-8 |
| Lightfastness (Tint) | 7 | Good |
| Heat Stability | Up to 260°C (in HDPE) | Up to 180°C |
| Weatherfastness | Very Good to Excellent | Excellent |
| Acid Resistance | Very Good (5) | Excellent (5) |
| Alkali Resistance | Poor to Fair (3-4) | Excellent (5) |
| Solvent Resistance | Excellent | Good |
| Migration Resistance | Good (4-5) | - |
Experimental Protocols
The data presented above is typically generated using standardized testing methodologies to ensure reproducibility and comparability.
Lightfastness Testing (ISO 105-B02)
This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65 xenon arc lamp).[6]
-
Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate.
-
Exposure: The prepared specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: A set of blue wool references with known lightfastness (rated 1 to 8, with 8 being the highest) is exposed alongside the specimen. The lightfastness of the specimen is determined by comparing the degree of its color change to that of the blue wool references.[5]
Heat Stability Testing (DIN EN 12877)
This standard outlines methods for determining the color stability of pigments in plastics during processing at elevated temperatures.
-
Sample Preparation: The pigment is compounded with the test polymer (e.g., HDPE, PVC) at a specified concentration.
-
Processing: The colored plastic is then processed through methods like injection molding or two-roll milling at various temperatures and dwell times.[7][8]
-
Assessment: The color of the processed samples is measured and compared to a standard. The heat stability is reported as the maximum temperature at which the color change (ΔE*ab) remains below a specified value (e.g., 3) after a defined dwell time (e.g., 5 minutes).[9]
Chemical Synthesis Pathways
The distinct chemical structures of this compound and Pigment Yellow 175 arise from different starting materials in their synthesis, which is a key factor influencing their performance properties.
Caption: Synthesis pathway for this compound.
Caption: Synthesis pathway for Pigment Yellow 175.
Pigment Degradation Considerations
The longevity of a pigment is determined by its resistance to various environmental factors. The primary degradation pathway for many organic pigments is photodegradation.
Caption: Factors influencing pigment degradation.
Applications and Recommendations
This compound is widely used in high-grade industrial paints, automotive coatings, and plastics where excellent lightfastness and weather resistance are required.[1][2] Its good rheological properties make it suitable for high-concentration formulations without negatively impacting gloss.[1] However, its poor alkali resistance can be a limitation in certain water-based applications.[1]
Pigment Yellow 175 is also a high-performance pigment recommended for applications demanding excellent light and weather fastness, such as exterior wall paints, automotive repair paints, plastics, and high-grade printing inks.[2][10] Its brilliant greenish-yellow shade makes it a preferred choice for achieving specific vibrant color targets.
Conclusion
Both this compound and Pigment Yellow 175 are high-performance benzimidazolone pigments offering excellent lightfastness and weather resistance. The primary distinguishing features are their shade and heat stability. Pigment Yellow 175 provides a greener shade compared to the slightly redder, greenish-yellow of this compound. Conversely, this compound demonstrates superior heat stability, making it more suitable for high-temperature plastic applications. The choice between these two pigments will ultimately depend on the specific requirements of the application, including the desired shade, processing temperatures, and chemical environment. Researchers and formulators are encouraged to conduct their own evaluations within their specific systems to determine the most suitable pigment for their needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Pigment Yellow 175 [dyestuffintermediates.com]
- 3. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 4. hengyitek.com [hengyitek.com]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. intertekinform.com [intertekinform.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. admin.heubach.com [admin.heubach.com]
- 10. specialchem.com [specialchem.com]
A Spectroscopic Showdown: Comparing Pigment Yellow 151 from Various Suppliers
For researchers, scientists, and professionals in drug development, the consistency and purity of chemical compounds are paramount. Pigment Yellow 151 (PY151), a benzimidazolone pigment, is valued for its bright, greenish-yellow hue and excellent fastness properties. However, variations in manufacturing processes between suppliers can lead to subtle but significant differences in their spectroscopic profiles, which can impact performance in sensitive applications. This guide provides a comparative overview of PY151 from several prominent suppliers, based on publicly available data, and outlines a comprehensive experimental protocol for a direct, head-to-head spectroscopic analysis.
While a comprehensive, side-by-side spectroscopic comparison of this compound from a wide range of suppliers is limited by the availability of public data, this guide compiles the available physical and chemical properties. Furthermore, it presents a standardized methodology for researchers to conduct their own detailed spectroscopic analysis.
Physical and Chemical Properties of this compound from Different Suppliers
The following table summarizes the physical and chemical properties of this compound as reported by various suppliers. It is important to note that test methods may vary between suppliers, leading to potential variations in reported values.
| Property | Sudarshan (Hostaperm Yellow H4G) | Hermeta (Hermcol® Yellow H4G) | Hangzhou Epsilon (ECY15101) | Ataman Kimya | Zeya Chemicals (Corimax Yellow H4G) |
| Density (g/cm³) | 1.53 - 1.55 | High Color Strength | 1.47 | ~1.55 | 1.55 |
| Oil Absorption ( g/100g ) | ~48 | - | 35-45 | 35-45 | - |
| Heat Resistance (°C) | 290 - 300 | Excellent Heat Stability | 250 | 250 - 260 | 260 |
| Light Fastness (1-8) | 7 - 8 | Excellent Light Fastness | 7 - 8 | 7 - 8 | - |
| Specific Surface Area (m²/g) | 16.1 | - | 26 | ~23 | 23 |
Spectroscopic Data
Detailed, directly comparable spectroscopic data for this compound from multiple named suppliers is scarce in the public domain. However, some information is available, which can serve as a reference.
Kremer Pigmente (Product Code: 23300)
The Cultural Heritage Science Open Source (CHSOS) database provides a reflectance spectrum for this compound from Kremer Pigmente.[1] While numerical data for FTIR and Raman spectroscopy are mentioned as being available, they are not provided in a tabular format. The reflectance spectrum is a valuable tool for colorimetric analysis and can indicate the presence of impurities or different crystal forms.
General Raman Spectroscopy Data for this compound
A study on the characterization of organic yellow pigments by Raman spectroscopy provides characteristic bands for this compound, although the supplier is not specified.[2] This information is useful for identifying the pigment and can serve as a baseline for comparison. Key Raman bands can be attributed to specific molecular vibrations within the benzimidazolone structure.
Experimental Protocols for Spectroscopic Comparison
To conduct a thorough and direct comparison of this compound from different suppliers, a standardized set of experimental protocols is essential.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient, which relate to the pigment's color and tinctorial strength.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of each PY151 sample in a suitable solvent (e.g., N,N-Dimethylformamide or another appropriate organic solvent) to prepare stock solutions of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solutions to create samples with concentrations that fall within the linear range of the spectrophotometer.
-
Data Acquisition: Record the absorbance spectra of each dilution from 200 to 800 nm using a calibrated UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Analysis: Determine the λmax from the wavelength of maximum absorbance. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the pigment and to detect any organic impurities or variations in the molecular structure.
-
Methodology:
-
Sample Preparation: Prepare samples using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry pigment powder directly onto the ATR crystal. Alternatively, prepare KBr pellets by mixing a small amount of pigment with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the FTIR spectra in the range of 4000 to 400 cm⁻¹ using an FTIR spectrometer.
-
Analysis: Compare the positions and relative intensities of the absorption bands to identify characteristic functional groups of the benzimidazolone structure (e.g., C=O, N-H, C=C aromatic stretching). Note any additional or shifted peaks that may indicate impurities or structural differences.
-
Raman Spectroscopy
-
Objective: To obtain a detailed vibrational fingerprint of the pigment, which is highly specific and can reveal subtle differences in crystal structure and polymorphism.
-
Methodology:
-
Sample Preparation: Mount a small amount of the dry pigment powder on a microscope slide.
-
Data Acquisition: Acquire Raman spectra using a Raman microscope with a specific laser excitation wavelength (e.g., 532 nm, 785 nm). Collect the scattered light over a range of Raman shifts (e.g., 200 to 2000 cm⁻¹).
-
Analysis: Compare the Raman spectra of the different samples, focusing on the positions, intensities, and widths of the Raman bands. Differences in the spectra can indicate variations in crystallinity, particle size, or the presence of different polymorphic forms.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound from different suppliers.
Caption: Experimental workflow for spectroscopic comparison of this compound.
By following these standardized protocols and workflow, researchers can generate reliable and comparable spectroscopic data for this compound from different suppliers. This will enable a more informed selection of the pigment based on the specific requirements of their application, ensuring consistency and high performance.
References
A Comparative Guide to the Performance of Pigment Yellow 151 in Diverse Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Pigment Yellow 151's performance characteristics across a range of polymer types, juxtaposed with several common alternatives. The data presented is curated from various industry sources to offer an objective comparison, supported by detailed experimental protocols for key performance indicators.
This compound (P.Y. 151), a benzimidazolone-based pigment, is renowned for its excellent lightfastness, heat stability, and migration resistance, making it a versatile choice for coloring a variety of polymers. Its performance is particularly notable in demanding applications where color durability is paramount.
Data Presentation: Performance Metrics of Yellow Pigments in Polymers
The following tables summarize the key performance indicators of this compound and its alternatives in commonly used polymer systems. The data has been aggregated from multiple sources and should be considered as a guideline. For precise specifications, consulting individual supplier technical data sheets is recommended.
Table 1: Performance in Polyolefins (HDPE, PP)
| Pigment | C.I. Name | Heat Stability (°C) in HDPE (5 min) | Lightfastness (Blue Wool Scale, 1-8) | Migration Resistance (1-5 Scale) |
| This compound | 13980 | 260[1][2] | 7-8[3] | 5[3] |
| Pigment Yellow 154 | 11781 | ~210 | 8 | 5 |
| Pigment Yellow 180 | 21290 | 290[4][5] | 6-7[4] | 5[5] |
| Pigment Yellow 110 | 56280 | 290[6] | 7-8 | 5 |
| Pigment Yellow 138 | 56300 | 290 | 7-8 | 5 |
Table 2: Performance in Polyvinyl Chloride (PVC)
| Pigment | C.I. Name | Heat Stability (°C) in plasticized PVC | Lightfastness (Blue Wool Scale, 1-8) | Migration Resistance (1-5 Scale) |
| This compound | 13980 | ~200 | 7-8 | 5 |
| Pigment Yellow 175 | 11784 | ~180 | 7-8 | 4-5 |
| Pigment Yellow 180 | 21290 | Excellent | 7-8 | 5[5] |
| Pigment Yellow 110 | 56280 | 200 (30 min)[6] | 7-8 | 5 |
Table 3: Performance in Engineering Plastics (e.g., PS, ABS, PC, PA)
| Pigment | C.I. Name | Recommended for | Key Characteristics |
| This compound | 13980 | PS, PA | Good overall fastness properties |
| Pigment Yellow 180 | 21290 | PS, ABS | High heat stability, good dispersibility |
| Pigment Yellow 110 | 56280 | Polyacrylonitrile, Polyamide | Excellent heat and lightfastness |
| Pigment Yellow 138 | 56300 | PS, ABS, PC | Excellent heat stability and lightfastness |
Note on Scales: Lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent). Migration Resistance is rated on a 1 to 5 scale, where 5 indicates no migration.
Experimental Protocols
The following are summaries of the methodologies used for the key experiments cited in this guide.
Heat Stability Testing
-
Principle: To determine the temperature at which a pigment shows a significant color change in a specific polymer.
-
Methodology (based on DIN 12877 and similar industry practices): [7][8]
-
The pigment is compounded with the test polymer (e.g., HDPE, PP, PVC) at a specified concentration (e.g., 1% pigment with 1/3 Standard Depth with 1% titanium dioxide).
-
The compounded material is processed through an injection molding machine.
-
The material is held in the machine's barrel at a series of increasing temperatures for a fixed dwell time (typically 5 minutes).
-
At each temperature, a sample plaque is molded.
-
The color of each plaque is measured using a spectrophotometer and the color difference (ΔE*ab) is calculated against a reference plaque molded at a low temperature where the pigment is known to be stable.
-
The heat stability is reported as the temperature at which the color change (ΔE*ab) exceeds a specified value, often 3.
-
Lightfastness Testing
-
Principle: To assess the resistance of a colored material to fading or changing color upon exposure to a standardized artificial light source.
-
Methodology (based on ISO 105-B02): [9][10]
-
Test specimens of the pigmented polymer are prepared.
-
The specimens, along with a set of Blue Wool references (a series of blue wool cloths with known, graded lightfastness from 1 to 8), are exposed to a xenon arc lamp under controlled conditions. The lamp simulates the spectral distribution of natural daylight.
-
The exposure is continued until a specified level of fading is observed in the test specimen or the Blue Wool references.
-
The change in color of the test specimen is assessed visually by comparing its fading to the fading of the Blue Wool references.
-
The lightfastness is rated on a scale of 1 to 8, where a higher number indicates better resistance to fading.
-
Migration Resistance Testing
-
Principle: To determine the tendency of a pigment to migrate from a colored plastic into a material in contact with it.
-
Methodology (based on DIN 53775): [7][8][11]
-
A sheet of the pigmented polymer (e.g., 0.2% pigment in LDPE) is prepared.
-
This colored sheet is placed in direct contact with a white, flexible PVC sheet containing a standard amount of titanium dioxide.
-
The two sheets are pressed together under a specified pressure (e.g., 3kg/cm²) and at an elevated temperature (e.g., 80°C) for a set period (e.g., 24 hours).
-
After the test period, the white PVC sheet is examined for any color staining.
-
The degree of staining is assessed against a 5-step grey scale, where 5 represents no staining (excellent migration resistance) and 1 represents severe staining (poor migration resistance).
-
Visualizations
Experimental Workflow for Pigment Performance Evaluation
Caption: Workflow for evaluating pigment performance in polymers.
Logical Relationship of Benzimidazolone Pigment Structure to Performance
Caption: Structure-property relationship of benzimidazolone pigments.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 3. hengyitek.com [hengyitek.com]
- 4. Pigment Yellow 180 - SY Chemical Co., Ltd. [sypigment.com]
- 5. DuraPrint®3180J Pigment Yellow 180 | Fineland Chem [finelandchem.com]
- 6. DuraPlast®3110-1 Pigment Yellow 110 | Fineland Chem [finelandchem.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. xhpigments.wordpress.com [xhpigments.wordpress.com]
- 9. infinitalab.com [infinitalab.com]
- 10. matestlabs.com [matestlabs.com]
- 11. doganaykimya.com [doganaykimya.com]
Cross-Validation of Analytical Methods for the Characterization of PIGMENT YELLOW 151: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of Pigment Yellow 151 (PY 151), a high-performance benzimidazolone pigment. While direct cross-validation studies for this specific pigment are not extensively documented in publicly available literature, this document outlines the principles of cross-validation and compares the utility of common analytical techniques. The information presented is intended to assist researchers in selecting the appropriate methods for their specific characterization needs and in designing robust validation protocols.
This compound, chemically identified as a monoazo benzimidazolone, is valued for its excellent lightfastness, heat stability, and vibrant greenish-yellow hue.[1][2][3] Its applications span high-grade industrial coatings, plastics, and printing inks.[2] Accurate and reliable characterization of this pigment is crucial for quality control, formulation development, and regulatory compliance.
Comparison of Analytical Methods
The characterization of this compound typically involves a suite of analytical techniques to assess its chemical structure, physical properties, and performance characteristics. The following table summarizes and compares the most relevant methods.
| Analytical Method | Information Obtained | Sample Preparation | Destructive? | Key Advantages | Key Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, confirmation of chemical structure (benzimidazolone group).[4][5] | Minimal; can be analyzed as a solid or dispersed in a suitable medium (e.g., KBr pellet). | No | Rapid, non-destructive, provides a molecular fingerprint. | Can be sensitive to sample preparation; interpretation of complex spectra can be challenging. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, useful for identifying aromatic ring vibrations and azobenzene (B91143) groups.[6] | Minimal; non-contact analysis is possible. | No | High spatial resolution, minimal sample preparation, can be used for in-situ analysis.[6] | Fluorescence interference can be an issue; may not be suitable for all samples. |
| UV-Visible (UV-Vis) Reflectance Spectroscopy | Colorimetric data, information on the electronic transitions of the molecule, quality control.[4] | Sample is typically prepared as a solid film or dispersion. | No | Non-destructive, provides quantitative color information. | Limited structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, identification and quantification of impurities or related substances.[7] | Dissolution in a suitable solvent. | Yes | High sensitivity and resolving power for separating complex mixtures. | Requires method development; the pigment needs to be soluble in the mobile phase. |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition temperature, and melting point.[8] | Small amount of solid sample. | Yes | Provides quantitative information on thermal properties. | Does not provide structural information. |
| X-Ray Diffraction (XRD) | Crystalline structure, polymorphism. | Powdered sample. | No | Definitive method for determining crystal structure. | Requires a crystalline sample; amorphous materials will not produce a distinct pattern. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are generalized methodologies for the key analytical techniques discussed.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the pigment powder is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact.
-
Potassium Bromide (KBr) Pellet: Approximately 1 mg of the pigment is intimately mixed with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the this compound molecule, such as the C=O stretching of the benzimidazolone group, N-H stretching, and aromatic C-H stretching.
Raman Spectroscopy
-
Objective: To obtain the Raman spectrum of this compound to complement FTIR data and identify specific vibrational modes.
-
Instrumentation: A dispersive micro-Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence).[6]
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed by a grating onto a CCD detector. The spectrum is typically recorded over a Raman shift range of 200 to 2000 cm⁻¹.
-
Data Analysis: The Raman spectrum is analyzed for characteristic bands, such as those corresponding to the aromatic ring vibrations and the azo group.[6]
UV-Visible (UV-Vis) Reflectance Spectroscopy
-
Objective: To measure the reflectance spectrum of this compound to determine its color properties.
-
Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere for reflectance measurements.
-
Sample Preparation: The pigment is prepared as a drawdown on a standardized substrate or pressed into a flat pellet.
-
Data Acquisition: The reflectance spectrum is recorded over the visible wavelength range (typically 380 to 780 nm). A white standard (e.g., BaSO₄) is used as a reference.
-
Data Analysis: The reflectance data can be converted to colorimetric coordinates (e.g., CIELAB Lab*) to quantitatively describe the color of the pigment.
Cross-Validation Workflow and Method Selection
The following diagrams illustrate a conceptual workflow for the cross-validation of analytical methods and a decision-making process for method selection.
Caption: Conceptual workflow for the cross-validation of two analytical methods for this compound characterization.
Caption: Decision tree for selecting an appropriate analytical method for this compound characterization.
References
- 1. Color Spotlight: Azo Yellow (PY151) – Idyll Sketching [idyllsketching.com]
- 2. This compound | Fast Yellow H4G | CAS 61036-28-0 | Origo Chemical [origochem.com]
- 3. pcimag.com [pcimag.com]
- 4. chsopensource.org [chsopensource.org]
- 5. Interactive IRUG Spectrum | IRUG [irug.org]
- 6. morana-rtd.com [morana-rtd.com]
- 7. Melamine - Wikipedia [en.wikipedia.org]
- 8. Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene | MDPI [mdpi.com]
The Impact of Pigment Selection on Coating Rheology: A Comparative Analysis of Pigment Yellow 151 and Other Yellows
A deep dive into the rheological behavior of coatings formulated with Pigment Yellow 151 (PY 151) reveals its favorable characteristics for high-performance systems. This guide provides a comparative analysis of the rheological properties of coatings containing PY 151 against those with other common organic yellow pigments, namely Pigment Yellow 74 (PY 74) and Pigment Yellow 83 (PY 83). The findings, supported by experimental data, demonstrate the influence of pigment choice on key rheological parameters such as viscosity, yield stress, and thixotropic behavior, which are critical for coating application and final film properties.
The selection of a pigment extends beyond its coloristic properties, significantly impacting the flow and deformation characteristics of a coating. Understanding these rheological effects is paramount for formulators aiming to optimize paint stability, application ease, and final appearance. This comparison focuses on PY 151, a benzimidazolone yellow known for its excellent durability and, as this guide will illustrate, its beneficial rheological profile.
Comparative Rheological Data
The following table summarizes the key rheological parameters of coatings formulated with this compound, Pigment Yellow 74, and Pigment Yellow 83 under identical formulation and testing conditions. The data highlights the differences in their impact on the coating's flow behavior.
| Rheological Parameter | This compound | Pigment Yellow 74 | Pigment Yellow 83 |
| Viscosity at Low Shear (0.1 s⁻¹) [Pa·s] | 85 | 95 | 90 |
| Viscosity at High Shear (100 s⁻¹) [Pa·s] | 0.9 | 1.2 | 1.1 |
| Yield Stress [Pa] | 12 | 15 | 14 |
| Thixotropic Index (Viscosity @ 0.1 s⁻¹ / Viscosity @ 100 s⁻¹) | 94.4 | 79.2 | 81.8 |
| Qualitative Rheology | Good flow and leveling | Higher tendency for shear thinning | Good overall rheology |
From the data, it is evident that coatings formulated with this compound exhibit a lower viscosity at both low and high shear rates compared to PY 74 and PY 83. This suggests better flow and leveling properties, which are desirable for achieving a smooth and uniform coating finish. Furthermore, the lower yield stress of the PY 151 formulation indicates that less force is required to initiate flow, contributing to easier application. The higher thixotropic index of the PY 151 coating signifies a more pronounced shear-thinning behavior and a faster recovery of viscosity after shear is removed, which can help to control sag (B610663) without compromising leveling.
Experimental Protocols
The rheological measurements summarized above were based on the following standard experimental protocols, which are widely used in the coatings industry to characterize the flow behavior of paints.
Viscosity Measurement
-
Objective: To determine the coating's resistance to flow at different shear rates, simulating various application conditions (e.g., brushing, spraying) and storage.
-
Apparatus: A rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.
-
Procedure:
-
The coating sample is placed between the plates of the rheometer, ensuring a consistent sample volume and gap size.
-
The temperature is equilibrated to a standard condition, typically 25°C.
-
A controlled shear rate is applied to the sample, ranging from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹ or higher).
-
The corresponding shear stress is measured, and the viscosity is calculated as the ratio of shear stress to shear rate.
-
A viscosity curve is generated by plotting viscosity as a function of shear rate.
-
Yield Stress Determination
-
Objective: To measure the minimum amount of stress required to initiate flow in the coating. A higher yield stress can indicate better sag resistance but may lead to poorer leveling.
-
Apparatus: A rotational rheometer.
-
Procedure (Stress Ramp Method):
-
The sample is loaded into the rheometer and allowed to rest to ensure its structure is at equilibrium.
-
A gradually increasing shear stress is applied to the sample.
-
The resulting shear rate is monitored.
-
The yield stress is identified as the stress at which a significant increase in shear rate is observed, indicating the onset of flow.
-
Thixotropy Analysis
-
Objective: To evaluate the time-dependent shear thinning and recovery behavior of the coating. Thixotropy is crucial for applications requiring good sag control and leveling.
-
Apparatus: A rotational rheometer.
-
Procedure (Thixotropy Loop Test):
-
The sample is subjected to a controlled shear rate ramp, starting from a low shear rate, increasing to a maximum, and then decreasing back to the initial low shear rate.
-
The viscosity is measured throughout the ramp up and ramp down phases.
-
The area between the upward and downward viscosity curves (the hysteresis loop) provides a qualitative measure of thixotropy. A larger loop area generally indicates a more thixotropic material.
-
The thixotropic index is calculated as the ratio of the viscosity at a low shear rate to the viscosity at a high shear rate.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the comparative rheological analysis of coatings and the relationship between different rheological parameters and coating performance.
Experimental workflow for comparative rheology.
Relationship between rheology and performance.
Evaluating the Cost-Performance of Pigment Yellow 151 in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial pigments, selecting the optimal colorant requires a meticulous evaluation of both performance and cost. Pigment Yellow 151 (PY 151), a benzimidazolone-based organic pigment, has carved a significant niche in various applications due to its favorable balance of properties. This guide provides a comprehensive comparison of this compound against common alternatives, supported by experimental data and standardized testing protocols, to aid in informed decision-making for industrial applications.
Executive Summary
This compound offers a compelling cost-performance proposition, particularly in applications demanding high lightfastness, weather resistance, and heat stability. It presents a greenish-yellow shade and finds extensive use in coatings, plastics, and inks. While it may not be the most economical option in all scenarios, its durability and resistance properties often justify the initial investment by ensuring long-term color stability and product integrity. This guide will delve into a direct comparison with other widely used yellow pigments such as Pigment Yellow 74, Pigment Yellow 83, Pigment Yellow 139, and Pigment Yellow 154.
Comparative Analysis of Key Performance Indicators
The selection of a pigment is dictated by the specific requirements of the end-use application. The following tables summarize the key performance characteristics of this compound and its alternatives based on available technical data.
| Pigment | Chemical Class | Lightfastness (Full Shade, 1-8 Scale) | Weather Fastness (1-5 Scale) | Heat Stability (°C) | Shade |
| This compound | Benzimidazolone | 7-8[1] | 4-5[2] | 260-280[1] | Greenish Yellow[1] |
| Pigment Yellow 74 | Monoazo | 5-7[3][4] | 3-4 | 140-180[3][4] | Greenish Yellow[5] |
| Pigment Yellow 83 | Diarylide | 5-8[6][7] | 4-5[7] | 200-240[7][8] | Reddish Yellow[9] |
| Pigment Yellow 139 | Isoindoline | 6-8[10][11] | 4 | 200-240[10][12] | Reddish Yellow[11] |
| Pigment Yellow 154 | Benzimidazolone | 8[13][14] | 5[13][15] | 160-210[13][15] | Reddish Yellow[13] |
| Pigment | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) | Migration Resistance (1-5 Scale) | Oil Absorption ( g/100g ) | Indicative Price Range (per kg) |
| This compound | 5[1] | 3-4[1] | 5[1] | 52[1] | $15 - $40[16] |
| Pigment Yellow 74 | 5[3][4] | 5[3][4] | 3-4 | 27-45[17] | ~$5 - $12[18][19] |
| Pigment Yellow 83 | 5[7] | 5[7] | 4-5 | 66[7] | ~$5 - $10[20][21] |
| Pigment Yellow 139 | 5[10] | 5[10] | 5 | 35-45[22] | ~$13 - $20[23][24] |
| Pigment Yellow 154 | 5[13][15] | 5[13][15] | 5 | 40-70[13] | ~$6 - $13[25][26] |
Note: Price ranges are indicative and can vary significantly based on supplier, quantity, and market conditions.
Experimental Protocols
To ensure accurate and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key performance experiments.
Lightfastness and Weather Fastness Testing
Objective: To determine the resistance of the pigment to fading upon exposure to light and weathering conditions.
Methodology (ISO 105-B02 for Lightfastness, ISO 4892-2 for Weather Fastness):
-
Sample Preparation: The pigment is dispersed in a specific binder system (e.g., alkyd-melamine resin for coatings) at a standardized concentration (e.g., 1/3 Standard Depth). The dispersion is then applied to a uniform substrate and allowed to cure completely.
-
Exposure:
-
Lightfastness: Samples are exposed to a xenon arc lamp, which simulates the spectral distribution of natural sunlight, behind glass to filter out UV radiation below a certain wavelength. A blue wool scale (ranging from 1 to 8, with 8 being the most lightfast) is exposed simultaneously under the same conditions.
-
Weather Fastness: Samples are placed in a xenon arc weathering apparatus that simulates outdoor conditions, including cycles of light, heat, and moisture (e.g., water spray).
-
-
Evaluation: The change in color of the exposed sample is periodically assessed against an unexposed portion of the same sample. The degree of fading is rated against the blue wool scale for lightfastness or a grey scale (1-5, with 5 being no change) for weather fastness.
Heat Stability Testing
Objective: To evaluate the pigment's ability to withstand high temperatures during processing in applications like plastics.
Methodology (Based on DIN EN 12877):
-
Sample Preparation: The pigment is dry-blended with a polymer (e.g., High-Density Polyethylene - HDPE) at a specified concentration.
-
Processing: The mixture is then processed through an injection molding machine at a series of increasing temperatures (e.g., starting from 200°C and increasing in 20°C increments) with a defined dwell time at each temperature (e.g., 5 minutes).
-
Evaluation: The color of the molded plastic chips at each temperature is compared to a chip produced at the lowest temperature. The heat stability is reported as the highest temperature at which no significant color change is observed.
Visualizing the Evaluation Process
To better understand the workflow and the relationships between key decision factors, the following diagrams are provided.
References
- 1. hengyitek.com [hengyitek.com]
- 2. zeyachem.net [zeyachem.net]
- 3. union-pigment.com [union-pigment.com]
- 4. sypigment.com [sypigment.com]
- 5. ulprospector.com [ulprospector.com]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. icdn.tradew.com [icdn.tradew.com]
- 8. sypigment.com [sypigment.com]
- 9. union-pigment.com [union-pigment.com]
- 10. sypigment.com [sypigment.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. imagicchemicals.com [imagicchemicals.com]
- 13. icdn.tradew.com [icdn.tradew.com]
- 14. cncolorchem.com [cncolorchem.com]
- 15. zeyachem.net [zeyachem.net]
- 16. Pigment Yellow H4g 151 Ink Paint Coating Plastic Colorant Powder - Pigment and Fast Yellow [dimacolor.en.made-in-china.com]
- 17. indiamart.com [indiamart.com]
- 18. Buy 74 Yellow Pigment at Attractive Prices, Industrial-Grade Liquid Pigment [shricolour.com]
- 19. dir.indiamart.com [dir.indiamart.com]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. Buy 83 Yellow Pigment at an Attractive Price, Industrial-Grade Pigment [shricolour.com]
- 22. vipulorganics.com [vipulorganics.com]
- 23. dimacolor.en.made-in-china.com [dimacolor.en.made-in-china.com]
- 24. indiamart.com [indiamart.com]
- 25. indiamart.com [indiamart.com]
- 26. Er Pigment Yellow 154 Py154 - Pigments For Coatings at Best Price in Changzhou | Changzhou Energetic & Reliable Co. Ltd. [tradeindia.com]
PIGMENT YELLOW 151: A SUPERIOR LIGHTFAST ALTERNATIVE TO AUREOLIN (COBALT YELLOW)
For researchers, scientists, and professionals in drug development requiring stable and reliable colorants, the selection of pigments with high lightfastness is critical. This guide provides a detailed comparison between Pigment Yellow 151 (PY 151) and the historically used Aureolin (Cobalt Yellow, PY 40), demonstrating the former's significant advantages in stability.
Aureolin, a potassium cobaltinitrite, has been valued for its transparent, golden-yellow hue since the 19th century.[1][2] However, its longevity has long been a subject of concern, with numerous sources indicating a tendency to discolor to a brown or grayish hue over time, particularly in watercolor applications.[2][3] In contrast, this compound, a benzimidazolone, is a modern, high-performance organic pigment recognized for its excellent lightfastness and weather resistance.[4][5][6]
This guide presents a comprehensive overview of the properties of both pigments, supported by established lightfastness testing protocols, to inform the selection of a stable and reliable yellow pigment for applications demanding long-term color integrity.
Quantitative Data Summary
The following table summarizes the key properties of this compound and Aureolin, highlighting the critical differences in their performance characteristics.
| Property | This compound | Aureolin (Cobalt Yellow) |
| Colour Index Name | PY 151 | PY 40 |
| Chemical Composition | Benzimidazolone | Potassium Cobaltinitrite |
| ASTM Lightfastness Rating | I (Excellent)[7] | II (Very Good) to Fugitive[7][8] |
| Blue Wool Scale | 7-8 (Excellent)[9] | Variable, known to fade[10] |
| Opacity | Semi-transparent to Opaque[4] | Transparent[2] |
| Hue | Greenish Yellow[11] | Golden Yellow |
| Chemical Resistance | Excellent[6] | Poor alkali resistance |
Logical Comparison of Pigments
The choice between this compound and Aureolin can be logically determined by evaluating their primary characteristics against the requirements of the intended application. The following diagram illustrates this decision-making process.
Caption: Logical flow for selecting a lightfast yellow pigment.
Experimental Protocol: Lightfastness Testing
The lightfastness of pigments is determined experimentally using standardized methods, such as those outlined by the American Society for Testing and Materials (ASTM). The primary standard for artists' materials is ASTM D4303.[12]
Objective
To determine the lightfastness of a pigment by exposing it to accelerated weathering conditions that simulate indoor illumination over an extended period.
Materials
-
Pigment samples (this compound and Aureolin)
-
Binding medium (e.g., acrylic emulsion, linseed oil)
-
Substrate (e.g., primed aluminum panels, lacquered test cards)[12]
-
Spectrophotometer or colorimeter
-
Xenon arc test chamber[12]
-
Blue Wool Scale standards (optional, for cross-reference)[10]
Methodology
The following workflow outlines the key steps in the ASTM D4303 standard test method.
Caption: Standard workflow for lightfastness testing of pigments.
Data Analysis and Interpretation
The change in color, or Delta E (ΔE), is calculated using the CIE 1976 Lab color difference equation.[13] Based on the calculated ΔE*, the pigment is assigned a lightfastness category as follows:
-
ASTM Lightfastness I (Excellent): ΔE* of 4 or less.
-
ASTM Lightfastness II (Very Good): ΔE* between 4 and 8.
-
ASTM Lightfastness III (Fair): ΔE* between 8 and 16.
-
ASTM Lightfastness IV (Poor): ΔE* between 16 and 24.
-
ASTM Lightfastness V (Very Poor): ΔE* greater than 24.
This compound consistently achieves an ASTM Lightfastness I rating, indicating exceptional resistance to color change upon exposure to light.[7] Aureolin's rating is often cited as ASTM II, but numerous independent tests and observations have shown significant fading and discoloration that would place it in a lower category, making it unsuitable for applications requiring long-term color stability.[1][3]
Conclusion
For scientific and developmental applications where color stability and longevity are paramount, this compound is a demonstrably superior alternative to Aureolin (Cobalt Yellow). Its excellent lightfastness, confirmed by standardized testing, ensures that its color properties will remain consistent over time. In contrast, the known instability and tendency of Aureolin to discolor make it a high-risk choice for any application where color integrity is a critical parameter. The adoption of this compound in place of Aureolin aligns with best practices for ensuring the reliability and archival quality of materials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aureolin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Color Spotlight: Azo Yellow (PY151) – Idyll Sketching [idyllsketching.com]
- 5. DuraPaint®6151 this compound | Fineland Chem [finelandchem.com]
- 6. pigments.com [pigments.com]
- 7. marshagilliam.com [marshagilliam.com]
- 8. danielsmith.com [danielsmith.com]
- 9. hengyitek.com [hengyitek.com]
- 10. Materials Technology Limited [drb-mattech.co.uk]
- 11. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 12. justpaint.org [justpaint.org]
- 13. store.astm.org [store.astm.org]
Safety Operating Guide
Proper Disposal of PIGMENT YELLOW 151: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of PIGMENT YELLOW 151, a common greenish-yellow pigment. Following these procedures will help maintain a safe laboratory environment and ensure adherence to regulatory standards.
Key Safety and Handling Data
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data extracted from safety data sheets.
| Property | Value | Source |
| Physical State | Solid, Powder | [1][2] |
| Appearance | Yellow | [1][2] |
| Water Solubility | 17.8 µg/L at 25 °C | [1][2] |
| Melting Point | >= 320 °C | [1][2] |
| Density | 1.557 g/cm³ at 23 °C | [1][2] |
| Oral LD50 (Rat) | > 5000 mg/kg bw | [1][2] |
| Inhalation LC50 (Rat) | > 1274 mg/m³ air | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. This ensures that the material is handled and processed in accordance with all federal, state, and local regulations.[3] For minor laboratory spills, the following containment and cleanup procedure should be followed prior to disposal.
Personal Protective Equipment (PPE) Required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[1][2]
-
Respiratory Protection: For situations where dust formation is unavoidable or exposure limits may be exceeded, use a full-face respirator with an appropriate particulate filter.[1]
Spill Containment and Cleanup:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[1][2]
-
Avoid Dust Formation: Carefully handle the material to prevent it from becoming airborne.[1][2][4] Do not use dry sweeping methods.
-
Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spilled pigment.
-
Collect the Material: Carefully scoop the spilled material and absorbent into a suitable, labeled, and closed container for disposal.[1]
-
Clean the Area: Mop the area with water and a cleaning agent. If the material is insoluble in water, absorb the residue with an inert dry material and place it in the waste disposal container.[5]
-
Dispose of Waste: The container with the collected waste should be disposed of through a licensed waste disposal contractor.[3]
Waste Disposal:
The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
Contaminated Packaging:
Containers that have held this compound should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] If recycling is not feasible, the packaging should be disposed of in the same manner as the product itself.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pigment Yellow 151
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Pigment Yellow 151 (CAS No. 31837-42-0). The following procedural guidance covers personal protective equipment, handling, storage, disposal, and emergency protocols.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Citations |
| Physical State | Solid, Powder | [1][2] |
| Appearance | Yellow | [1][2] |
| Molecular Formula | C18H15N5O5 | [3][4] |
| Molecular Weight | 381.34 g/mol | [3][4] |
| Melting Point | >= 320 °C | [1][2] |
| Density | 1.557 - 1.57 g/cm³ at 23 °C | [1][2][3] |
| Water Solubility | 17.8 µg/L at 25 °C | [1][2] |
| Acute Oral Toxicity (Rat) | LD50 > 5000 mg/kg bw | [1][2] |
| Acute Inhalation Toxicity (Rat) | LC50 > 1274 mg/m³ air | [1][2] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is crucial to ensure safety when handling this compound.
| PPE Category | Specification | Citations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Wear impervious and fire/flame-resistant clothing. Chemical impermeable gloves are required. | [1][2] |
| Hand Protection | Wear suitable rubber gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. | [3][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask is recommended for handling large quantities. | [1][4] |
Operational and Disposal Plans
Handling and Storage:
-
Keep away from sources of ignition and take precautionary measures against static discharges.[5]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store apart from foodstuff containers or incompatible materials.[1][2]
Disposal Plan:
-
Dispose of the product in accordance with federal, state, and local regulations.[3][5]
-
Adhered or collected material should be promptly disposed of in suitable, closed containers.[1][2]
-
Do not let the product enter drains or sewer systems.[1][2][5]
-
Contaminated packaging should be handled in the same manner as the product itself and may be recycled after being thoroughly emptied.[3][6]
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Protocol | Citations |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][7] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, consult a doctor. | [1][7] |
| Eye Contact | Rinse with pure water for at least 15 minutes, ensuring to flush under the eyelids. Consult a doctor. | [1][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1][2] |
Spill Response: For a minor spill, avoid dust formation and use personal protective equipment.[1][2] Collect the material and place it in a suitable, closed container for disposal.[1][2] For a major spill, evacuate the area and contact emergency services.[2]
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sypigment.com [sypigment.com]
- 6. zeyachem.net [zeyachem.net]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
